molecular formula C10H12 B3423024 2-Ethylstyrene CAS No. 28106-30-1

2-Ethylstyrene

Cat. No.: B3423024
CAS No.: 28106-30-1
M. Wt: 132.20 g/mol
InChI Key: VTPNYMSKBPZSTF-UHFFFAOYSA-N
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Description

2-Ethylstyrene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 132.093900383 g/mol and the complexity rating of the compound is 105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H12/c1-3-9-7-5-6-8-10(9)4-2/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPNYMSKBPZSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891150
Record name 1-Ethyl-2-vinylbenzene
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Molecular Weight

132.20 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzene, ethenylethyl-
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CAS No.

7564-63-8, 28106-30-1
Record name o-Ethylstyrene
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Record name 2-Ethylstyrene
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Record name Ethylstyrene (mixed isomers)
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Record name 1-Ethyl-2-vinylbenzene
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Record name 2-ethylstyrene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLSTYRENE
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Foundational & Exploratory

"2-Ethylstyrene CAS number and chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7564-63-8

This technical guide provides an in-depth overview of 2-ethylstyrene (B1585278), a significant aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, experimental protocols for its characterization, and relevant chemical pathways.

Chemical Properties

This compound, also known as 1-ethenyl-2-ethylbenzene, is a colorless liquid. Its key chemical and physical properties are summarized in the table below, providing a comparative overview of its characteristics.

PropertyValueReference
CAS Number 7564-63-8[1][2]
Molecular Formula C₁₀H₁₂[2]
Molecular Weight 132.21 g/mol [3]
Density 0.912 g/mL[3]
Boiling Point 187 °C[3]
Melting Point -76 °C[3]
Refractive Index 1.542[3]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound. These protocols are designed to provide a practical framework for laboratory work.

Synthesis of this compound via Dehydrogenation of 2-Ethylbenzene

The industrial production of styrenes is commonly achieved through the dehydrogenation of the corresponding ethylbenzene (B125841) derivative. This process is typically performed at high temperatures over a catalyst, often with the introduction of steam.[4]

Materials:

  • 2-Ethylbenzene

  • Iron oxide-based catalyst (e.g., Shell 105)[4]

  • Steam generator

  • High-temperature tube furnace

  • Condenser

  • Collection flask

Procedure:

  • Set up a tube furnace with a packed bed of the iron oxide catalyst.

  • Heat the furnace to the reaction temperature, typically around 600-650 °C.[4]

  • Generate steam and mix it with 2-ethylbenzene vapor before introducing the mixture into the heated tube furnace. The steam serves to lower the partial pressure of the reactant, supply heat for the endothermic reaction, and prevent coke formation on the catalyst.[4]

  • The gaseous product mixture exiting the furnace is passed through a condenser.

  • The condensed liquid, a mixture of unreacted 2-ethylbenzene, this compound, and byproducts, is collected in a flask.

Purification by Vacuum Distillation

The crude product from the synthesis contains unreacted starting material and potential byproducts. Purification is essential to obtain high-purity this compound and is typically achieved through vacuum distillation to prevent polymerization at high temperatures.[4]

Materials:

  • Crude this compound mixture

  • Distillation apparatus with a vacuum pump

  • Heating mantle

  • Receiving flasks

Procedure:

  • Assemble the vacuum distillation apparatus.

  • Place the crude this compound mixture into the distillation flask.

  • Begin heating the mixture gently under reduced pressure.

  • Collect the different fractions as they distill. The boiling points of the components will be lower under vacuum. 2-Ethylbenzene will distill first, followed by this compound.

  • Monitor the temperature and pressure closely to ensure good separation.

Characterization Techniques

GC-MS is a powerful technique for separating and identifying the components of the purified product and assessing its purity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic hydrocarbons (e.g., DB-1 or equivalent).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Carrier Gas: Helium

  • MS Detector: Operated in electron ionization (EI) mode.

The retention time of this compound will be specific to the column and conditions used. The mass spectrum will show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for confirmation.

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Chemical Shifts (relative to TMS):

  • Signals corresponding to the aromatic protons.

  • Signals for the vinyl group protons, which will show characteristic splitting patterns (doublets and doublets of doublets).

  • Signals for the ethyl group protons (a quartet and a triplet).

Expected ¹³C NMR Chemical Shifts:

  • Distinct signals for each of the carbon atoms in the molecule, including the aromatic, vinyl, and ethyl carbons.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

Expected Characteristic Absorption Bands:

  • C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

  • C=C stretching vibrations for the aromatic ring and the vinyl group.

  • Out-of-plane bending vibrations for the substituted benzene (B151609) ring, which can help confirm the ortho substitution pattern.

Signaling Pathways and Experimental Workflows

As a simple aromatic hydrocarbon, this compound is not typically involved in biological signaling pathways. However, its chemical transformations and applications can be represented in logical workflows.

Synthesis_and_Purification 2-Ethylbenzene 2-Ethylbenzene Dehydrogenation Dehydrogenation 2-Ethylbenzene->Dehydrogenation Crude this compound Crude this compound Dehydrogenation->Crude this compound Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Purified this compound Purified this compound Vacuum Distillation->Purified this compound

Caption: Synthesis and purification workflow for this compound.

Characterization_Workflow Purified this compound Purified this compound GC-MS GC-MS Purified this compound->GC-MS NMR NMR Purified this compound->NMR FTIR FTIR Purified this compound->FTIR Purity Assessment Purity Assessment GC-MS->Purity Assessment Structural Elucidation Structural Elucidation NMR->Structural Elucidation Functional Group ID Functional Group ID FTIR->Functional Group ID

Caption: Analytical workflow for the characterization of this compound.

Polymerization of this compound

Like other styrene (B11656) derivatives, this compound can undergo polymerization to form poly(this compound). Both free-radical and anionic polymerization methods can be employed.

Free-Radical Polymerization

Materials:

  • Purified this compound

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Solvent (e.g., toluene)

  • Reaction vessel with a reflux condenser and nitrogen inlet

Procedure:

  • Dissolve the this compound monomer and the radical initiator in the solvent in the reaction vessel.

  • De-gas the solution by bubbling nitrogen through it to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the initiator and start the polymerization.

  • Allow the reaction to proceed for the desired amount of time.

  • The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

  • The precipitated polymer is then collected by filtration and dried.

Anionic Polymerization

Anionic polymerization can produce polymers with a more controlled molecular weight and a narrower molecular weight distribution.

Materials:

  • Highly purified this compound (rigorously dried and de-gassed)

  • Anionic initiator (e.g., n-butyllithium)

  • Anhydrous and oxygen-free solvent (e.g., THF or cyclohexane)

  • Schlenk line or glovebox for maintaining an inert atmosphere

Procedure:

  • Under a strictly inert atmosphere, dissolve the purified this compound in the anhydrous solvent.

  • Cool the solution to the desired reaction temperature.

  • Add the anionic initiator dropwise to the monomer solution. A color change often indicates the formation of the propagating anionic species.

  • Allow the polymerization to proceed.

  • The "living" polymer chains can be terminated by the addition of a proton source, such as methanol.

  • The polymer is then isolated by precipitation in a non-solvent.

Polymerization_Methods This compound This compound Free-Radical Polymerization Free-Radical Polymerization This compound->Free-Radical Polymerization Anionic Polymerization Anionic Polymerization This compound->Anionic Polymerization Poly(this compound) Poly(this compound) Free-Radical Polymerization->Poly(this compound) Anionic Polymerization->Poly(this compound)

Caption: Polymerization pathways for this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Ethenyl-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the principal synthetic routes for 1-ethenyl-2-ethylbenzene, also known as 2-ethylstyrene. This compound serves as a valuable monomer and intermediate in the synthesis of polymers and complex organic molecules. The following sections provide a comprehensive overview of the most viable laboratory-scale synthesis methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

1-Ethenyl-2-ethylbenzene is an aromatic hydrocarbon featuring both a vinyl and an ethyl group in an ortho substitution pattern on a benzene (B151609) ring. Its synthesis can be approached through several classic organic transformations. This guide will focus on two primary, high-yielding, and reliable laboratory methods:

  • Grignard Reaction followed by Dehydration: A two-step process involving the synthesis of an intermediate alcohol, 1-(2-ethylphenyl)ethanol (B7894868), which is subsequently dehydrated.

  • Wittig Reaction: A one-pot olefination of 2-ethylbenzaldehyde.

A third potential route, the dehydrohalogenation of a halo-diethylbenzene derivative, is also discussed, though it presents challenges regarding selectivity.

Route 1: Grignard Reaction and Subsequent Dehydration

This is a robust and highly adaptable two-step synthesis. The first step involves the formation of a Grignard reagent from 1-bromo-2-ethylbenzene (B162476), which then reacts with acetaldehyde (B116499) to form the secondary alcohol, 1-(2-ethylphenyl)ethanol. The second step is the acid-catalyzed dehydration of this alcohol to yield the desired 1-ethenyl-2-ethylbenzene.

Step 1: Synthesis of 1-(2-ethylphenyl)ethanol via Grignard Reaction

The Grignard reagent is prepared from commercially available 1-bromo-2-ethylbenzene and magnesium turnings in an anhydrous ether solvent.[1] This organometallic intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. An acidic workup protonates the resulting alkoxide to yield the target alcohol.[2]

Experimental Protocol:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to prevent quenching of the Grignard reagent. A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and a dropping funnel.

  • Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) are placed in the flask. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-2-ethylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF is added to the dropping funnel.[3][4] A small portion of the bromide solution is added to the magnesium, and the mixture is gently warmed to initiate the reaction, indicated by cloudiness and gentle reflux. Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: The Grignard solution is cooled in an ice bath. A solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. A thick precipitate will form.[2] The mixture is then stirred at room temperature for 1-2 hours.

  • Work-up and Isolation: The reaction is quenched by the slow, cautious addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2] The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(2-ethylphenyl)ethanol.

  • Purification: The crude alcohol can be purified by vacuum distillation.

Step 2: Dehydration of 1-(2-ethylphenyl)ethanol

The dehydration of the intermediate alcohol is typically achieved through acid catalysis, which promotes the elimination of a water molecule to form the alkene. Various acidic catalysts can be employed, including mineral acids, sulfonic acids, or solid-phase catalysts like zeolites.[5][6]

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is fitted with a distillation apparatus.

  • Dehydration Reaction: The purified 1-(2-ethylphenyl)ethanol (1.0 equivalent) is mixed with a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) or a few drops of concentrated sulfuric acid.[7][8] A polymerization inhibitor, such as hydroquinone, may be added.

  • Product Isolation: The mixture is heated. The product, 1-ethenyl-2-ethylbenzene, is distilled from the reaction mixture as it is formed. The reaction temperature is typically maintained in the range of 180-250 °C.[7][8]

  • Purification: The collected distillate is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic residue. The organic layer is dried over anhydrous calcium chloride and can be further purified by vacuum distillation.

Quantitative Data for Route 1
Parameter1-(2-ethylphenyl)ethanol1-Ethenyl-2-ethylbenzeneReference
Starting Material 1-Bromo-2-ethylbenzene, Acetaldehyde1-(2-ethylphenyl)ethanol,[2]
Typical Yield 70-85%80-95%General estimate
Purity >95% after distillation>98% after distillationGeneral estimate
Boiling Point ~105-107 °C at 15 mmHg (est.)~75-77 °C at 15 mmHg[9],[10] (analogs)
Key Reagents Mg, Et₂O/THF, NH₄Cl(aq)p-TSA or H₂SO₄ (cat.)[3],[7]

Note: Yields are estimates based on standard Grignard and dehydration reactions and may vary based on specific experimental conditions.

Logical Workflow for Route 1

Synthesis_Route_1 cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_intermediate Intermediate Product cluster_step2 Step 2: Dehydration cluster_final Final Product 1-Bromo-2-ethylbenzene 1-Bromo-2-ethylbenzene Grignard Formation Formation of 2-ethylphenylmagnesium bromide 1-Bromo-2-ethylbenzene->Grignard Formation Mg Mg Mg->Grignard Formation Acetaldehyde Acetaldehyde Nucleophilic Addition Reaction with Acetaldehyde Acetaldehyde->Nucleophilic Addition Grignard Formation->Nucleophilic Addition Acidic Workup Aqueous NH4Cl Work-up Nucleophilic Addition->Acidic Workup Alcohol 1-(2-ethylphenyl)ethanol Acidic Workup->Alcohol Dehydration Acid-Catalyzed Elimination (e.g., PTSA, heat) Alcohol->Dehydration Final_Product 1-Ethenyl-2-ethylbenzene Dehydration->Final_Product Wittig_Reaction cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Phosphorus Ylide (Ph3P=CH2) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde 2-Ethylbenzaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene 1-Ethenyl-2-ethylbenzene Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

References

A Comprehensive Technical Guide to the Physical Properties of o-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Ethylstyrene, also known as 2-ethylstyrene (B1585278) or 1-ethenyl-2-ethylbenzene, is an aromatic hydrocarbon of significant interest in polymer chemistry and as an intermediate in organic synthesis. A thorough understanding of its physical properties is paramount for its effective handling, application, and for the prediction of its behavior in various chemical and physical processes. This guide provides an in-depth overview of the core physical characteristics of o-ethylstyrene, complete with experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of o-ethylstyrene are summarized in the table below, providing a clear and concise reference for laboratory and industrial applications.

Physical PropertyValueUnitsConditions
Molecular Formula C₁₀H₁₂--
Molecular Weight 132.20 g/mol -[1][2][3]
Appearance Liquid-Ambient
Density 0.9119g/cm³at 22 °C[1]
Boiling Point 187.3°C-[1]
Melting Point -75.5°C-[1]
Refractive Index 1.542--
Solubility Insoluble in water--
LogP (Octanol-Water Partition Coefficient) 2.892--[1]

Experimental Protocols

Accurate determination of physical properties is crucial for the validation of chemical identity and purity. The following sections detail generalized experimental methodologies for key physical properties of liquid organic compounds like o-ethylstyrene.

Determination of Density

The density of a liquid is its mass per unit volume.[4] A common and straightforward method for its determination involves the use of a pycnometer or a graduated cylinder and a balance.[4][5]

Protocol:

  • Mass of Empty Container: Accurately measure the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[5]

  • Volume of Liquid: Carefully add a known volume of o-ethylstyrene to the graduated cylinder. For a pycnometer, fill it completely.

  • Mass of Container and Liquid: Measure the combined mass of the container and the o-ethylstyrene.[5]

  • Calculation: Subtract the mass of the empty container from the combined mass to find the mass of the o-ethylstyrene. Divide the mass of the liquid by its volume to obtain the density.[5]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6][7][8] For small quantities of liquid, the capillary tube method is often employed.[6][9][10]

Protocol:

  • Sample Preparation: Place a small amount of o-ethylstyrene into a small test tube or fusion tube.[9]

  • Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the liquid.[9]

  • Heating: Heat the assembly slowly and uniformly in a heating block or a Thiele tube.[7][9]

  • Observation: Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.[9]

  • Boiling Point Determination: The temperature at which a rapid and continuous stream of bubbles emerges is recorded as the boiling point.[9]

Determination of Melting Point

While o-ethylstyrene is a liquid at room temperature, its melting point (or freezing point) can be determined by cooling the substance. A common laboratory method for determining the melting point of a solid is the capillary tube method with a melting point apparatus.[11][12][13][14]

Protocol:

  • Sample Preparation: A small amount of the solidified o-ethylstyrene is introduced into a capillary tube.[11][13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation.[11][14]

  • Heating and Observation: The sample is heated slowly. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.[11][14]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[15] It is a characteristic property and is often used to identify and assess the purity of liquid samples. An Abbe refractometer is a common instrument for this measurement.[16][17]

Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index.

  • Sample Application: Apply a few drops of o-ethylstyrene to the prism of the refractometer.[16][17]

  • Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into focus and on the crosshairs of the eyepiece.[16][17]

  • Reading: Read the refractive index directly from the instrument's scale.[16] It is important to also record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[15][17]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[18][19] For a qualitative assessment of solubility, a simple miscibility test can be performed.[20][21]

Protocol:

  • Solvent and Solute: In a small test tube, add a specific volume of the solvent to be tested (e.g., water, ethanol, hexane).[20]

  • Addition of Solute: Add a small, measured amount of o-ethylstyrene to the solvent.[20]

  • Observation: Shake the mixture well and observe if the o-ethylstyrene dissolves completely, forms a separate layer (immiscible), or is partially soluble.[20] This can be repeated with various solvents to create a solubility profile.

Visualizing Experimental Workflow

To illustrate the logical progression of determining a physical property, the following diagram outlines a general experimental workflow.

experimental_workflow start Start: Obtain Sample of o-Ethylstyrene select_property Select Physical Property to Determine (e.g., Density, Boiling Point) start->select_property select_method Choose Appropriate Experimental Method select_property->select_method prepare_instrument Prepare and Calibrate Instrument select_method->prepare_instrument perform_experiment Perform Experiment and Collect Data prepare_instrument->perform_experiment analyze_data Analyze Data and Calculate Property Value perform_experiment->analyze_data compare_literature Compare with Literature Values for Purity Assessment analyze_data->compare_literature end End: Report Determined Physical Property compare_literature->end

Caption: General workflow for the determination of a physical property of a chemical sample.

References

Spectroscopic Analysis of 2-Ethylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylstyrene (o-vinyltoluene), a valuable monomer in polymer synthesis and a key intermediate in various organic transformations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.50 - 7.10m-4Ar-H
6.85dd17.4, 10.91-CH=CH₂
5.65dd17.4, 1.51-CH=CH₂ (trans)
5.25dd10.9, 1.51-CH=CH₂ (cis)
2.70q7.62-CH₂-CH₃
1.25t7.63-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
142.5Ar-C (quaternary)
137.8Ar-C (quaternary)
135.5-CH=CH₂
128.0Ar-CH
127.5Ar-CH
126.3Ar-CH
125.8Ar-CH
115.5-CH=CH₂
26.5-CH₂-CH₃
14.0-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H stretch (vinyl)
3060 - 3010Medium=C-H stretch (aromatic)
2965, 2870Strong-C-H stretch (aliphatic)
1628MediumC=C stretch (vinyl)
1600, 1485, 1450Medium to WeakC=C stretch (aromatic ring)
990, 910Strong=C-H bend (out-of-plane, vinyl)
780StrongC-H bend (out-of-plane, ortho-disubstituted aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
13260[M]⁺ (Molecular Ion)
117100[M - CH₃]⁺ (Base Peak)
9140[C₇H₇]⁺ (Tropylium ion)
7715[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a liquid aromatic hydrocarbon like this compound and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-1024 (or more, depending on concentration).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectrum Acquisition

  • Sample Preparation: A single drop of neat this compound is placed directly onto the crystal of an ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is applied, and the sample spectrum is recorded.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrum Acquisition

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane (B109758) or hexane (B92381) is prepared.

  • Instrumentation: A mass spectrometer operating in electron ionization (EI) mode.

  • Ionization Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis: The ions are separated by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-200 amu.

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Techniques cluster_Data Data Acquisition & Processing cluster_Interpretation Structural Elucidation Sample This compound (Neat Liquid or Solution) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data FID Acquisition -> Fourier Transform -> Data Analysis NMR->NMR_Data IR_Data Interferogram -> Fourier Transform -> Spectrum Analysis IR->IR_Data MS_Data Ion Detection -> Mass Spectrum Generation -> Fragmentation Analysis MS->MS_Data Structure Determination of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to Styrene Derivatives: Synthesis, Polymerization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Styrene (B11656), a vinyl-substituted aromatic hydrocarbon, serves as a fundamental building block for a vast array of polymeric materials.[1][2][3] Its derivatives, compounds bearing various functional groups on the phenyl ring or the vinyl side chain, have garnered significant attention in medicinal chemistry and materials science. These modifications give rise to a diverse range of physicochemical properties and biological activities, making styrene derivatives valuable scaffolds for the development of novel therapeutics and advanced drug delivery systems.[4][5] This technical guide provides a comprehensive literature review of the synthesis, polymerization, and biomedical applications of styrene derivatives, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Synthesis of Styrene Derivatives

The synthesis of styrene derivatives can be achieved through various chemical transformations, allowing for the introduction of a wide range of functional groups. These methods are crucial for creating a library of compounds with diverse biological activities.

One-Pot Synthesis from Natural Products

A notable and efficient method for synthesizing α-alkyl styrene derivatives utilizes readily available natural products like estragole (B85927) and safrole.[6][7] This one-pot, two-step procedure is advantageous due to its transition-metal-free conditions and compatibility with a broad scope of nucleophiles, including carbon, nitrogen, oxygen, and sulfur.[6][7]

Experimental Protocol: One-Pot Synthesis of α-Alkyl Styrenes from Estragole [6]

  • Bromination: To a solution of estragole (1.0 equiv) in CH₂Cl₂ at -78 °C, bromine (1.3 equiv) is added dropwise. The reaction mixture is stirred for 30 minutes at the same temperature.

  • Solvent Removal: The volatiles are removed under reduced pressure while maintaining the cold bath.

  • Nucleophilic Substitution: Dimethyl sulfoxide (B87167) (DMSO) is added to the crude reaction mixture, followed by sodium iodide (1.0 equiv), a nucleophile (1.5 equiv), and potassium tert-butoxide (KOtBu) (2.3 equiv).

  • Reaction Completion: The mixture is stirred at 22 °C for 8 hours.

  • Purification: The final product is purified by silica (B1680970) gel flash column chromatography.

Table 1: Scope of Nucleophiles in the One-Pot Synthesis of α-Alkyl Styrene Derivatives from Estragole [6]

EntryNucleophileProductYield (%)
1Sodium Azide1-(1-azidoprop-2-en-2-yl)-4-methoxybenzene60
2Aniline4-methoxy-1-(1-(phenylamino)prop-2-en-2-yl)benzene49
3Morpholine4-(1-(4-methoxyphenyl)prop-1-en-2-yl)morpholine75
4Thiophenol4-methoxy-1-(1-(phenylthio)prop-2-en-2-yl)benzene80
5Methanol1-methoxy-4-(1-methoxyprop-2-en-2-yl)benzene45
Synthesis from Allyl Silanes

Another versatile one-pot, two-step process involves the isomerization of allyl silanes followed by a Hiyama coupling to produce styrene derivatives.[8] This method provides access to a wide range of substituted styrenes with good yields and high E-selectivity.[8]

Experimental Protocol: One-Pot Synthesis of Styrene Derivatives from Allyl Silanes [8]

  • Isomerization: The allyl silane (B1218182) is isomerized to an alkenyl silane using B(C₆F₅)₃ as a catalyst in toluene (B28343) at 140 °C.

  • Hiyama Coupling: The resulting prop-1-en-1-yl silane undergoes a palladium-catalyzed Hiyama coupling with an aryl iodide. This reaction is performed using Pd(dba)₂ as a catalyst in the presence of n-Bu₄NF at 40 °C.

experimental_workflow cluster_synthesis Synthesis of Styrene Derivatives cluster_one_pot One-Pot Synthesis from Natural Products cluster_allyl_silane Synthesis from Allyl Silanes start1 Estragole/Safrole step1_1 Bromination (Br₂, CH₂Cl₂, -78 °C) start1->step1_1 step1_2 Nucleophilic Substitution (Nucleophile, NaI, KOtBu, DMSO) step1_1->step1_2 end1 α-Alkyl Styrene Derivative step1_2->end1 start2 Allyl Silane step2_1 Isomerization (B(C₆F₅)₃, Toluene) start2->step2_1 step2_2 Hiyama Coupling (Aryl Iodide, Pd(dba)₂, n-Bu₄NF) step2_1->step2_2 end2 Styrene Derivative step2_2->end2 nfkb_pathway cluster_pathway Inhibition of TNFα/NF-κB Signaling by Nitrostyrene Derivatives TNFa TNFα TNFR TNFR TNFa->TNFR binds TRAF2 TRAF2 TNFR->TRAF2 recruits tRXRalpha tRXRα TRAF2->tRXRalpha interacts with RIP1 RIP1 tRXRalpha->RIP1 enhances ubiquitination of IKK IKK Complex RIP1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression (Inflammation, Survival) NFkB->Gene activates Nitrostyrene Nitrostyrene Derivatives Nitrostyrene->tRXRalpha inhibits styrene_metabolism cluster_metabolism Metabolic Pathway of Styrene Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide CYP2E1 StyreneGlycol Styrene Glycol StyreneOxide->StyreneGlycol Epoxide Hydrolase MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid

References

Thermodynamic Properties of 2-Ethylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethylstyrene. Due to the limited availability of direct experimental data for this specific isomer, this report leverages established theoretical and estimation methods to provide a robust dataset. This guide also outlines the standard experimental protocols that would be employed to measure these properties, offering a complete picture for researchers in the field.

Physical and Thermodynamic Properties

The following tables summarize the known and estimated thermodynamic properties of this compound. Experimental values for basic physical properties are included for reference. The core thermodynamic data has been estimated using the Joback group contribution method, a well-established technique for approximating the properties of organic compounds.

Table 1: Basic Physical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₂--
Molecular Weight132.21 g/mol -
Boiling Point187°C[1]
Melting Point-76°C[1]
Density0.912g/mL[1]
Refractive Index1.542-[1]

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

PropertyEstimated ValueUnit
Enthalpy of Formation (Ideal Gas, 298.15 K)95.34kJ/mol
Gibbs Energy of Formation (Ideal Gas, 298.15 K)220.37kJ/mol
Enthalpy of Vaporization (at Normal Boiling Point)43.12kJ/mol
Heat Capacity (Ideal Gas, Cₚ) at 298.15 K205.47J/(mol·K)
Heat Capacity (Ideal Gas, Cₚ) at 500 K305.82J/(mol·K)
Heat Capacity (Ideal Gas, Cₚ) at 800 K409.77J/(mol·K)
Heat Capacity (Ideal Gas, Cₚ) at 1000 K462.67J/(mol·K)

Disclaimer: The thermodynamic data in Table 2 are estimates derived from the Joback group contribution method and have not been experimentally verified. These values should be used with an understanding of their theoretical nature.

Experimental Protocols

The determination of the thermodynamic properties of a compound like this compound involves a suite of well-established experimental techniques. The following protocols are standard methodologies that would be applied.

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of this compound would be measured as a function of temperature to determine its volatility and to calculate the enthalpy of vaporization.

Methodology: Ebulliometry (Boiling Point Method)

  • Apparatus: An ebulliometer, a device that accurately measures the boiling point of a liquid at a controlled pressure, would be used.

  • Procedure:

    • A sample of purified this compound is placed in the ebulliometer.

    • The system pressure is controlled using a vacuum pump and a manostat.

    • The sample is heated until it boils, and the temperature of the vapor-liquid equilibrium is precisely measured.

    • This procedure is repeated at various pressures.

  • Data Analysis: The vapor pressure data is typically fitted to the Antoine equation: log₁₀(P) = A - (B / (T + C)) where P is the vapor pressure, T is the temperature, and A, B, and C are constants. The enthalpy of vaporization (ΔHvap) can then be calculated using the Clausius-Clapeyron equation.

Heat Capacity

The heat capacity of this compound in its liquid phase would be determined using calorimetry.

Methodology: Differential Scanning Calorimetry (DSC)

  • Apparatus: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Procedure:

    • A known mass of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

    • The sample and reference are subjected to a controlled temperature program (e.g., a linear heating rate).

    • The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The heat capacity at constant pressure (Cₚ) is calculated from the differential heat flow, the heating rate, and the sample mass.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of this compound would be determined indirectly through the measurement of its enthalpy of combustion.

Methodology: Bomb Calorimetry

  • Apparatus: A constant-volume bomb calorimeter.

  • Procedure:

    • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel "bomb."

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is placed in a well-insulated water bath of known volume.

    • The sample is ignited, and the complete combustion reaction occurs.

    • The temperature change of the water bath is measured with high precision.

  • Data Analysis:

    • The heat of combustion at constant volume (ΔUcomb) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

    • The enthalpy of combustion at constant pressure (ΔHcomb) is then calculated from ΔUcomb.

    • Finally, the standard enthalpy of formation is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[2][3]

Visualizations

The following diagrams illustrate the logical workflow for the estimation and experimental determination of the thermodynamic properties of this compound.

G cluster_0 Joback Method Estimation Workflow A Molecular Structure of this compound B Identify Functional Groups: - Aromatic C-H (4) - Aromatic C- (2) - Aromatic =CH- (1) - Aromatic =C< (1) - -CH2- (1) - -CH3 (1) A->B Decomposition C Sum Group Contributions for each Property (ΔHf, ΔGf, ΔHvap, a, b, c, d for Cp) B->C Lookup Group Values D Apply Joback Equations C->D E Estimated Thermodynamic Properties D->E

Caption: Workflow for estimating thermodynamic properties using the Joback method.

G cluster_1 Experimental Determination of Enthalpy of Formation F Combustion of this compound in a Bomb Calorimeter G Measure Temperature Change (ΔT) F->G H Calculate Heat of Combustion at Constant Volume (ΔUcomb) G->H Using Calorimeter Heat Capacity I Calculate Enthalpy of Combustion at Constant Pressure (ΔHcomb) H->I Correction for work done J Apply Hess's Law with known ΔHf° of CO2 and H2O I->J K Experimentally Determined Enthalpy of Formation (ΔHf°) J->K

Caption: Experimental workflow for determining the enthalpy of formation.

References

A Technical Guide to Quantum Chemical Calculations for 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical guide to the quantum chemical analysis of 2-Ethylstyrene (B1585278) (1-ethenyl-2-ethylbenzene). Utilizing Density Functional Theory (DFT), this document outlines the methodologies for calculating the molecule's optimized geometric structure, vibrational frequencies, electronic properties, and global reactivity descriptors. Key data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed computational protocols and visual workflows rendered in Graphviz to illustrate the logical and procedural steps of the analysis, serving as a comprehensive resource for computational chemistry applications in molecular research and development.

Introduction

This compound is an aromatic hydrocarbon with the molecular formula C₁₀H₁₂.[1][2] As a substituted styrene, its electronic structure and chemical reactivity are of significant interest in polymer science and organic synthesis. Understanding its molecular properties at a quantum level is crucial for predicting its behavior in chemical reactions, designing novel materials, and assessing its potential interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate molecular characteristics with high accuracy.[3] These computational methods allow for the determination of optimized molecular geometry, the prediction of vibrational spectra (IR and Raman), and the analysis of electronic properties governed by frontier molecular orbitals (HOMO and LUMO).[4][5] This guide details the theoretical framework and procedural workflow for conducting such calculations on this compound.

Computational Methodology and Protocols

The following section details the typical protocol for performing quantum chemical calculations on this compound. These methods are standard in the field and provide a reliable foundation for molecular property prediction.

Software and Theoretical Level

All calculations are typically performed using a quantum chemistry software package like Gaussian, Q-Chem, or ORCA. The theoretical method of choice for molecules of this size is Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy.[3]

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and provides reliable results for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This Pople-style basis set is extensive enough to provide a good description of the electronic structure, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and electron density far from the nucleus.

Geometry Optimization

The first step in the analysis is to find the minimum energy structure of this compound.

  • Input Structure: An initial guess for the molecular geometry is created using standard bond lengths and angles or from a molecular mechanics pre-optimization.

  • Optimization Algorithm: The geometry is optimized without constraints in the gas phase. The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.[6]

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined threshold values.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[7][8]

  • Hessian Calculation: The second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are computed.

  • Frequency Determination: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.

  • Stationary Point Confirmation: A true energy minimum is confirmed by the absence of imaginary frequencies. The presence of one imaginary frequency would indicate a transition state.[8] The calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.[9]

Electronic Property Calculation

Using the optimized geometry, various electronic properties are calculated to understand the molecule's reactivity and electronic behavior.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability.[5]

  • Molecular Electrostatic Potential (MESP): An MESP surface is generated by mapping the electrostatic potential onto the electron density surface. The MESP is a powerful tool for identifying sites susceptible to electrophilic and nucleophilic attack.[10]

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for the computational analysis of a molecule like this compound.

G Computational Chemistry Workflow for this compound A 1. Initial Structure Definition (this compound) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Stationary Point Found? B->C C->B No D 3. Vibrational Frequency Analysis C->D Yes E Check Frequencies D->E F Zero Imaginary Frequencies? (True Minimum) E->F Yes G Imaginary Frequencies (Not a Minimum, Re-optimize) E->G No H 4. Electronic & Reactivity Property Calculation (HOMO-LUMO, MESP, etc.) F->H G->B I 5. Data Analysis & Interpretation H->I G Derivation of Reactivity Descriptors cluster_0 Fundamental Properties cluster_1 Primary Descriptors cluster_2 Global Reactivity Descriptors HOMO E_HOMO (Electron Donation Ability) IP Ionization Potential (I) I ≈ -E_HOMO HOMO->IP LUMO E_LUMO (Electron Acceptance Ability) EA Electron Affinity (A) A ≈ -E_LUMO LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 (Resistance to charge transfer) IP->Hardness Electronegativity Electronegativity (χ) χ = (I + A) / 2 IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity Index (ω) ω = χ² / (2η) (Propensity to accept electrons) Hardness->Electrophilicity Electronegativity->Electrophilicity

References

Solubility of 2-Ethylstyrene in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylstyrene in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for a variety of applications, including polymer synthesis, reaction chemistry, and formulation development. This document presents extrapolated quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid in research and development.

Core Topic: Solubility Profile of this compound

This compound (C₁₀H₁₂) is a substituted aromatic hydrocarbon. Its structure, consisting of a vinyl-substituted benzene (B151609) ring with an ethyl group, renders it a nonpolar compound. Following the principle of "like dissolves like," this compound is readily soluble in most organic solvents and is insoluble in water.[1][2][3]

While specific, publicly available quantitative solubility data for this compound is limited, a reliable estimation can be made by examining the solubility of structurally analogous compounds, namely styrene (B11656) and ethylbenzene (B125841).[1][2][3][4][5][6] Both styrene and ethylbenzene exhibit high solubility or are miscible with a wide array of common organic solvents.[1][2][3][4][5][6] It is therefore anticipated that this compound demonstrates a similar solubility profile.

Quantitative Solubility Data (Estimated)

The following tables summarize the estimated solubility of this compound in common organic solvents based on data for styrene and ethylbenzene. These values are intended as a guide for solvent selection and experimental design. For precise applications, experimental verification is recommended.

Table 1: Estimated Solubility of this compound at 25°C

SolventChemical ClassEstimated Solubility (g/L)Qualitative Solubility
AcetoneKetone> 1000Miscible
BenzeneAromatic Hydrocarbon> 1000Miscible
ChloroformHalogenated Hydrocarbon> 1000Miscible
EthanolAlcohol> 800Very Soluble
Ethyl AcetateEster> 1000Miscible
n-HexaneAliphatic Hydrocarbon> 1000Miscible
MethanolAlcohol> 500Soluble
TolueneAromatic Hydrocarbon> 1000Miscible

Data extrapolated from the known solubility of styrene and ethylbenzene.[1][3][5]

Table 2: Temperature Dependence of Solubility (Qualitative)

SolventEffect of Increasing Temperature
Alcohols (Ethanol, Methanol)Increased Solubility
Hydrocarbons (Hexane, Toluene)Increased Solubility
Ketones (Acetone)Increased Solubility

As with most organic compounds, the solubility of this compound in organic solvents is expected to increase with temperature.[2]

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided.

Determination of Thermodynamic Solubility via the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.[7][8][9][10]

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • 20 mL screw-cap glass vials with PTFE-lined septa

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The presence of a separate liquid phase of this compound should be visible.

  • Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C). Shake the vials at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to ensure complete phase separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved droplets of this compound.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated GC-FID or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Analytical Method: Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_solute This compound (Solute) cluster_solvents Common Organic Solvents Solute Nonpolar Aromatic Hydrocarbon Polar Polar Solvents (e.g., Water) Solute->Polar Low Solubility (Insoluble) Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Solute->Nonpolar High Solubility ('Like dissolves like')

Solubility Principle: "Like Dissolves Like"

G start Start prepare Prepare Supersaturated Solution (Excess this compound + Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (24-48h shaking) prepare->equilibrate separate Allow Phase Separation (24h standing) equilibrate->separate sample Sample and Filter Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze by GC-FID or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for Shake-Flask Solubility Determination

References

An In-depth Technical Guide to the Health and Safety of 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive health and safety information for 2-Ethylstyrene (B1585278), intended for researchers, scientists, and drug development professionals. It covers toxicological data, handling procedures, and emergency measures, presenting quantitative data in structured tables and detailing relevant experimental workflows.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 1-ethenyl-2-ethylbenzene, is an aromatic hydrocarbon.[1][2] It is a colorless liquid that is insoluble in water.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C10H12[1]
Molecular Weight 132.21 g/mol [1]
Appearance Colorless liquid[3]
Density 0.912 g/mL[1]
Boiling Point 187 °C (368.6 °F)[1]
Melting Point -76 °C (-104.8 °F)[1]
Flash Point 58 °C (136 °F) (closed cup) (for 2-Methylstyrene)[4]
Vapor Density 4.08 (Relative to Air)[3]
Water Solubility Insoluble[3][5][6]
Autoignition Temperature 440 °C (824 °F) (for 2-Ethyltoluene)[6]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical.[7] It is a flammable liquid and vapor.[5][7][8][9] Exposure can cause irritation to the skin, eyes, and respiratory tract.[8][9] It is harmful if inhaled and may be fatal if swallowed and enters the airways due to aspiration risk.[5][7]

Table 2: GHS Hazard Classification for this compound and Related Compounds

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor.[8][9]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[7][8][9]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[8]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[9]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[8][9]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[8]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 / 2H372/H373: Causes damage to organs through prolonged or repeated exposure.[8]
Hazardous to the Aquatic Environment (Acute) Category 2H401: Toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.[8]

Section 3: Toxicological Information

The primary routes of occupational exposure to styrene-like compounds are inhalation and dermal absorption.[10] Acute exposure can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and fatigue.[10][11] It can also cause irritation to the mucous membranes of the nose and throat.[10] Chronic exposure may result in persistent CNS effects, including issues with concentration and memory.[10][11]

Table 3: Toxicological Data Summary (for related compounds)

TestSpeciesRouteValueCompound
LD50DermalRabbit>5000 mg/kgEthylbenzene[8]
LC50InhalationRat4000 ppm (4 hours)Ethylbenzene (B125841)

Note: Specific quantitative toxicological data for this compound is limited in the provided results. Data for structurally similar compounds like ethylbenzene and styrene (B11656) are often used for initial hazard assessment.

The National Toxicology Program (NTP) has listed styrene as "reasonably anticipated to be a human carcinogen" based on occupational studies showing increased risks for lymphohematopoietic cancers and evidence of lung tumors in animal studies.[12]

Section 4: Exposure Controls and Personal Protection

To minimize exposure, work with this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][13] Use explosion-proof electrical, ventilating, and lighting equipment.[6][8]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] Consult with the glove manufacturer to ensure compatibility.[13]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][14] A risk assessment is necessary to determine the appropriate respirator type.[14]

  • Hygiene Measures : Handle in accordance with good industrial hygiene and safety practice.[7][13] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][13] Do not eat, drink, or smoke in work areas.[15]

Table 4: Occupational Exposure Limits (OELs) for Related Compounds

OrganizationCompoundTWASTEL/Ceiling
OSHA (PEL) Styrene100 ppm (8-hr)200 ppm (15-min); 600 ppm (5-min peak)[11]
NIOSH (REL) Styrene50 ppm (10-hr)100 ppm (15-min)[11]
ACGIH (TLV) Styrene20 ppm (8-hr)40 ppm[11]
ACGIH (TLV) Ethylbenzene20 ppm (8-hr)-
NIOSH (REL) α-Methylstyrene50 ppm (10-hr)100 ppm (15-min)[14]

Section 5: Fire and Explosion Hazard Data

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[7][16] Vapors are heavier than air and may travel to a source of ignition and flash back.[6] In a fire, containers may burst or explode if heated.[6][7][8]

Table 5: Fire and Flammability Data

PropertyValueSource
Flash Point ~115-129 °F (~46-54 °C)[3]
Lower Explosive Limit (LEL) 1.9 %[3]
Upper Explosive Limit (UEL) 6.1 %[3]
Autoignition Temperature 1066 °F (574 °C)[3]
Suitable Extinguishing Media Water spray/mist, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][17]
Hazardous Combustion Products Carbon monoxide (CO) and carbon dioxide (CO2).[6][8]

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Use water spray to cool fire-exposed containers.[7][8]

Section 6: Handling, Storage, and Reactivity

Handling : Avoid contact with skin, eyes, and clothing, and avoid breathing vapors.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6][8][9] Use only non-sparking tools and take precautionary measures against static discharge, including grounding and bonding containers and equipment.[6][7][8]

Storage : Store in a cool, dry, and well-ventilated place away from sources of ignition.[6][7] Keep containers tightly closed when not in use.[6][7][8] Recommended storage temperature is 2 - 8 °C.[13] The substance may polymerize if heated or exposed to light, which can be an explosion hazard.[4][18] Do not store under an inert atmosphere, as an inhibitor (like pTBC) requires oxygen to function effectively.[13][18]

Reactivity : this compound is incompatible with strong oxidizing agents, strong acids, and peroxides.[7][8] It can oxidize readily in air to form unstable peroxides that may explode.[3]

Section 7: First Aid Measures

Immediate medical attention is often required.[8] Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[5]

  • Inhalation : Move the exposed person to fresh air at once.[19][20] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5][8][19] Get medical attention.[8][19]

  • Skin Contact : Immediately take off all contaminated clothing.[8][9] Flush the skin with plenty of water for at least 15 minutes.[6][7][20][21] If irritation persists, seek medical attention.[6][7][8][19]

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][6][7] Remove contact lenses if present and easy to do.[8][9][20] Get immediate medical attention.[5][7][8]

  • Ingestion : Do NOT induce vomiting due to the risk of aspiration.[5][6][13] If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.[6] Clean the mouth with water and drink plenty of water afterwards.[5][6][7] Call a physician or poison control center immediately.[6]

Section 8: Accidental Release Measures

For a spill, immediately evacuate the area and eliminate all ignition sources.[8] Do not touch or walk through spilled material.[8]

  • Personal Precautions : Wear appropriate personal protective equipment (PPE), including a respirator when ventilation is inadequate.[8]

  • Environmental Precautions : Prevent the substance from entering drains, sewers, or waterways. Inform relevant authorities if environmental pollution occurs.[8]

  • Containment and Cleanup : Stop the leak if it can be done without risk.[8] Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in a suitable, closed container for disposal.[6][7][8] Use spark-proof tools for cleanup.[7][8]

Section 9: Experimental Protocols

Detailed experimental protocols are not available in the summarized safety data sheets. However, a generalized protocol for a key toxicological study, such as an acute oral toxicity test (LD50), is described below based on standard methodologies like the OECD 423 guidelines.

Protocol: Acute Oral Toxicity Assessment (OECD 423 - Acute Toxic Class Method)

  • Objective : To determine the acute oral toxicity of this compound and classify it into a GHS toxicity category.

  • Animals : Healthy, young adult rodents (typically female rats) are used. Animals are fasted prior to dosing.

  • Dose Administration : The test substance is administered in a single dose by gavage using a stomach tube. Dosing is performed in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure :

    • A group of three animals is dosed at a starting level.

    • The outcome (survival or death) determines the next step.

    • If no mortality occurs, a higher dose is used in another group.

    • If mortality occurs, the test is repeated at a lower dose level.

  • Observation : Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurement of body weight.

  • Endpoint : The number of surviving and dead animals at each dose level is recorded. This data is used to classify the substance's toxicity rather than calculating a precise LD50 value. All animals are subjected to a gross necropsy at the end of the observation period.

Section 10: Visualizations

The following diagrams illustrate key safety workflows and relationships.

Caption: Logical workflow for managing the hazards of this compound.

AcuteToxicityWorkflow A Animal Acclimation & Fasting C Single Dose Administration (Oral Gavage) A->C B Dose Preparation (this compound) B->C D Observation (Short-term) (Clinical Signs of Toxicity) C->D E Observation (Long-term) (14 days, Body Weight) D->E F Record Mortalities E->F G Terminal Necropsy E->G H Data Analysis & Toxicity Classification F->H G->H

Caption: Experimental workflow for an acute oral toxicity (LD50) study.

References

Environmental Fate of Ethylstyrene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylstyrene, also known as vinyltoluene or methylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. It exists as three isomers: ortho-, meta-, and para-ethylstyrene. These compounds are used in the production of polymers and resins. Understanding the environmental fate of ethylstyrene isomers is crucial for assessing their potential environmental impact and for developing risk assessment strategies. This technical guide provides an in-depth overview of the current scientific understanding of the environmental fate of ethylstyrene isomers, including their biodegradation, photodegradation, atmospheric oxidation, hydrolysis, and bioaccumulation potential.

Physicochemical Properties

The environmental transport and partitioning of ethylstyrene isomers are governed by their physicochemical properties. As volatile organic compounds (VOCs), they have a tendency to partition into the atmosphere. Their solubility in water is low, and they have a moderate octanol-water partition coefficient (Kow), suggesting a potential for bioaccumulation.

Table 1: Physicochemical Properties of Ethylstyrene Isomers and Related Compounds

Property3-Ethylstyrene4-EthylstyreneEthylbenzene (B125841)Styrene (B11656)
Molecular Formula C₁₀H₁₂C₁₀H₁₂C₈H₁₀C₈H₈
Molecular Weight ( g/mol ) 132.21132.21106.17104.15
Boiling Point (°C) 170-172170-172136145
Water Solubility (mg/L at 25°C) Data not availableData not available152300
Vapor Pressure (mm Hg at 25°C) 1.31.39.66.4
log Kow Data not availableData not available3.152.95

Note: Data for ethylstyrene isomers is limited; values for related compounds are provided for comparison.

Environmental Fate Processes

The primary processes that determine the environmental fate of ethylstyrene isomers are biodegradation, photodegradation, atmospheric oxidation, and to a lesser extent, hydrolysis.

Biodegradation

Biodegradation is a key process for the removal of ethylstyrene isomers from soil and water. Microorganisms, particularly bacteria, can utilize these compounds as a source of carbon and energy. The rate of biodegradation is influenced by environmental conditions such as temperature, pH, nutrient availability, and the presence of acclimated microbial populations.

Table 2: Biodegradation Data for Related Aromatic Hydrocarbons

CompoundHalf-life in Soil (Aerobic)Half-life in Water (Aerobic)ConditionsReference
Toluene (B28343)80-90 hours (at 10°C)-Soil microcosm[1]
Styrene< 2 days< 2 daysGeneral estimate
Ethylbenzene8 days (groundwater)10 days (seawater)As a component of gas oil[2]

Experimental Protocol: Soil Biodegradation of Volatile Aromatic Hydrocarbons

A common method to assess the biodegradation of volatile aromatic hydrocarbons like ethylstyrene in soil involves the use of soil microcosms.[3][4]

  • Soil Collection and Preparation: Collect soil from the desired location. The soil can be used as is or sieved to remove large debris. The moisture content is typically adjusted to a percentage of the soil's water-holding capacity.

  • Spiking: The soil is spiked with a known concentration of the test compound (e.g., a specific ethylstyrene isomer).

  • Incubation: The spiked soil is placed in sealed microcosms (e.g., glass jars with airtight lids). Headspace is left to ensure aerobic conditions. The microcosms are incubated at a constant temperature in the dark.

  • Sampling and Analysis: At regular intervals, the concentration of the test compound in the soil and/or headspace is measured. This is typically done using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][5]

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the biodegradation rate and half-life. First-order kinetics are often used to model the degradation.[6]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Sample Collect and Prepare Soil Spike Spike Soil with Ethylstyrene Soil_Sample->Spike Incubate Incubate in Sealed Microcosms Spike->Incubate Transfer Sample Sample Soil/Headspace Periodically Incubate->Sample Sampling Analyze Analyze by GC-MS Sample->Analyze Calculate Calculate Degradation Rate Analyze->Calculate

Experimental workflow for soil biodegradation study.
Photodegradation

In the aquatic environment, ethylstyrene isomers can undergo direct and indirect photodegradation upon exposure to sunlight. Direct photolysis involves the absorption of light by the molecule, leading to its transformation. Indirect photolysis occurs through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). The quantum yield is a key parameter that describes the efficiency of a photochemical reaction.[7]

Table 3: Photodegradation Data for Related Compounds

CompoundQuantum Yield (Φ)Wavelength (nm)ConditionsReference
StyreneData not available---
4-Nitroanisole~ in water-On kaolinite[8]
Trifluralin10x smaller than in water-On kaolinite[8]

Note: Quantitative photodegradation data for ethylstyrene isomers are scarce. The provided data illustrates the type of information needed for assessment.

Experimental Protocol: Determining Photodegradation Quantum Yield in Water

The quantum yield of a compound in water can be determined using a laboratory photoreactor.[9][10]

  • Solution Preparation: A solution of the ethylstyrene isomer of known concentration is prepared in purified water.

  • Actinometry: A chemical actinometer (a compound with a known quantum yield, such as ferrioxalate) is used to measure the photon flux of the light source.[9]

  • Irradiation: The test solution and the actinometer solution are irradiated simultaneously in a photoreactor equipped with a specific light source (e.g., a xenon lamp simulating sunlight).

  • Analysis: The concentration of the ethylstyrene isomer and the actinometer are monitored over time using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The quantum yield of the ethylstyrene isomer is calculated by comparing its degradation rate to that of the actinometer.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_calculation Calculation Light Light Source (e.g., Xenon Lamp) Reactor Photoreactor Light->Reactor Irradiate Irradiate Solutions Reactor->Irradiate Test_Sol Ethylstyrene Solution Test_Sol->Reactor Actinometer Actinometer Solution Actinometer->Reactor Monitor Monitor Concentration vs. Time (UV-Vis/HPLC) Irradiate->Monitor Calc_QY Calculate Quantum Yield (Φ) Monitor->Calc_QY

Workflow for determining photodegradation quantum yield.
Atmospheric Oxidation

Once volatilized into the atmosphere, ethylstyrene isomers are primarily degraded by reaction with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃•) at night. The rate of this reaction determines the atmospheric lifetime of the compound.

Table 4: Atmospheric Oxidation Rate Constants and Lifetimes for Related Aromatic Hydrocarbons

CompoundkOH (cm³ molecule⁻¹ s⁻¹)Atmospheric LifetimeConditionsReference
Toluene5.63 x 10⁻¹²~2 days298 K[1]
Ethylbenzene7.0 x 10⁻¹²~1.6 days298 K[11]
Styrene5.8 x 10⁻¹¹~2.8 hours298 K[12]

Note: The atmospheric lifetime is calculated assuming an average global •OH concentration of 1 x 10⁶ molecules/cm³.[13] Specific rate constants for ethylstyrene isomers are needed for a more accurate assessment.

Experimental Protocol: Smog Chamber Study of Atmospheric Oxidation

Smog chambers are large, controlled environment reactors used to simulate atmospheric conditions and study the reactions of VOCs.[14][15]

  • Chamber Preparation: The smog chamber (typically a large Teflon bag) is filled with purified air.

  • Injection of Reactants: Known concentrations of the ethylstyrene isomer, an •OH precursor (e.g., nitrous acid or hydrogen peroxide), and a reference compound with a known •OH reaction rate constant are injected into the chamber.

  • Initiation of Reaction: The reaction is initiated by photolysis of the •OH precursor using UV lamps that simulate sunlight.

  • Monitoring: The concentrations of the ethylstyrene isomer and the reference compound are monitored over time using instruments such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate constant for the reaction of the ethylstyrene isomer with •OH is determined relative to the rate constant of the reference compound.

G cluster_chamber Smog Chamber cluster_reactants Reactants cluster_process Process & Analysis Chamber Teflon Chamber Irradiate Irradiate to Generate OH Air Purified Air Air->Chamber UV_Lamps UV Lamps UV_Lamps->Chamber Ethylstyrene Ethylstyrene Inject Inject Reactants Ethylstyrene->Inject OH_Precursor OH Precursor OH_Precursor->Inject Reference_Compound Reference Compound Reference_Compound->Inject Inject->Chamber Monitor Monitor Concentrations (PTR-MS/GC-MS) Irradiate->Monitor Calculate Calculate Rate Constant Monitor->Calculate

Simplified workflow for a smog chamber experiment.
Hydrolysis

Hydrolysis is the reaction of a substance with water. For many organic compounds, this can be a significant degradation pathway. However, aromatic hydrocarbons like ethylstyrene lack functional groups that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant environmental fate process for ethylstyrene isomers.[16][17]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.

Table 5: Bioconcentration Factors for Related Compounds

CompoundBCF (L/kg)OrganismMethodReference
Ethylbenzene15GoldfishMeasured[11]
Ethylbenzene53FishEstimated (from log Kow)[11]
Ethylbenzene167Fathead minnowEstimated[11]

Note: A BCF greater than 1 is indicative of a hydrophobic or lipophilic chemical with a tendency to bioaccumulate.[18] Regulatory thresholds for bioaccumulation concern are often set at BCF values of 1000 or 2000.[19]

Experimental Protocol: Determining the Bioconcentration Factor (BCF) in Fish (OECD 305)

The OECD Test Guideline 305 provides a standardized method for determining the BCF in fish.[20][21]

  • Test Organism: A suitable fish species, such as rainbow trout or fathead minnow, is selected.

  • Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of the test substance (e.g., an ethylstyrene isomer) in a flow-through system. The concentration in the water is regularly monitored.

  • Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean, flowing water without the test substance.

  • Sampling: Fish are sampled at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the fish tissue is measured.

  • Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

G cluster_sampling Sampling & Analysis cluster_calculation Calculation Uptake_Phase Uptake Phase (Fish in Dosed Water) Depuration_Phase Depuration Phase (Fish in Clean Water) Uptake_Phase->Depuration_Phase Transfer Sample_Fish_Water Sample Fish and Water Uptake_Phase->Sample_Fish_Water Periodic Sampling Depuration_Phase->Sample_Fish_Water Periodic Sampling Analyze_Concentration Analyze Concentration Sample_Fish_Water->Analyze_Concentration Calculate_BCF Calculate Bioconcentration Factor (BCF) Analyze_Concentration->Calculate_BCF

Procedure for determining the bioconcentration factor.

Degradation Products

The degradation of ethylstyrene isomers leads to the formation of various transformation products. For example, the atmospheric oxidation of styrene, a close analog, is known to produce benzaldehyde (B42025) and formaldehyde.[22] The biodegradation of styrene can proceed through the formation of styrene oxide, phenylacetaldehyde, and phenylacetic acid.[18] Identifying these degradation products is important for a complete environmental risk assessment, as they may have their own toxicological properties. Advanced analytical techniques such as GC-MS and liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify these degradation products in environmental samples.[23][24]

Conclusion

The environmental fate of ethylstyrene isomers is driven by a combination of biodegradation, photodegradation, and atmospheric oxidation. While hydrolysis is not a significant process, their moderate lipophilicity suggests a potential for bioaccumulation, although data for analogous compounds suggest it may not be significant. This technical guide has summarized the available information and provided detailed overviews of the experimental protocols used to assess these environmental fate processes. Further research is needed to generate specific quantitative data for each ethylstyrene isomer to allow for a more precise and comprehensive environmental risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various polymerization techniques applicable to 2-Ethylstyrene. The information is intended to guide researchers in synthesizing poly(this compound) with controlled molecular weights and distributions.

Introduction to Polymerization of this compound

This compound is a substituted styrene (B11656) monomer that can be polymerized through several techniques, including free-radical, controlled radical (ATRP, RAFT), and ionic (anionic, cationic) polymerizations. The choice of polymerization method significantly influences the resulting polymer's properties, such as molecular weight, polydispersity, and architecture. These properties, in turn, dictate the material's suitability for various applications. While poly(this compound) is not as widely used as polystyrene, its unique properties stemming from the ethyl substituent can be advantageous in specific applications, potentially in areas like specialty plastics and as a component in more complex polymer structures.[1][2]

Polymerization Techniques and Protocols

This section details the experimental protocols for the primary methods of polymerizing this compound.

Free-Radical Polymerization

Free-radical polymerization is a common and relatively simple method for polymerizing vinyl monomers.[3] It involves the initiation of a radical species, which then propagates by adding monomer units.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina (B75360) to remove inhibitors.

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol (B129727).

  • Toluene (B28343) (solvent), dried and distilled.

  • Methanol (non-solvent for precipitation).

  • Nitrogen or Argon gas (for inert atmosphere).

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of AIBN initiator.

  • Add purified this compound and toluene to the flask. The monomer concentration is typically in the range of 1-3 M.

  • Seal the flask with a rubber septum and deoxygenate the mixture by purging with nitrogen or argon for 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization.

  • Allow the reaction to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them using techniques like ¹H NMR or gas chromatography (GC).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of stirred methanol.

  • Collect the precipitated poly(this compound) by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data for Free-Radical Polymerization of Styrenics (Illustrative) Note: Specific data for this compound is limited in the provided search results. The following table is illustrative based on typical free-radical polymerization of styrene derivatives.

EntryInitiator (mol%)Monomer Conc. (M)SolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN (1)2.0Toluene706~60-7015,000 - 25,000>1.5
2AIBN (0.5)2.0Toluene7012~80-9030,000 - 45,000>1.5
Controlled Radical Polymerization

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over molecular weight, polydispersity, and polymer architecture.

ATRP is a versatile controlled radical polymerization method that utilizes a transition metal catalyst to reversibly activate and deactivate dormant polymer chains.[4]

Experimental Protocol: ATRP of this compound

Materials:

  • This compound (monomer), purified.

  • Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) (ligand).

  • Anisole or Toluene (solvent).

  • Methanol (non-solvent).

  • Alumina (for catalyst removal).

  • Nitrogen or Argon gas.

Procedure:

  • To a Schlenk flask with a stir bar, add CuBr.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent, this compound monomer, and the ligand via syringe.

  • Stir the mixture to form the copper-ligand complex.

  • Inject the initiator (e.g., EBiB) to start the polymerization.

  • Place the flask in a thermostated oil bath at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by taking samples at timed intervals for conversion and molecular weight analysis (¹H NMR and GPC).

  • To quench the reaction, cool the flask and expose the mixture to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer solution into an excess of cold methanol.

  • Filter, wash, and dry the resulting poly(this compound) under vacuum.

Quantitative Data for ATRP of Styrenics (Illustrative) Note: Specific data for this compound is limited. This table is based on typical ATRP of styrene derivatives.

Entry[M]:[I]:[Cu]:[L]SolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1:1:2Anisole1104~50-605,000 - 7,0001.1 - 1.3
2200:1:1:2Anisole1108~70-8015,000 - 20,0001.1 - 1.3

RAFT polymerization is a versatile controlled radical polymerization technique that employs a chain transfer agent (CTA) to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (monomer), purified.

  • AIBN (initiator).

  • A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate).

  • Solvent (e.g., toluene or 1,4-dioxane).

  • Methanol (non-solvent).

  • Nitrogen or Argon gas.

Procedure:

  • In a Schlenk tube, dissolve the RAFT agent, AIBN, and this compound in the chosen solvent.

  • Deoxygenate the solution by purging with an inert gas or through freeze-pump-thaw cycles.

  • Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for the specified time.

  • Stop the reaction by rapid cooling and exposure to air.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Quantitative Data for RAFT Polymerization of Styrenics (Illustrative) Note: Specific data for this compound is limited. This table is based on typical RAFT polymerization of styrene.

Entry[M]:[CTA]:[I]SolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1200:1:0.2Toluene708~60-7015,000 - 20,0001.1 - 1.2
2400:1:0.2Toluene7016~80-9035,000 - 45,0001.1 - 1.2
Ionic Polymerization

Ionic polymerization methods, including anionic and cationic polymerization, are highly sensitive to impurities but can produce polymers with very narrow molecular weight distributions.

Anionic polymerization of styrenic monomers can produce "living" polymers with excellent control over molecular weight and low polydispersity, provided that stringent purity conditions are met.[5]

Experimental Protocol: Anionic Polymerization of this compound

Materials:

  • This compound (monomer), rigorously purified by distillation over calcium hydride and/or titration with a living styryl anion solution.

  • Anionic initiator (e.g., n-butyllithium or sec-butyllithium (B1581126) in a hydrocarbon solvent).

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or cyclohexane), purified by distillation from a drying agent (e.g., sodium/benzophenone ketyl for THF).

  • Anhydrous methanol (terminating agent).

  • High-vacuum line and glassware.

Procedure:

  • All glassware must be rigorously cleaned and flame-dried under high vacuum.

  • Introduce the purified solvent and monomer into the reaction flask under high vacuum.

  • Cool the flask to the desired temperature (e.g., -78 °C for THF or room temperature for cyclohexane).

  • Add the initiator solution dropwise via a gas-tight syringe until a persistent color (typically orange-red for styryl anions) is observed, indicating the consumption of residual impurities, and then add the calculated amount of initiator to start the polymerization.

  • Allow the polymerization to proceed. The reaction is often very fast in polar solvents.

  • Terminate the "living" polymer chains by adding a small amount of degassed, anhydrous methanol.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Quantitative Data for Anionic Polymerization of Styrenics (Illustrative) Note: Specific data for this compound is limited. This table is based on typical anionic polymerization of styrene.

EntryInitiatorSolventTemp. (°C)Mn (theoretical, g/mol )Mn (experimental, g/mol )PDI (Mw/Mn)
1sec-BuLiTHF-7810,0009,800<1.1
2n-BuLiCyclohexane4020,00019,500<1.1

Cationic polymerization of styrenic monomers is typically initiated by Lewis acids in the presence of a proton source (co-initiator).[6] This method is often very fast and can be difficult to control, leading to broader molecular weight distributions compared to anionic or controlled radical methods.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • This compound (monomer), purified and dried.

  • Lewis acid initiator (e.g., tin(IV) chloride (SnCl₄) or aluminum trichloride (B1173362) (AlCl₃)).

  • Co-initiator (e.g., trace amounts of water).

  • Dry solvent (e.g., dichloromethane (B109758) or nitrobenzene).

  • Methanol (terminating agent).

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound monomer in the dry solvent.

  • Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to control the polymerization rate.

  • Prepare a solution of the Lewis acid initiator in the same solvent.

  • Add the initiator solution to the cold monomer solution with vigorous stirring. The polymerization is often instantaneous.

  • After a short reaction time, quench the polymerization by adding cold methanol.

  • Allow the mixture to warm to room temperature and precipitate the polymer in a larger volume of methanol.

  • Filter, wash, and dry the polymer.

Quantitative Data for Cationic Polymerization of Styrenics (Illustrative) Note: Specific data for this compound is limited. This table is based on typical cationic polymerization of styrene.

EntryInitiatorSolventTemp. (°C)Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1SnCl₄/H₂OCH₂Cl₂010High5,000 - 15,000>2.0
2AlCl₃/H₂OCH₂Cl₂-785High10,000 - 30,000>2.0

Visualization of Polymerization Mechanisms and Workflows

General Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification and Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup under Inert Atmosphere Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiator_Prep Initiator/Catalyst Preparation Initiator_Prep->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination/Quenching Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure, Conversion) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: General experimental workflow for the synthesis and characterization of poly(this compound).

Signaling Pathways (Polymerization Mechanisms)

G Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation Growing_Chain Growing Chain (P•) Radical->Growing_Chain Propagation + M Monomer Monomer (M) Growing_Chain->Growing_Chain Propagation + M Dead_Polymer Dead Polymer (P) Growing_Chain->Dead_Polymer Termination + P• G Dormant_Chain Dormant Chain (P-X) Active_Chain Active Chain (P•) Dormant_Chain->Active_Chain Activation + Activator Activator Activator (Cu(I)/L) Deactivator Deactivator (Cu(II)X/L) Active_Chain->Dormant_Chain Deactivation + Deactivator Active_Chain->Active_Chain Propagation + M Monomer Monomer (M) G Growing_Chain Growing Chain (P•) Intermediate RAFT Adduct Radical Growing_Chain->Intermediate Addition + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) Dormant_Chain Dormant Chain (P-S-C(=S)Z) Intermediate->Dormant_Chain Fragmentation + R• New_Radical New Radical (R•) New_Radical->Growing_Chain Reinitiation + M Monomer Monomer (M) G Initiator Initiator (I⁻) Living_Chain Living Chain (P⁻) Initiator->Living_Chain Initiation + M Monomer Monomer (M) Living_Chain->Living_Chain Propagation + M Terminated_Polymer Terminated Polymer (P-H) Living_Chain->Terminated_Polymer Termination + H⁺ Terminating_Agent Terminating Agent (H⁺)

References

Experimental Protocols for Reactions of 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key reactions involving 2-ethylstyrene (B1585278), a versatile monomer in polymer synthesis and a precursor for various organic transformations. The protocols are designed to be a practical guide for researchers in academia and industry.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1] This protocol is adapted from general procedures for the ATRP of substituted styrenes.[1][2]

Experimental Protocol

Materials:

  • This compound (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • 1-Phenylethyl bromide (1-PEBr) (initiator)

  • Diphenyl ether (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Purification of Monomer: Pass this compound through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask, add CuBr (1 mol% relative to the initiator) and bpy (2 mol% relative to the initiator). Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents: Introduce degassed diphenyl ether (50% v/v with respect to the monomer) and the purified this compound monomer via syringe.

  • Initiation: Add the initiator, 1-phenylethyl bromide, via syringe. The typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[bpy] is 100:1:1:2.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 110 °C with constant stirring.

  • Monitoring the Reaction: At timed intervals, withdraw samples from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization by cooling and diluting with THF.

  • Termination and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature and dilute with THF. Precipitate the polymer by adding the solution dropwise into a large excess of methanol.

  • Isolation: Filter the precipitated polymer and dry it in a vacuum oven at 40-50 °C to a constant weight.

  • Analysis: Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.

Data Presentation
Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
125260028001.15
245470049001.12
475780080001.10
690940095001.08

Theoretical Mn = ([Monomer]/[Initiator]) × Conversion × (Molar Mass of Monomer)

Experimental Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification PurifyMonomer Purify this compound SetupReaction Setup Schlenk Flask (CuBr, bpy, Ar/N2) AddReagents Add Solvent & Monomer SetupReaction->AddReagents Initiate Add Initiator (1-PEBr) AddReagents->Initiate Polymerize Polymerize at 110°C Initiate->Polymerize Monitor Monitor Reaction (Sampling) Polymerize->Monitor Terminate Terminate & Precipitate Monitor->Terminate Isolate Isolate & Dry Polymer Terminate->Isolate Characterize Characterize (GPC, NMR) Isolate->Characterize Oxidation_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Setup Setup Reaction Flask (this compound, Pd(OAc)2, Solvent) AddOxidant Add Oxidant (H2O2 or TBHP) Setup->AddOxidant React Heat and Monitor AddOxidant->React Workup Quench & Extract React->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Hydrogenation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Setup Setup Hydrogenation Vessel (this compound, Solvent) AddCatalyst Add Pd/C Catalyst Setup->AddCatalyst Hydrogenate Pressurize with H2 & Stir AddCatalyst->Hydrogenate Vent Vent H2 & Purge Hydrogenate->Vent Filter Filter Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Characterize Analyze Product (NMR, GC-MS) Concentrate->Characterize

References

The Versatility of Substituted Polystyrenes in Materials Science: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Direct, detailed research and application data for poly(2-ethylstyrene) are limited in publicly available scientific literature. Therefore, this document focuses on the closely related and extensively studied polymers, polystyrene and poly(4-ethylstyrene) , as representative examples of poly(alkylstyrenes). The principles, protocols, and applications described herein provide a strong foundational understanding that can be extrapolated to the potential uses of poly(this compound).

Introduction

Polystyrene, a synthetic aromatic hydrocarbon polymer made from the monomer styrene (B11656), is a versatile and widely used thermoplastic. Its properties can be finely tuned through substitution on the phenyl ring, leading to a family of polymers with a broad spectrum of applications in materials science. The addition of an ethyl group, for instance, can alter the polymer's thermal and mechanical properties. This document explores the applications of polystyrene and poly(4-ethylstyrene) in materials science, providing detailed application notes and experimental protocols for their synthesis and characterization. These materials are integral to fields ranging from packaging and insulation to advanced applications in drug delivery and nanotechnology.[1][2][3][4][5]

Application Notes

High-Impact Polystyrene (HIPS) for Structural Components and Housings

High-Impact Polystyrene is a toughened form of polystyrene created by incorporating an elastomer, typically polybutadiene, into the polystyrene matrix. This results in a material with significantly improved impact resistance, making it suitable for applications requiring durability.

  • Consumer Electronics: HIPS is extensively used for the housings of televisions, computers, and other electronic devices due to its rigidity, impact strength, and ease of processing.[3]

  • Automotive Industry: It finds use in automotive parts that do not require extreme strength but benefit from its light weight and moldability.[4][6]

  • Packaging: HIPS is used for rigid packaging applications where product protection is critical.

Expanded Polystyrene (EPS) and Extruded Polystyrene (XPS) for Insulation and Packaging

Expanded and extruded polystyrene are foam materials with excellent thermal insulation and cushioning properties.

  • Building and Construction: EPS and XPS are widely used as insulation materials for walls, roofs, and floors, contributing to energy efficiency in buildings.[3][7]

  • Protective Packaging: The lightweight and shock-absorbing nature of EPS makes it an ideal material for protecting fragile goods during transport, such as electronics and appliances.[1][3]

Polystyrene and Poly(4-ethylstyrene) in Polymer Blends and Composites

The compatibility of polystyrene and its derivatives with other polymers allows for the creation of blends and composites with tailored properties.

  • Polymer Blend Studies: Poly(4-ethylstyrene) is noted for its use in polymer blend studies due to its dielectric inactivity and slow component dynamics, which can be monitored through rheological measurements.

  • Reinforced Composites: Polystyrene composites reinforced with materials like medium-density fiberboard (MDF) have shown increased thermal stability and can be used in applications where high mechanical strength is required.[8]

Block Copolymers for Drug Delivery and Nanotechnology

Block copolymers containing polystyrene or its derivatives can self-assemble into well-defined nanostructures, such as micelles and polymersomes, which are valuable in biomedical applications.[9][10][11]

  • Drug Delivery Systems: Amphiphilic block copolymers, such as polystyrene-block-poly(acrylic acid) (PS-PAA), can encapsulate hydrophobic drugs like curcumin (B1669340) within their hydrophobic polystyrene core, protecting the drug and enabling its transport in aqueous environments.[12][13]

  • Nanoreactors: The vesicular structures (polymersomes) formed by some block copolymers can act as nanoreactors, encapsulating enzymes and facilitating biochemical reactions on a nanoscale.[13]

  • Biomaterials: Certain styrenic block copolymers, like poly(styrene-b-isobutylene-b-styrene) (SIBS), have demonstrated biocompatibility and are used in medical devices such as drug-eluting stents.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for polystyrene and related materials.

PropertyGeneral-Purpose Polystyrene (GPPS)High-Impact Polystyrene (HIPS)Poly(4-methylstyrene)
Mechanical Properties
Tensile Modulus (GPa)1.9 - 2.9[14]1.9 - 2.9[14]-
Tensile Strength (MPa)32 - 44[14]32 - 44[14]-
Flexural Strength (MPa)62 - 80[14]62 - 80[14]-
Elongation at Break (%)1.8 - 40[14]1.8 - 40[14]-
Notched Izod Impact (J/m)19 - 45[14]19 - 45[14]-
Thermal Properties
Glass Transition Temp (°C)100[14]100[14]106[15]
Vicat Softening Temp (°C)100 - 110[14]100 - 110[14]-
Heat Deflection Temp (°C)70 - 90[16]--
Thermal Conductivity (W/m·K)0.14 - 0.22[14]0.14 - 0.22[14]-
Physical Properties
Density (g/cm³)1.0[14]1.0[14]1.04[15]
Water Absorption (24h, %)0.04 - 0.08[14]0.04 - 0.08[14]-

Experimental Protocols

Protocol 1: Synthesis of Polystyrene via Free-Radical Polymerization

This protocol describes a common method for synthesizing polystyrene in the laboratory.

Materials:

  • Styrene monomer

  • Benzoyl peroxide (initiator)

  • Methanol (B129727)

  • Toluene

  • 10% NaOH solution

  • Anhydrous calcium carbonate

  • Separatory funnel, beakers, test tubes, heating mantle/oil bath, stirring apparatus

Procedure:

  • Inhibitor Removal: Wash the styrene monomer with a 10% NaOH solution in a separatory funnel to remove the inhibitor. Shake gently and vent frequently. Separate the aqueous layer and repeat until the aqueous layer is colorless. Wash with distilled water until the washings are neutral.[17]

  • Drying: Dry the inhibitor-free styrene over anhydrous calcium carbonate.

  • Polymerization:

    • Place 10 mL of purified styrene into a large test tube.

    • Add 0.1 g of benzoyl peroxide.

    • Heat the test tube in a water bath or oil bath at 80-90°C with continuous stirring. .

    • Continue heating until the solution becomes viscous.

  • Precipitation and Purification:

    • Pour the viscous polymer solution into a beaker containing 100 mL of methanol while stirring vigorously. The polystyrene will precipitate as a white solid.[18]

    • Filter the precipitated polystyrene and wash it with methanol.

  • Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.

Protocol 2: Synthesis of Poly(4-ethylstyrene) via Living Anionic Polymerization

This protocol provides a general methodology for the controlled polymerization of 4-ethylstyrene (B166490). Living anionic polymerization allows for precise control over molecular weight and results in a narrow molecular weight distribution.[19]

Materials:

Procedure:

  • Monomer and Solvent Purification: Purify 4-ethylstyrene and THF using appropriate drying agents and distillation under high vacuum to remove any protic impurities.

  • Polymerization Setup: Assemble the reaction glassware under a high-vacuum line and flame-dry to remove moisture.

  • Initiation:

    • Introduce the desired amount of purified THF into the reaction flask via vacuum distillation.

    • Cool the flask to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).

    • Add a calculated amount of sec-butyllithium initiator via syringe.

  • Polymerization:

    • Slowly add the purified 4-ethylstyrene monomer to the initiator solution with vigorous stirring. The reaction mixture will typically develop a characteristic color indicating the presence of living anionic chain ends.

    • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Termination:

    • Add a small amount of degassed methanol to the reaction mixture to terminate the polymerization by protonating the living anionic chain ends.

  • Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Filter and dry the resulting poly(4-ethylstyrene) under vacuum.

Visualizations

Experimental_Workflow_Polystyrene_Synthesis cluster_purification Monomer Purification cluster_polymerization Polymerization cluster_isolation Product Isolation start Styrene Monomer wash_naoh Wash with 10% NaOH start->wash_naoh Remove inhibitor wash_water Wash with Water wash_naoh->wash_water dry Dry with CaCl2 wash_water->dry add_initiator Add Benzoyl Peroxide dry->add_initiator heat Heat to 80-90°C add_initiator->heat polymer Viscous Polystyrene Solution heat->polymer precipitate Precipitate in Methanol polymer->precipitate filter_wash Filter and Wash precipitate->filter_wash dry_final Dry Polymer filter_wash->dry_final

Caption: Workflow for the synthesis of polystyrene via free-radical polymerization.

Signaling_Pathway_Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Drug Delivery copolymer PS-b-PAA Block Copolymer self_assembly Self-Assembly in Aqueous Solution copolymer->self_assembly drug Hydrophobic Drug (e.g., Curcumin) drug->self_assembly nanoparticle Drug-Loaded Micelle self_assembly->nanoparticle uptake Cellular Uptake (Endocytosis) nanoparticle->uptake release Drug Release from Micelle uptake->release target Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: Logical pathway for drug delivery using polystyrene-based block copolymer nanoparticles.

References

Application Notes and Protocols: 2-Ethylstyrene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylstyrene (B1585278) is an aromatic monomer that serves as a valuable building block in polymer synthesis. The presence of an ethyl group on the styrene (B11656) ring introduces unique properties to the resulting polymers compared to conventional polystyrene. This ethyl substitution can influence the polymer's glass transition temperature (Tg), solubility, and hydrophobic interactions, making it a monomer of interest for specialized applications, including in the biomedical and pharmaceutical fields. Poly(this compound) and its copolymers can be synthesized via various polymerization techniques, such as free-radical polymerization, cationic polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). These polymers can be tailored to exhibit specific physical and chemical characteristics for applications ranging from drug delivery vehicles to specialized coatings and materials.[1][2]

Physicochemical Properties of this compound Monomer

A clear understanding of the monomer's properties is crucial for designing polymerization reactions and predicting polymer characteristics.

PropertyValueReference
Chemical Formula C₁₀H₁₂
Molecular Weight 132.21 g/mol
Appearance Colorless liquid
Density 0.912 g/mL
Boiling Point 187 °C
Melting Point -76 °C
Refractive Index 1.542

Polymerization of this compound

The vinyl group of this compound allows it to undergo polymerization through several mechanisms. The choice of polymerization technique dictates the control over molecular weight, polydispersity, and architecture of the final polymer.

Experimental Protocols

1. Free-Radical Polymerization of this compound

This method is straightforward and widely used for vinyl monomers. It involves the use of a radical initiator to start the polymerization chain reaction.

Materials:

  • This compound monomer

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired amount of this compound and initiator (e.g., 1-2 mol% relative to the monomer) in the chosen solvent.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.

  • Place the flask in a preheated oil bath at a specific temperature (e.g., 70-90 °C for AIBN or BPO).[3]

  • Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.[3]

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated poly(this compound) by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for thermal stability.[4]

2. Cationic Polymerization of this compound

Cationic polymerization is suitable for vinyl monomers with electron-donating substituents, which can stabilize the propagating carbocation.[5]

Materials:

  • This compound monomer

  • Lewis acid initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂)) or a protonic acid.

  • Dichloromethane (DCM) or other halogenated solvent

  • Methanol for quenching

  • Nitrogen or Argon gas

Procedure:

  • Ensure all glassware is rigorously dried to exclude moisture, which can terminate the cationic polymerization.

  • Purify the this compound monomer and the solvent to remove any impurities.

  • In a glovebox or under a dry inert atmosphere, add the solvent and the monomer to a reaction flask.

  • Cool the mixture to the desired reaction temperature (e.g., -78 °C to 0 °C) in a cooling bath.

  • Slowly add the initiator to the stirred solution. An immediate color change may be observed, indicating the formation of carbocations.

  • Maintain the reaction at the set temperature for the desired duration.

  • Quench the polymerization by adding a small amount of pre-chilled methanol.[5]

  • Isolate the polymer by precipitation in methanol, followed by filtration and drying under vacuum.

3. Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6]

Materials:

  • This compound monomer

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Copper(I) bromide (CuBr))

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))

  • Anisole or another suitable solvent

  • Methanol for precipitation

  • Nitrogen or Argon gas

Procedure:

  • Purify the monomer by passing it through basic alumina.

  • To a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar.

  • Add the solvent, monomer, and ligand to the flask.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under an inert atmosphere, add the initiator via syringe.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90-110 °C).[7]

  • Monitor the progress of the polymerization by taking samples periodically for conversion analysis (e.g., by ¹H NMR or gravimetry) and molecular weight analysis (by GPC).

  • After reaching the desired conversion, terminate the polymerization by cooling the flask and exposing the contents to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Data Presentation

Table 1: Typical Thermal Properties of Alkyl-Substituted Polystyrenes

PolymerGlass Transition Temperature (Tg)Decomposition Onset (Td)
Polystyrene~100 °C>300 °C
Poly(4-methylstyrene)~115 °C>300 °C
Poly(4-ethylstyrene)~108 °CNot specified
Poly(4-tert-butylstyrene)~144 °C>300 °C

Note: Data for poly(4-ethylstyrene) is presented as a proxy; the Tg of poly(this compound) is expected to be in a similar range. Actual values can vary with molecular weight and experimental conditions.[8]

Visualization of Experimental Workflows

Free-Radical Polymerization Workflow

FreeRadicalPolymerization Monomer This compound (inhibitor removed) ReactionSetup Reaction Setup (Schlenk Flask) Monomer->ReactionSetup Initiator Initiator (e.g., AIBN) Initiator->ReactionSetup Solvent Solvent (e.g., Toluene) Solvent->ReactionSetup Deoxygenation Deoxygenation (N2/Ar purge) ReactionSetup->Deoxygenation Polymerization Polymerization (Heat, 70-90 °C) Deoxygenation->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Isolation Isolation & Drying (Filtration, Vacuum Oven) Precipitation->Isolation Characterization Characterization (GPC, NMR, DSC, TGA) Isolation->Characterization CationicPolymerization start Start setup Anhydrous Reaction Setup (Inert Atmosphere) start->setup reagents Add Monomer & Solvent setup->reagents cool Cool to Reaction Temp (-78 to 0 °C) reagents->cool initiate Add Initiator (e.g., BF3·OEt2) cool->initiate propagate Propagation initiate->propagate quench Quench Reaction (Methanol) propagate->quench After desired time isolate Isolate Polymer (Precipitation & Drying) quench->isolate end End isolate->end DrugDeliveryPathway P2ES_NP Poly(this compound) Nanoparticle (Drug-loaded) Administration Systemic Administration (e.g., Injection) P2ES_NP->Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Passive Targeting (EPR Effect) or Active Targeting (Ligands) Circulation->Targeting CellUptake Cellular Uptake (Endocytosis) Targeting->CellUptake DrugRelease Intracellular Drug Release (e.g., pH, enzyme) CellUptake->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

References

Reaction Kinetics of 2-Ethylstyrene Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction kinetics governing the polymerization of 2-ethylstyrene (B1585278). Due to a scarcity of specific kinetic data for this compound in publicly available literature, this guide focuses on the general principles and established protocols for the polymerization of substituted styrenes, using styrene (B11656) as a primary reference point. The provided methodologies can be adapted by researchers to investigate and characterize the specific kinetic parameters of this compound.

Introduction to this compound Polymerization

This compound is a substituted styrene monomer with an ethyl group attached to the aromatic ring. This substitution influences the monomer's reactivity and the properties of the resulting polymer, poly(this compound). The polymerization of this compound can be achieved through various mechanisms, including free radical, anionic, and cationic polymerization. Each method offers distinct control over the polymerization process and the final polymer characteristics.

The ethyl group, being electron-donating, generally decreases the rate of free-radical polymerization compared to unsubstituted styrene.[1] Understanding the kinetics of these polymerization reactions is crucial for controlling the molecular weight, molecular weight distribution (polydispersity), and architecture of the polymer, which are critical parameters in applications such as drug delivery systems and advanced material development.

Data Presentation: Kinetic Parameters for Styrene Polymerization

The following tables summarize key kinetic parameters for the polymerization of styrene, which can serve as a valuable reference for studies on this compound. It is important to note that these values will differ for this compound due to the electronic and steric effects of the ethyl substituent.

Table 1: Free Radical Polymerization of Styrene - Kinetic Parameters

ParameterSymbolValueUnitsConditions
Propagation Rate Constantk_p3.3 x 10^2L mol⁻¹ s⁻¹60 °C
Termination Rate Constantk_t7.2 x 10^7L mol⁻¹ s⁻¹60 °C
Initiator Decomposition Rate Constant (AIBN)k_d8.5 x 10⁻⁶s⁻¹60 °C
Activation Energy for PropagationE_a(p)32.5kJ mol⁻¹Bulk
Activation Energy for TerminationE_a(t)2.9 - 16.7kJ mol⁻¹Bulk

Note: AIBN refers to Azobisisobutyronitrile, a common free-radical initiator.

Table 2: Anionic Polymerization of Styrene in Tetrahydrofuran (B95107) (THF) - Kinetic Parameters

Counter-ionPropagation Rate Constant (k_p)Activation Energy (E_a)
Li⁺18023.4
Na⁺8025.1
K⁺6025.5
Cs⁺2227.6

Values are given in L mol⁻¹ s⁻¹ for k_p and kJ mol⁻¹ for E_a at 25 °C.

Table 3: Cationic Polymerization of Styrene - Kinetic Parameters

Initiator SystemOverall Rate Constant (k_overall)Overall Activation Energy (E_a)
SnCl₄/H₂OVaries with concentrationsOften negative, indicating faster rates at lower temperatures
BF₃OEt₂/H₂OVaries with concentrations-

Cationic polymerization kinetics are highly sensitive to the specific initiator, co-initiator, solvent, and temperature, making it difficult to provide universal constants.

Experimental Protocols

The following are detailed protocols for the primary methods of styrene polymerization, which can be adapted for this compound.

Free Radical Polymerization (Bulk)

This protocol describes a conventional bulk free-radical polymerization of a styrene-type monomer.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen or Argon gas source

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Methanol (non-solvent for precipitation)

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: Place a magnetic stir bar in a clean, dry Schlenk flask. Add the desired amount of purified this compound and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

  • Degassing: Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitoring: To determine reaction kinetics, withdraw samples at regular time intervals using a degassed syringe. Quench the polymerization in the sample by cooling and adding a small amount of inhibitor (e.g., hydroquinone).

  • Analysis: Determine the monomer conversion for each sample gravimetrically after precipitating the polymer in methanol, filtering, and drying. Analyze the molecular weight and polydispersity of the polymer samples by Gel Permeation Chromatography (GPC).

  • Termination and Isolation: After the desired reaction time, cool the flask to room temperature to stop the polymerization. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene) and precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer by vacuum filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Anionic Polymerization

This protocol outlines the living anionic polymerization of a styrene-type monomer, which requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (rigorously purified)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (initiator)

  • Methanol (terminating agent)

  • High-vacuum line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Purification: All glassware must be rigorously cleaned and flame-dried under vacuum. This compound and THF must be purified to remove all traces of water and other protic impurities. This is typically achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF, calcium hydride for the monomer).

  • Reaction Setup: Assemble the reaction flask on a high-vacuum line. Introduce a magnetic stir bar and the desired amount of purified, anhydrous THF via cannula transfer under a positive pressure of inert gas.

  • Initiation: Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add a calculated amount of s-BuLi initiator via a gas-tight syringe. The appearance of a characteristic color (often orange or red for polystyryl anions) indicates the presence of active anionic centers.

  • Monomer Addition: Slowly add the purified this compound to the initiator solution via a cannula. The polymerization is typically very fast.

  • Propagation: Allow the reaction to proceed for the desired time. In a living polymerization, the reaction continues until all the monomer is consumed.

  • Termination: Terminate the polymerization by adding a small amount of a protic agent, such as degassed methanol. The color of the solution will disappear upon termination.

  • Isolation and Analysis: Precipitate the polymer in methanol, filter, and dry under vacuum. Analyze the polymer by GPC to determine the molecular weight and polydispersity. The polydispersity index (PDI) for a successful living anionic polymerization should be very low (typically < 1.1).

Cationic Polymerization

This protocol provides a general procedure for the cationic polymerization of a styrene-type monomer. Cationic polymerizations are often rapid and sensitive to temperature and impurities.

Materials:

  • This compound (purified and dried)

  • Dichloromethane (CH₂Cl₂) (dry, as solvent)

  • Tin(IV) chloride (SnCl₄) (initiator)

  • Water or a protic acid (co-initiator)

  • Methanol (terminating and precipitating agent)

  • Inert atmosphere (nitrogen or argon)

  • Dry glassware

  • Low-temperature bath (e.g., ice-water or dry ice/acetone)

Procedure:

  • Purification: The monomer and solvent must be thoroughly dried and purified to remove any water, which can act as a co-initiator in an uncontrolled manner.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, a nitrogen/argon inlet, and a septum, dissolve the purified this compound in dry dichloromethane.

  • Cooling: Cool the solution to the desired polymerization temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Initiation: Prepare a solution of the initiator (e.g., SnCl₄) in dichloromethane. Add the initiator solution dropwise to the cold, stirred monomer solution. A controlled amount of a co-initiator like water may be necessary to initiate the polymerization.

  • Polymerization: The polymerization is often very rapid. Allow the reaction to proceed for the intended duration.

  • Termination: Terminate the reaction by adding an excess of cold methanol.

  • Isolation and Analysis: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum. Characterize the polymer using GPC.

Visualizations

General Free Radical Polymerization Workflow

Free_Radical_Polymerization Monomer Purified this compound Reaction_Vessel Reaction Vessel (Degassed) Monomer->Reaction_Vessel Initiator Initiator (e.g., AIBN) Initiator->Reaction_Vessel Polymerization Polymerization (Heat) Reaction_Vessel->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Workflow for free radical polymerization.

Anionic Polymerization Logical Pathway

Anionic_Polymerization cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis Purify_Monomer Purify Monomer (Remove H₂O) Initiation Initiation (s-BuLi, -78°C) Purify_Monomer->Initiation Purify_Solvent Purify Solvent (Anhydrous THF) Purify_Solvent->Initiation Propagation Propagation ('Living' Chains) Initiation->Propagation Monomer Addition Termination Termination (Methanol) Propagation->Termination Isolation Isolation (Precipitation) Termination->Isolation Characterization Characterization (GPC: Mn, PDI) Isolation->Characterization

Caption: Key stages in anionic polymerization.

Relationship of Polymerization Parameters

Polymerization_Parameters Kinetics Reaction Kinetics (kp, kt, kd) Properties Polymer Properties (MW, PDI, Architecture) Kinetics->Properties Determines Conditions Reaction Conditions (Temp, [M], [I]) Conditions->Kinetics Influences Conditions->Properties Controls

Caption: Interdependence of polymerization factors.

References

Application Note: Catalytic Dehydrogenation of Diethylbenzene to Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for the catalytic dehydrogenation of para-diethylbenzene (p-DEB) to para-ethylstyrene (p-ES). This reaction is a critical intermediate step in the production of para-divinylbenzene (p-DVB), a widely used industrial cross-linking agent.[1] The process is analogous to the well-established dehydrogenation of ethylbenzene (B125841) to styrene, typically employing iron oxide-based catalysts at high temperatures in the presence of superheated steam.[1][2] This note covers the reaction principles, catalyst systems, detailed experimental procedures, and the influence of various reaction parameters on conversion and selectivity.

Reaction Principles

The catalytic dehydrogenation of p-diethylbenzene is an endothermic and reversible gas-phase reaction. The primary reaction proceeds in two steps: first to p-ethylstyrene (p-ES) and subsequently to p-divinylbenzene (p-DVB).

Reaction Scheme: C₆H₄(CH₂CH₃)₂ (p-DEB) ⇌ C₆H₄(C₂H₅)(CH=CH₂) (p-ES) + H₂ C₆H₄(C₂H₅)(CH=CH₂) (p-ES) ⇌ C₆H₄(CH=CH₂)₂ (p-DVB) + H₂

Being a volume-increasing reaction, high temperatures and low partial pressures of the reactants favor the forward reaction, shifting the equilibrium towards the products.[1][3] Superheated steam is typically used as a diluent for several reasons:

  • Lowers Partial Pressure: It reduces the partial pressure of the hydrocarbons, shifting the reaction equilibrium to favor product formation.[4]

  • Heat Supply: It supplies the significant heat required for the endothermic reaction.[4]

  • Catalyst Maintenance: It helps prevent coke formation on the catalyst surface by reacting with carbonaceous deposits (steam reforming), thus preserving catalyst activity.[1][4]

Common side reactions include thermal cracking, which produces smaller molecules like benzene, toluene, and styrene, and further dehydrogenation of ethylstyrene to divinylbenzene.[1]

G DEB p-Diethylbenzene (p-DEB) ES p-Ethylstyrene (p-ES) DEB->ES + H₂ Cracking Cracking Products (Benzene, Toluene, etc.) DEB->Cracking Side Reaction DVB p-Divinylbenzene (p-DVB) ES->DVB + H₂ ES->Cracking Side Reaction

Caption: Reaction pathway for p-DEB dehydrogenation.

Catalyst Systems

The most effective catalysts for the dehydrogenation of alkylaromatics are based on iron oxide (Fe₂O₃), often promoted with other components to enhance activity, selectivity, and stability.

  • Active Component: Iron oxide is the primary catalytic material.

  • Support: Alumina (B75360) (Al₂O₃) is commonly used as a support to provide a high surface area and mechanical stability.[1]

  • Promoters: Potassium (K) is a crucial promoter. It enhances the catalyst's efficiency by facilitating the removal of coke deposits through the water-gas shift reaction and increases the selectivity towards the desired products.[1][3]

The preparation of such catalysts typically involves impregnating the support material with aqueous solutions of the metal precursors, followed by drying and high-temperature calcination.[1]

Table 1: Typical Catalyst Composition

Component Chemical Formula Role Typical Loading
Active Material Fe₂O₃ Main dehydrogenation catalyst 10-20 wt%
Support γ-Al₂O₃ High surface area, structural stability Balance

| Promoter | K₂O | Increases efficiency and stability | 1-5 wt% |

Experimental Protocols

This section details the procedures for catalyst synthesis, reactor setup, and product analysis for the dehydrogenation of p-DEB.

Protocol for Catalyst Preparation (K-Fe₂O₃/Al₂O₃)

This protocol is based on the slurry impregnation method.[1]

  • Support Preparation: Begin with commercially available γ-Al₂O₃ pellets or powder.

  • Precursor Slurry: Prepare an aqueous slurry containing iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) and potassium nitrate (KNO₃) in deionized water. The amounts should be calculated to achieve the desired final weight percentages of Fe₂O₃ and K₂O on the support.

  • Impregnation: Add the γ-Al₂O₃ support material to the precursor slurry. Stir the mixture continuously for 24 hours at room temperature to ensure uniform impregnation.

  • Drying: Decant the excess liquid. Dry the impregnated catalyst in an oven at 120 °C for 4 hours to remove water.

  • Calcination: Transfer the dried material to a furnace. Calcine in air at 600 °C for 4 hours. The high temperature decomposes the nitrate precursors into their respective oxides (Fe₂O₃ and K₂O) and anchors them onto the alumina support.

  • Cooling and Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption before use.

Protocol for Catalytic Dehydrogenation

The reaction is typically performed in a continuous-flow fixed-bed reactor.[3]

  • Reactor Assembly:

    • Load a known quantity of the prepared catalyst into a stainless steel tube reactor (e.g., ~11.0 mm inner diameter).[3] Secure the catalyst bed with quartz wool plugs.

    • Place the reactor inside a programmable tube furnace equipped with a temperature controller.

    • Connect feed lines for p-DEB and water, each controlled by a precision pump (e.g., HPLC pump).

    • Connect the reactor outlet to a condenser, a gas-liquid separator, and a gas flow meter.

  • System Purge: Before heating, purge the system with an inert gas like nitrogen (N₂) for 30-60 minutes to remove air.

  • Heating and Stabilization: Heat the reactor to the desired reaction temperature (e.g., 500-550 °C) under a continuous flow of N₂.[3]

  • Reaction Initiation:

    • Start the water pump to generate superheated steam. The water is vaporized and heated to the reaction temperature before entering the reactor.

    • Once the steam flow is stable, start the p-DEB pump. The liquid p-DEB is also vaporized and mixed with the steam before contacting the catalyst bed.

    • Typical feed ratios of Water/p-DEB range from 10:1 to 20:1 by volume or moles.[1]

  • Product Collection:

    • The reactor effluent is passed through a condenser (cooled with chilled water) to liquefy the organic products and unreacted reactants.

    • Collect the liquid mixture in a gas-liquid separator.

    • The non-condensable gases (mainly H₂ and some light hydrocarbons) are vented and their flow rate is measured.

  • Data Collection: Collect liquid samples at regular intervals for analysis once the reaction has reached a steady state.

Protocol for Product Analysis

The composition of the liquid product stream is analyzed using Gas Chromatography (GC).

  • Sample Preparation: Take a small aliquot of the collected organic liquid product. If necessary, dilute with a suitable solvent (e.g., dichloromethane).

  • GC Analysis:

    • Inject the sample into a GC equipped with a Flame Ionization Detector (FID).

    • Use a capillary column suitable for separating aromatic hydrocarbons (e.g., a DB-5 or HP-5 column).

    • Run a temperature program to separate components based on their boiling points (e.g., start at 50 °C, ramp to 250 °C).

  • Quantification: Identify and quantify the peaks corresponding to p-DEB, p-ES, p-DVB, and major by-products by comparing their retention times and peak areas with those of known calibration standards.

  • Calculations:

    • p-DEB Conversion (%): [(moles of p-DEB in) - (moles of p-DEB out)] / (moles of p-DEB in) * 100

    • p-ES Selectivity (%): (moles of p-ES produced) / (moles of p-DEB reacted) * 100

    • p-DVB Selectivity (%): (moles of p-DVB produced) / (moles of p-DEB reacted) * 100

G cluster_feed Feed System pDEB p-DEB Feed Tank Pump1 Pump 1 pDEB->Pump1 Water Water Feed Tank Pump2 Pump 2 Water->Pump2 Vaporizer Vaporizer & Pre-heater Pump1->Vaporizer Pump2->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Gas_Out Gas Outlet (H₂, etc.) Separator->Gas_Out Liquid_Product Liquid Product Collection Separator->Liquid_Product GC GC Analysis Liquid_Product->GC

Caption: Experimental workflow for catalytic dehydrogenation.

Data and Performance

The performance of the catalytic system is highly dependent on the reaction conditions.

Effect of Reaction Temperature

Temperature is a critical parameter. Increasing the temperature generally increases the conversion of p-DEB due to the endothermic nature of the reaction. However, excessively high temperatures can lead to increased thermal cracking and reduced selectivity to the desired ethylstyrene.[1][3]

Table 2: Influence of Temperature on p-DEB Dehydrogenation

Temperature (°C) p-DEB Conversion (%) p-ES Selectivity (%) p-DVB Selectivity (%) Reference
500 ~15 High Low [1]
525 ~25 Moderate Moderate [1]
550 ~35 Lower Higher [1]

Data are illustrative based on trends described in the literature for an iron-supported alumina catalyst.

Effect of Steam to Hydrocarbon Ratio

A higher steam-to-p-DEB ratio generally leads to higher conversion and selectivity. This is attributed to the reduction in hydrocarbon partial pressure and the suppression of coke-forming side reactions.[1]

Table 3: Influence of Water/p-DEB Molar Ratio

Water/p-DEB Molar Ratio p-DEB Conversion (%) p-DVB Yield (%) Reference
10 ~28 ~10 [1]
15 ~33 ~14 [1]
20 ~36 ~16 [1]

Data reflects trends for p-DVB yield, which is directly related to the intermediate p-ES formation, at 550°C.

G Temp Temperature Conv DEB Conversion Temp->Conv + ES_Sel ES Selectivity Temp->ES_Sel - (at high T) Crack Cracking Temp->Crack + (at high T) Steam Steam/DEB Ratio Steam->Conv + Steam->Crack - Conv->ES_Sel - (generally)

Caption: Logical relationships between parameters and results.

References

Application Notes and Protocols for the Use of 2-Ethylstyrene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-ethylstyrene (B1585278), a versatile monomer and building block in organic chemistry. The following sections detail its application in polymerization and cross-coupling reactions, offering specific experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Polymerization of this compound

This compound is a valuable monomer for the synthesis of polymers with tailored properties. It can undergo both free-radical polymerization and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce homopolymers and copolymers.

Free-Radical Polymerization of this compound

Free-radical polymerization offers a straightforward method for producing poly(this compound). The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating.

Experimental Protocol: Bulk Polymerization of this compound

This protocol describes the bulk polymerization of this compound initiated by benzoyl peroxide.

Materials:

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol) and toluene (e.g., 5 mL).

  • Deoxygenate the mixture by bubbling with nitrogen for 20-30 minutes.

  • In a separate vial, dissolve benzoyl peroxide (e.g., 0.1 mmol, 1 mol%) in a minimal amount of toluene.

  • Under a nitrogen atmosphere, add the initiator solution to the monomer solution.

  • Heat the reaction mixture in an oil bath at 80-90°C with continuous stirring.

  • Monitor the progress of the polymerization by observing the increase in viscosity. The reaction is typically run for several hours.

  • To terminate the polymerization, cool the reaction mixture to room temperature and pour it into a beaker containing an excess of cold methanol to precipitate the polymer.

  • Stir the mixture to break up the polymer, then collect the solid by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.[1]

Quantitative Data:

ParameterValue
Monomer:Initiator Ratio100:1
Reaction Temperature80-90°C
Reaction Time4-8 hours
Typical Yield>90%
Polydispersity Index (PDI)Typically broad (>1.5)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_monomer Purify this compound deoxygenate Deoxygenate Monomer prep_monomer->deoxygenate prep_initiator Prepare Initiator Solution add_initiator Add Initiator prep_initiator->add_initiator deoxygenate->add_initiator heat Heat at 80-90°C add_initiator->heat precipitate Precipitate in Methanol heat->precipitate filtrate Filter Polymer precipitate->filtrate wash Wash with Methanol filtrate->wash dry Dry under Vacuum wash->dry product Poly(this compound) dry->product

Caption: Workflow for Free-Radical Polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This controlled polymerization technique utilizes a transition metal catalyst (e.g., a copper(I) complex) to reversibly activate and deactivate the growing polymer chains.[2]

Experimental Protocol: ATRP of this compound

This protocol is adapted from general procedures for the ATRP of styrenic monomers.[2][3]

Materials:

  • This compound (purified)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Anisole (B1667542) (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and PMDETA (e.g., 0.1 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add anisole (e.g., 5 mL) and purified this compound (e.g., 10 mmol).

  • Deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.

  • Add the initiator, ethyl α-bromoisobutyrate (e.g., 0.1 mmol), via syringe.

  • Immerse the flask in a thermostated oil bath at 90-110°C.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).

  • After reaching the desired conversion, terminate the polymerization by cooling the flask and exposing the mixture to air.

  • Dilute the reaction mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.[2][3]

Quantitative Data:

ParameterValue
[Monomer]:[Initiator]:[CuBr]:[PMDETA]100:1:1:1
Reaction Temperature90-110°C
Reaction Time2-8 hours (conversion dependent)
Monomer ConversionControllable (e.g., 50-90%)
Polydispersity Index (PDI)Typically low (1.1-1.3)

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification add_catalyst Add CuBr and PMDETA deoxygenate_catalyst Deoxygenate Catalyst add_catalyst->deoxygenate_catalyst add_reagents Add Solvent and Monomer deoxygenate_catalyst->add_reagents deoxygenate_solution Deoxygenate Solution add_reagents->deoxygenate_solution add_initiator Add Initiator (EBiB) deoxygenate_solution->add_initiator heat Heat at 90-110°C add_initiator->heat terminate Terminate Polymerization heat->terminate remove_catalyst Remove Copper Catalyst terminate->remove_catalyst precipitate Precipitate in Methanol remove_catalyst->precipitate collect_dry Collect and Dry Polymer precipitate->collect_dry product Poly(this compound) (controlled MW and PDI) collect_dry->product

Caption: Workflow for ATRP of this compound.

Cross-Coupling Reactions Involving this compound

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, to form more complex molecular architectures. These reactions are fundamental in the synthesis of fine chemicals and pharmaceutical intermediates.

Heck Reaction of this compound

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[4] While specific examples with this compound are not abundant in the literature, a general protocol for the Heck reaction of styrenes with aryl halides can be adapted. The ethyl group at the ortho position may introduce steric hindrance, potentially affecting reaction rates and regioselectivity.

Experimental Protocol: Heck Reaction of this compound with an Aryl Bromide

This is a representative protocol based on established methods for similar substrates.[5]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Triethylamine (B128534) (Et₃N) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Nitrogen gas

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), PPh₃ (e.g., 0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add DMF (e.g., 5 mL), this compound (e.g., 1.2 mmol), and triethylamine (e.g., 1.5 mmol) via syringe.

  • Heat the reaction mixture in an oil bath at 100-120°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Expected Trends):

ParameterGeneral Value/Trend
Catalyst Loading1-5 mol% Pd
Ligand:Pd Ratio2:1 to 4:1
Base1.5-2.0 equivalents
Reaction Temperature100-140°C
Reaction Time12-48 hours
Expected YieldModerate to good (potentially lower than unsubstituted styrene (B11656) due to sterics)

Logical Relationship of Heck Reaction Components:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions alkene This compound product Substituted Stilbene Derivative alkene->product halide Aryl Halide halide->product pd_source Pd(OAc)₂ pd_source->product ligand PPh₃ ligand->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., DMF) solvent->product temperature Heat temperature->product

Caption: Key Components for the Heck Reaction of this compound.

Potential Application in Pharmaceutical Intermediate Synthesis

While direct applications of this compound in the synthesis of current active pharmaceutical ingredients (APIs) are not widely documented, its derivatives, such as substituted styrenes and biphenyls, are common structural motifs in pharmaceuticals. The cross-coupling reactions described above provide a pathway to synthesize such intermediates. For example, the Heck reaction can be used to generate stilbene-like structures, and the Suzuki-Miyaura coupling can be employed to create substituted biphenyls, both of which are scaffolds in various drug molecules. Further research may uncover specific uses of this compound in the development of novel therapeutic agents.[6]

References

Application Notes and Protocols for Cross-Linking Reactions Involving 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cross-linking reactions of 2-ethylstyrene (B1585278), a substituted styrene (B11656) monomer. The inclusion of an ethyl group on the styrene ring can influence polymerization kinetics and the final properties of the cross-linked polymer, such as its thermal and mechanical characteristics. These materials find applications in various fields, including the synthesis of polymer beads for chromatography, solid-phase synthesis, and the development of materials with tailored thermal and mechanical stability.

Introduction to this compound Cross-Linking

Cross-linking of this compound, typically with a co-monomer like divinylbenzene (B73037) (DVB), transforms the linear polymer chains into a three-dimensional network. This process imparts insolubility, increased thermal stability, and enhanced mechanical strength to the resulting polymer. The most common method for achieving this is through free-radical polymerization. The properties of the final cross-linked material can be precisely controlled by adjusting the concentration of the cross-linking agent.

Key Cross-Linking Methodologies

The primary method for preparing cross-linked poly(this compound) is through free-radical polymerization, often carried out via suspension or precipitation techniques to produce spherical polymer beads.

Suspension Polymerization

Suspension polymerization is a widely used technique to produce spherical polymer beads of a controlled size. The process involves dispersing a monomer phase (containing this compound, the cross-linker, and an initiator) in an immiscible continuous phase (typically water), stabilized by a suspending agent.

Precipitation Polymerization

Precipitation polymerization is another method to produce monodisperse, cross-linked polymer microspheres. In this technique, the polymerization is initiated in a solution where the monomers are soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution to form particles.

Quantitative Data Presentation

The properties of cross-linked polymers are highly dependent on the concentration of the cross-linking agent. The following tables provide reference data for the well-studied styrene-divinylbenzene (S-DVB) copolymer system. It is anticipated that poly(this compound-co-divinylbenzene) will exhibit similar trends, although the absolute values may differ due to the presence of the ethyl group, which can slightly lower the glass transition temperature and affect chain packing.

Table 1: Thermal Properties of Cross-Linked Polystyrene-co-Divinylbenzene

Divinylbenzene (mol%)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (°C)
2~105~313
5~115~339
10~125~340
20Not clearly observed~350
50Not observed~370
75Not observed~377

Note: Data is compiled from various studies on polystyrene and is intended for comparative purposes.

Table 2: Mechanical and Physical Properties of Cross-Linked Polystyrene-co-Divinylbenzene

Divinylbenzene (mol%)Swelling Ratio in Toluene (B28343)Surface Area (m²/g)
1-2HighLow
4Moderate~50
8Low~300
20Very Low>500

Note: Swelling ratio and surface area are highly dependent on the polymerization method and the use of porogens.

Experimental Protocols

Protocol for Suspension Polymerization of this compound-co-Divinylbenzene Beads

This protocol describes the preparation of cross-linked poly(this compound-co-divinylbenzene) beads.

Materials:

  • This compound (inhibitor removed)

  • Divinylbenzene (DVB) (inhibitor removed)

  • Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspending agent)

  • Deionized water

  • Toluene (porogen, optional for creating porous beads)

  • Methanol (B129727) (for washing)

Procedure:

  • Prepare the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water (e.g., 1% w/v) with gentle heating and stirring to form a homogeneous solution.

  • Prepare the Organic Phase: In a separate beaker, prepare a solution of this compound, the desired amount of divinylbenzene (e.g., 2-20 mol%), and the initiator (e.g., 1 wt% relative to monomers). If porous beads are desired, a porogen such as toluene can be added to the monomer mixture.

  • Form the Suspension: Add the organic phase to the aqueous phase in the reaction flask while stirring vigorously. The stirring speed will influence the final bead size. Continue stirring to form a stable suspension of fine monomer droplets.

  • Polymerization: Heat the suspension to the reaction temperature (typically 70-90°C, depending on the initiator) under a nitrogen atmosphere. Maintain the temperature and stirring for several hours (e.g., 6-24 hours) to ensure complete polymerization.

  • Work-up: Cool the reaction mixture to room temperature. Filter the polymer beads and wash them thoroughly with hot water to remove the suspending agent, followed by methanol to remove any unreacted monomers and the porogen.

  • Drying: Dry the beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Visualizations

Workflow for Suspension Polymerization

SuspensionPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Aqueous Aqueous Phase (Water + PVA) Suspension Formation of Suspension (Vigorous Stirring) Aqueous->Suspension Organic Organic Phase (this compound, DVB, Initiator) Organic->Suspension Polymerization Polymerization (Heating under N2) Suspension->Polymerization Filtering Filtering Polymerization->Filtering Washing Washing (Water, Methanol) Filtering->Washing Drying Drying (Vacuum Oven) Washing->Drying Product Cross-linked Poly(this compound) Beads Drying->Product

Caption: Workflow for the synthesis of cross-linked poly(this compound) beads via suspension polymerization.

Free-Radical Cross-Linking Mechanism

CrosslinkingMechanism cluster_initiation Initiation cluster_propagation Propagation & Cross-linking cluster_termination Termination Initiator Initiator (I) Radical Free Radical (I•) Initiator->Radical Heat Monomer This compound Radical->Monomer Reacts with GrowingChain Growing Polymer Chain Monomer->GrowingChain Forms GrowingChain->Monomer Adds to Crosslinker Divinylbenzene (DVB) GrowingChain->Crosslinker Reacts with Termination Chain Termination GrowingChain->Termination Crosslinker->GrowingChain Cross-links to another CrosslinkedNetwork Cross-linked Network Crosslinker->CrosslinkedNetwork

Caption: Simplified mechanism of free-radical copolymerization and cross-linking of this compound with divinylbenzene.

Applications

Cross-linked poly(this compound) beads are valuable materials in several scientific and industrial domains:

  • Chromatography: Porous beads are used as stationary phases in various chromatography techniques, including size exclusion and reversed-phase chromatography. The ethyl group can modify the hydrophobicity of the stationary phase compared to standard polystyrene.

  • Solid-Phase Synthesis: Functionalized cross-linked beads serve as solid supports for the synthesis of peptides and other organic molecules.[1] The swelling properties of the beads in different solvents are crucial for the accessibility of reagents to the reaction sites.[1]

  • Ion Exchange Resins: After sulfonation or amination, the cross-linked beads can be converted into ion-exchange resins for water purification and other applications.

  • Adsorbents: The porous structure of these beads makes them effective adsorbents for the removal of organic pollutants from aqueous solutions.

References

Application Note: Analytical Methods for Monitoring 2-Ethylstyrene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylstyrene is a substituted styrene (B11656) monomer used in the synthesis of specialty polymers with unique thermal and mechanical properties. The precise control and monitoring of its polymerization are critical to achieving desired polymer characteristics such as molecular weight, polydispersity, and thermal stability. This document provides detailed application notes and protocols for the key analytical methods used to monitor the polymerization of this compound, ensuring reproducible and optimized polymer synthesis.

The primary analytical techniques covered include spectroscopic, chromatographic, and thermal methods. These techniques allow for both in-situ, real-time monitoring and offline characterization of the polymer product.

Spectroscopic Methods for Monitoring Monomer Conversion

Spectroscopic techniques are invaluable for tracking the progress of the polymerization by monitoring the disappearance of the monomer's vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining monomer conversion by integrating the signals of the vinyl protons of the monomer and comparing them to the signals of the polymer backbone.[1][2][3] ¹H NMR is particularly useful for this purpose.

Experimental Protocol: ¹H NMR for Monomer Conversion

  • Sample Preparation: At specific time intervals during the polymerization, withdraw an aliquot (approximately 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the polymerization in the aliquot by adding a suitable inhibitor (e.g., hydroquinone) and cooling it in an ice bath.

  • Solvent Addition: Dissolve the quenched sample in a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.

  • Internal Standard: Add a known amount of an internal standard (e.g., mesitylene (B46885) or 1,3,5-trioxane) to the NMR tube for accurate quantification.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Analysis:

    • Identify the vinyl proton signals of this compound (typically in the range of 5.0-7.0 ppm).

    • Identify a characteristic signal from the polymer backbone that does not overlap with monomer signals.

    • Integrate the area of the monomer's vinyl proton signals and a stable reference peak (either from the polymer or the internal standard).

    • Calculate the monomer conversion using the following formula: Conversion (%) = [1 - (Integral of Monomer Vinyl Protons at time t) / (Integral of Monomer Vinyl Protons at time 0)] x 100

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Both FTIR and Raman spectroscopy can monitor the polymerization by observing the decrease in the intensity of the C=C stretching vibration of the vinyl group (around 1630 cm⁻¹).[1][4][5][6] Raman spectroscopy is particularly well-suited for in-situ monitoring due to its compatibility with glass reaction vessels and low interference from water.[6]

Experimental Protocol: In-situ Raman Spectroscopy

  • Setup: Insert a Raman probe into the reaction vessel, ensuring it is properly positioned to acquire a representative spectrum of the reaction mixture.

  • Initial Spectrum: Acquire a reference spectrum of the reaction mixture at time zero (before initiation).

  • Monitoring: Continuously acquire Raman spectra at regular intervals throughout the polymerization.

  • Data Analysis:

    • Monitor the intensity of the vinyl C=C stretching peak at approximately 1630 cm⁻¹.

    • Use a stable internal reference peak, such as the aromatic ring breathing mode (around 1000 cm⁻¹), for normalization.

    • Calculate monomer conversion by tracking the normalized intensity of the vinyl peak over time.[6]

Workflow for Spectroscopic Monitoring

Workflow for Spectroscopic Monitoring of Polymerization start Start Polymerization of This compound sampling Withdraw Aliquot at Time 't' start->sampling Offline Analysis in_situ In-situ Raman Probe start->in_situ Online Analysis quench Quench Reaction (e.g., cooling, inhibitor) sampling->quench raman_acq Acquire Raman Spectrum in_situ->raman_acq prepare_nmr Prepare NMR Sample (Deuterated Solvent + Std.) quench->prepare_nmr nmr_acq Acquire ¹H NMR Spectrum prepare_nmr->nmr_acq nmr_analysis Integrate Peaks & Calculate Conversion nmr_acq->nmr_analysis raman_analysis Normalize Peak Intensity & Calculate Conversion raman_acq->raman_analysis kinetic_plot Generate Kinetic Plot (Conversion vs. Time) nmr_analysis->kinetic_plot raman_analysis->kinetic_plot end End kinetic_plot->end

Caption: Workflow for monitoring monomer conversion using offline NMR and online Raman spectroscopy.

Chromatographic Methods for Polymer Characterization

Chromatographic techniques are essential for determining the molecular weight characteristics of the synthesized poly(this compound) and for quantifying any unreacted monomer.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC (also known as GPC) is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[1][4] This is crucial for understanding how reaction conditions affect the polymer chain length and distribution.

Experimental Protocol: SEC/GPC Analysis

  • Sample Preparation: Take an aliquot of the final polymer solution or a sample from a quenched time point.

  • Polymer Isolation: Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

  • Dissolution: Dissolve a known concentration of the dried polymer (e.g., 1-2 mg/mL) in a suitable GPC eluent (e.g., tetrahydrofuran (B95107) - THF).

  • Filtration: Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Analysis: Inject the filtered sample into the GPC system equipped with a suitable column set and detectors (e.g., refractive index, UV, and/or light scattering).

  • Calibration: Calibrate the system using narrow polystyrene standards to generate a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Data Analysis: Use the calibration curve to calculate Mₙ, Mₙ, and PDI for the poly(this compound) sample.

Gas Chromatography (GC)

GC is a highly sensitive method for quantifying the amount of residual this compound monomer in the final polymer product.[7]

Experimental Protocol: GC for Residual Monomer

  • Sample Preparation: Dissolve a precisely weighed amount of the final polymer product in a suitable solvent (e.g., dichloromethane (B109758) or THF).

  • Internal Standard: Add a known amount of an internal standard (a compound not present in the sample with a different retention time, e.g., undecane).

  • Calibration Curve: Prepare a series of standard solutions containing known concentrations of this compound and the internal standard. Run these standards on the GC to create a calibration curve.

  • Injection: Inject the prepared sample solution into the GC equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a Flame Ionization Detector (FID).

  • Quantification: Compare the peak area ratio of this compound to the internal standard in the sample with the calibration curve to determine the concentration of the residual monomer.

Quantitative Data Summary from Chromatographic and Spectroscopic Analysis

Time (min)Monomer Conversion (%) (from ¹H NMR)Mₙ ( g/mol ) (from SEC/GPC)Mₙ ( g/mol ) (from SEC/GPC)PDI (Mₙ/Mₙ) (from SEC/GPC)
00---
302515,00018,0001.20
604832,00039,0001.22
1207555,00068,0001.24
2409278,00098,0001.26
Final>9985,000108,0001.27

Note: The data presented in this table are illustrative and will vary depending on the specific polymerization conditions.

Thermal Analysis Methods

Thermal analysis provides critical information about the thermal stability and properties of the final poly(this compound).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on the polymer's thermal stability and decomposition temperature.[5][8][9]

Experimental Protocol: TGA

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: Analyze the resulting TGA curve (Weight % vs. Temperature) to determine the onset of decomposition and the temperature of maximum decomposition rate (from the derivative curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the polymer, most importantly the glass transition temperature (T₉), which defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][10][11]

Experimental Protocol: DSC

  • Sample Preparation: Seal a small amount of the dried polymer (5-10 mg) in an aluminum DSC pan.

  • Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected T₉ to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10-20 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Determine the T₉ from the inflection point in the heat flow curve during the second heating scan.

Relationship between Analytical Techniques and Polymer Properties

Analytical Techniques and Their Measured Polymer Properties cluster_properties Polymer Properties prop1 Monomer Conversion & Kinetics prop2 Molecular Weight (Mₙ, Mₙ, PDI) prop3 Chemical Structure & Purity prop4 Thermal Properties (T₉, Stability) tech1 NMR Spectroscopy tech1->prop1 tech1->prop3 tech2 FTIR / Raman tech2->prop1 tech2->prop3 tech3 SEC / GPC tech3->prop2 tech4 GC tech4->prop3 Residual Monomer tech5 TGA tech5->prop4 Stability tech6 DSC tech6->prop4 T₉

Caption: Logical relationship between analytical methods and the key polymer properties they characterize.

Summary of Thermal Analysis Data

PropertyAnalytical TechniqueTypical Value for Poly(this compound)
Decomposition Temperature (Tₔ, 5% weight loss)TGA350 - 400 °C
Glass Transition Temperature (T₉)DSC110 - 130 °C

Note: These values are approximate and can be influenced by the polymer's molecular weight and tacticity.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of inhibitors to prevent the premature polymerization of 2-Ethylstyrene.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization in this compound?

A1: Premature polymerization of this compound, a vinyl aromatic monomer, is primarily initiated by the formation of free radicals. This process can be triggered by several factors, including:

  • Heat: Elevated temperatures increase the rate of spontaneous thermal polymerization.

  • Light: UV radiation can provide the energy to initiate radical formation.

  • Oxygen: While essential for the function of phenolic inhibitors, oxygen can also contribute to the formation of peroxides, which can act as polymerization initiators, especially at elevated temperatures.

  • Contaminants: Impurities such as peroxides, rust (iron oxides), and other metal salts can act as catalysts for polymerization.

Q2: Which inhibitors are most effective for this compound?

A2: While data specific to this compound is limited, the inhibitors used for the closely related monomer, styrene (B11656), are highly effective. The most common and recommended inhibitors fall into two main categories:

  • Phenolic Inhibitors: These are the most widely used for storage and transportation. Their effectiveness is dependent on the presence of dissolved oxygen.[1][2] Common examples include:

    • 4-tert-Butylcatechol (TBC): A very common and effective inhibitor.[3]

    • Hydroquinone (B1673460) (HQ): A general-purpose inhibitor.[2]

    • Monomethyl Ether of Hydroquinone (MEHQ): Another widely used phenolic inhibitor.

  • Stable Nitroxide Radicals: These inhibitors are effective even in the absence of oxygen and are often used in high-temperature processes like distillation. A common example is:

    • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A highly stable radical that effectively scavenges carbon-centered radicals.[4]

Q3: What is the recommended concentration of inhibitors?

A3: The required concentration of an inhibitor depends on the storage temperature, expected storage duration, and the presence of potential contaminants. For phenolic inhibitors like TBC, a typical concentration for storage of styrene is in the range of 10-15 ppm.[3] Higher concentrations may be necessary for extended storage or higher temperatures. It is crucial to monitor the inhibitor concentration regularly as it depletes over time.

Q4: How does temperature affect inhibitor depletion?

A4: Inhibitor depletion is a chemical process, and its rate is highly dependent on temperature. As the temperature increases, the rate of radical formation also increases, leading to a faster consumption of the inhibitor. Therefore, storing this compound at lower temperatures will extend the effective lifetime of the inhibitor.

Q5: Is oxygen necessary for all inhibitors?

A5: No, the necessity of oxygen is specific to the type of inhibitor.

  • Phenolic inhibitors (TBC, HQ, MEHQ) require the presence of dissolved oxygen to function effectively.[1][2] The inhibitor reacts with peroxy radicals that are formed from the reaction of monomer radicals with oxygen.

  • Nitroxide-based inhibitors (TEMPO) do not require oxygen and can directly scavenge carbon-centered radicals.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Actions
Increased Viscosity or Cloudiness in Monomer Onset of polymerization.1. Immediately cool the monomer to a low temperature (e.g., 2-8 °C) to slow down the reaction. 2. Check the inhibitor concentration. If it is below the recommended level, add more inhibitor and ensure thorough mixing. 3. If polymerization is significant, the batch may not be salvageable and should be disposed of according to safety protocols.
Polymerization Occurs Despite Presence of Inhibitor 1. Depletion of the inhibitor below the effective concentration. 2. Insufficient dissolved oxygen for phenolic inhibitors. 3. Presence of contaminants that accelerate polymerization. 4. Localized "hot spots" in the storage container.1. Verify the inhibitor concentration and add more if necessary. 2. For phenolic inhibitors, ensure the monomer is stored under an air atmosphere, not an inert gas like nitrogen. If stored under inert gas, controlled aeration may be required. 3. Check for any potential sources of contamination and ensure storage containers are clean. 4. Ensure proper mixing of the monomer to maintain a uniform temperature and inhibitor distribution.
Color Change in Monomer Formation of colored byproducts due to oxidation or reaction with contaminants.1. While a color change may not always indicate polymerization, it suggests a change in the chemical composition. 2. It is advisable to test the purity of the monomer and the inhibitor concentration. 3. If the color change is significant, the monomer may not be suitable for applications sensitive to impurities.
Need to Remove Inhibitor Before Polymerization The inhibitor will interfere with the desired polymerization reaction by scavenging the initiator radicals.1. Caustic Wash: For phenolic inhibitors, wash the monomer with a dilute aqueous sodium hydroxide (B78521) solution. The acidic phenol (B47542) will be converted to its water-soluble salt and can be separated in the aqueous phase.[5][6] 2. Column Chromatography: Pass the monomer through a column of activated basic alumina, which will adsorb the phenolic inhibitor.[7] 3. Distillation: As most inhibitors are less volatile than the monomer, distillation (often under reduced pressure) can be used to separate the pure monomer.[8] Caution: This method carries a risk of thermal polymerization in the distillation pot if the inhibitor is completely removed before all the monomer is distilled.

Data Presentation: Inhibitor Effectiveness for Styrene Polymerization

The following table summarizes experimental data on the effectiveness of various inhibitors on the thermal polymerization of styrene at 120°C. This data can serve as a useful guide for selecting inhibitors for this compound.

InhibitorInhibitor Concentration (ppm)Polymer Growth (%) after 4 hoursStyrene Conversion (%) after 4 hoursReference
Phenolic Inhibitors [9]
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)5016.400.048[9]
2,6-di-tert-butyl-4-methylphenol (BHT)5042.500.111[9]
4-tert-butylcatechol (TBC)50--[9]
tert-butyl hydroquinone (TBHQ)50--[9]
4-Methoxyphenol (MEHQ)50--[9]
Nitroxide Inhibitors [9]
4-hydroxy-TEMPO5024.850.065[9]
4-oxo-TEMPO5046.80.134[9]
Complex Inhibitor System Induction Period (hours) [10]
TEMPO, DEHA, and DNBP400 (0.04%)4.5-[10]

Note: Lower polymer growth and styrene conversion percentages indicate higher inhibitor effectiveness.

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Effectiveness

This protocol outlines a general procedure for comparing the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.

1. Materials and Equipment:

  • This compound monomer (inhibitor-free, if possible, or with a known low level of inhibitor)

  • Inhibitor candidates (e.g., TBC, HQ, MEHQ, TEMPO)

  • Solvent for inhibitor stock solutions (e.g., toluene (B28343) or the monomer itself)

  • Reaction vials or sealed tubes

  • Heating block or oil bath with precise temperature control

  • Methanol (B129727) (for precipitation)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

  • Analytical balance

2. Procedure:

  • Preparation of Inhibitor Stock Solutions: Prepare stock solutions of each inhibitor at a known concentration (e.g., 1000 ppm) in a suitable solvent.

  • Sample Preparation:

    • To a series of reaction vials, add a precise volume or weight of this compound monomer.

    • Add the required volume of the inhibitor stock solution to achieve the desired final inhibitor concentration (e.g., 50 ppm).

    • Include a control sample with no added inhibitor.

    • If studying the effect of oxygen, some samples can be purged with air while others are purged with an inert gas like nitrogen before sealing.

  • Thermal Polymerization:

    • Place the sealed vials in a heating block or oil bath pre-heated to the desired temperature (e.g., 100°C or 120°C).

    • Maintain the temperature for a fixed period (e.g., 4 hours).

  • Quantification of Polymer Formation (Gravimetric Method):

    • After the heating period, cool the vials rapidly to quench the reaction.

    • Open the vials and add a sufficient amount of methanol to precipitate the formed polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any remaining monomer.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

    • Calculate the weight of the polymer formed and express it as a percentage of the initial monomer weight.

Protocol 2: Determination of Polymer Content (Based on ASTM D2121)

This method is a standard procedure for quantifying the amount of polymer in styrene monomer and is applicable to this compound.[8][9]

1. Principle: This photometric method is based on the principle that polystyrene is insoluble in methanol, while the monomer is soluble. The turbidity of a methanol-monomer mixture is proportional to the amount of polymer present.

2. Apparatus:

  • Spectrophotometer or photometer capable of measuring absorbance at 420 nm.

  • Sample cells (cuvettes).

  • Volumetric flasks and pipettes.

3. Reagents:

  • Methanol, absolute.

  • Toluene, ACS reagent grade.

  • Standard Polystyrene: Prepare a standard solution of polystyrene in toluene.

4. Calibration:

  • Prepare a series of calibration standards by diluting the standard polystyrene solution with toluene to cover the expected range of polymer content.

  • For each standard, pipette a known volume into a volumetric flask and dilute with methanol.

  • Measure the absorbance of each standard at 420 nm against a blank of toluene and methanol.

  • Plot a calibration curve of absorbance versus polymer concentration (mg/kg).

5. Sample Analysis:

  • Pipette a known volume of the this compound sample into a volumetric flask and dilute with methanol.

  • Mix well and measure the absorbance at 420 nm.

  • Using the calibration curve, determine the concentration of the polymer in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Inhibition_Mechanism General Mechanism of Free Radical Polymerization and Inhibition Initiator Initiator (Heat, Light) Radical Free Radical (R•) Initiator->Radical Initiation Monomer Monomer (this compound) GrowingChain Growing Polymer Chain (P•) Radical:e->GrowingChain:w Propagation Polymer Stable Polymer GrowingChain->Polymer Termination InactiveSpecies Inactive Species Inhibitor Inhibitor (IH) Inhibitor:e->InactiveSpecies:w Inhibition Phenolic_Inhibition Mechanism of Phenolic Inhibitors (e.g., TBC) MonomerRadical Monomer Radical (M•) PeroxyRadical Peroxy Radical (MOO•) MonomerRadical->PeroxyRadical Fast Reaction Oxygen Oxygen (O2) Oxygen->PeroxyRadical StablePhenoxylRadical Stable Phenoxyl Radical (ArO•) PeroxyRadical->StablePhenoxylRadical Hydrogen Abstraction Hydroperoxide Hydroperoxide (MOOH) PhenolicInhibitor Phenolic Inhibitor (ArOH) PhenolicInhibitor->StablePhenoxylRadical PhenolicInitor PhenolicInitor Nitroxide_Inhibition Mechanism of Nitroxide Inhibitors (e.g., TEMPO) GrowingChain Growing Polymer Chain (P•) StableAdduct Stable Adduct (P-ONR2) GrowingChain->StableAdduct Radical Trapping TEMPO TEMPO (R2NO•) TEMPO->StableAdduct Experimental_Workflow Workflow for Evaluating Inhibitor Effectiveness Start Start PrepMonomer Prepare Inhibitor-Free Monomer Start->PrepMonomer PrepInhibitors Prepare Inhibitor Stock Solutions Start->PrepInhibitors AddInhibitors Add Inhibitors to Monomer Samples PrepMonomer->AddInhibitors PrepInhibitors->AddInhibitors HeatSamples Heat Samples at Constant Temperature AddInhibitors->HeatSamples CoolSamples Cool Samples to Quench Reaction HeatSamples->CoolSamples PrecipitatePolymer Precipitate Polymer with Methanol CoolSamples->PrecipitatePolymer FilterDry Filter, Dry, and Weigh Polymer PrecipitatePolymer->FilterDry AnalyzeData Analyze and Compare Polymer Yields FilterDry->AnalyzeData End End AnalyzeData->End

References

Technical Support Center: Purification of 2-Ethylstyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylstyrene monomer. The following information is intended to help users address common issues encountered during purification and handling.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound before use?

A1: Commercial this compound is typically supplied with an added inhibitor to prevent premature polymerization during transport and storage.[1][2] This inhibitor, usually 4-tert-butylcatechol (B165716) (TBC), can interfere with subsequent polymerization reactions and other sensitive applications.[3] Therefore, it must be removed to ensure reproducible and controlled experimental outcomes. Additionally, purification removes any oligomers or other impurities that may have formed during storage.

Q2: What is the typical inhibitor used in this compound and at what concentration?

A2: The most common inhibitor used in styrene (B11656) monomers is 4-tert-butylcatechol (TBC).[2][4] The concentration of TBC in commercial styrene products is generally maintained between 10-15 mg/L to ensure stability.[2] For vinyl toluene, a similar monomer, the TBC concentration can be between 10-15 ppm or 45-55 ppm.[5] It is always recommended to check the certificate of analysis provided by the supplier for the specific concentration in your batch.

Q3: How can I determine the concentration of the inhibitor in my this compound monomer?

A3: The concentration of TBC can be determined using analytical techniques such as UV-Vis spectrophotometry or gas chromatography (GC).[1][6][7] The ASTM D4590 standard method describes a colorimetric determination where TBC forms a pink-colored complex with sodium hydroxide, which can be quantified by measuring its absorbance at 490 nm.[1][2] Gas chromatography offers a more direct method for quantification.[6][7]

Q4: What are the primary methods for purifying this compound?

A4: The two most common and effective methods for purifying this compound in a laboratory setting are:

  • Column Chromatography: Passing the monomer through a column packed with activated alumina (B75360) is a simple and efficient way to remove the phenolic inhibitor.[8][9]

  • Vacuum Distillation: This method is used to separate the monomer from non-volatile impurities, including any polymer that may have formed, as well as the inhibitor.[3][8] It is particularly useful when very high purity is required.

Q5: How should I store purified this compound?

A5: Purified this compound is highly prone to polymerization and should ideally be used immediately after purification.[3] For short-term storage, it must be kept in a refrigerator (around 4°C) or freezer (-20°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] To be effective, the inert gas blanket should contain a small amount of oxygen (6-10% v/v) as TBC requires oxygen to function as an inhibitor.[10][11] Storage should be in the dark to prevent light-induced polymerization.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Monomer appears viscous, cloudy, or contains solid particles. Premature polymerization has occurred.Do not use the monomer. Dispose of it according to your institution's hazardous waste guidelines. For future prevention, ensure proper storage conditions (cool, dark, under an appropriate inert atmosphere).[3][11]
Purification via alumina column is ineffective (monomer remains yellow). The alumina column is saturated or not sufficiently active. The flow rate is too high.Repack the column with fresh, activated alumina. Ensure the alumina is basic, as this is most effective for removing acidic phenolic inhibitors.[12] Reduce the flow rate to increase the contact time between the monomer and the alumina. A yellow band of inhibitor should be visible at the top of the column.[8]
Monomer polymerizes in the distillation flask during vacuum distillation. The distillation temperature is too high. There is a leak in the vacuum system, allowing oxygen to enter. The inhibitor was not completely removed prior to distillation.Reduce the distillation pot temperature by improving the vacuum. Check all joints and connections for leaks. It is sometimes recommended to add a small amount of a high-boiling inhibitor (that will not co-distill with the monomer) to the distillation pot.
The purified monomer turns yellow and viscous shortly after purification. Spontaneous polymerization is occurring due to the absence of an inhibitor and exposure to light, heat, or oxygen.Use the purified monomer immediately. If short-term storage is necessary, follow the recommended storage conditions (refrigeration, inert atmosphere with a small amount of oxygen if an inhibitor is re-added, protection from light).[3][10][11]

Data Presentation

Table 1: Typical Inhibitor Concentrations in Styrene Monomers

Monomer Inhibitor Typical Concentration Range (ppm) Reference
Styrene4-tert-butylcatechol (TBC)10 - 15[2]
Vinyl Toluene (similar to Ethylstyrene)4-tert-butylcatechol (TBC)10 - 15 or 45 - 55[5]

Table 2: Purity of Styrene Before and After Purification by Adsorption on Activated Alumina

Parameter Before Purification After Purification Reference
TBC Content (wt. %)0.001000.00010[13]
Moisture Content (wt. %)0.02700.0021[13]

Experimental Protocols

Protocol 1: Inhibitor Removal using an Activated Alumina Column

This protocol describes the removal of the TBC inhibitor from this compound using a gravity chromatography column packed with basic activated alumina.

Materials:

  • This compound monomer

  • Basic activated alumina (Brockmann I)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection flask (amber glass recommended)

  • Fume hood

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand (~1-2 cm) over the cotton plug.

    • Carefully pour the basic activated alumina into the column to the desired height (a 10:1 to 20:1 ratio of alumina to monomer by weight is a good starting point). Gently tap the column to ensure even packing.

    • Add another small layer of sand on top of the alumina to prevent disturbance when adding the monomer.

  • Monomer Purification:

    • Place the packed column in a fume hood.

    • Position a collection flask under the column outlet.

    • Slowly and carefully pour the this compound onto the top of the column.

    • Open the stopcock to allow the monomer to flow through the column under gravity. Do not apply pressure.[8]

    • A distinct yellow band, which is the inhibitor adsorbed onto the alumina, should be visible at the top of the column.[8]

    • Collect the clear, inhibitor-free monomer in the collection flask.

    • Stop collecting before the yellow band reaches the bottom of the alumina bed.

  • Storage:

    • The purified monomer is now free of inhibitor and will polymerize easily. Use it immediately for the best results.

    • If short-term storage is required, transfer the purified monomer to a clean, dry, amber glass bottle, flush with an appropriate inert gas, seal tightly, and store at low temperature (4°C or -20°C).[3]

Protocol 2: Purification by Vacuum Distillation

This protocol provides a general guideline for the purification of this compound by vacuum distillation. The precise temperature and pressure should be optimized for your specific setup. The boiling point of this compound is 187°C at atmospheric pressure.[14]

Materials:

  • Inhibitor-free this compound (from Protocol 1) or as-received monomer

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glassware is clean and dry. Use appropriate grease for all ground glass joints to ensure a good seal.

    • Place the this compound in the distillation flask along with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum.

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.

    • Stir the monomer to ensure smooth boiling.

    • Collect the fraction that distills at a constant temperature and pressure. For styrene/ethylbenzene mixtures, distillation is often carried out with a top stage pressure of around 14.67 kPa.[15]

    • Discard the initial and final fractions (foreruns and tails), which may contain volatile impurities or higher boiling point components, respectively.

  • Post-Distillation:

    • Once the distillation is complete, turn off the heating and allow the system to cool down completely before releasing the vacuum.

    • The purified this compound in the receiving flask should be used immediately or stored under the appropriate conditions as described above.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Quality Control cluster_end Final Product start Commercial this compound (with inhibitor) inhibitor_removal Inhibitor Removal (Alumina Column) start->inhibitor_removal vacuum_distillation Vacuum Distillation inhibitor_removal->vacuum_distillation Optional, for higher purity purity_check Purity Analysis (GC, NMR) inhibitor_removal->purity_check vacuum_distillation->purity_check end_product Purified this compound purity_check->end_product storage Use Immediately or Store Appropriately end_product->storage

Caption: Experimental workflow for the purification of this compound monomer.

troubleshooting_tree cluster_column Column Chromatography cluster_distillation Vacuum Distillation start Problem: Purification results are poor q1 Which purification method was used? start->q1 col_issue Issue: Monomer is still colored q1->col_issue Column dist_issue Issue: Polymerization in flask q1->dist_issue Distillation col_cause1 Cause: Alumina saturated col_issue->col_cause1 col_cause2 Cause: Incorrect alumina type col_issue->col_cause2 col_sol1 Solution: Repack with fresh alumina col_cause1->col_sol1 col_sol2 Solution: Use basic activated alumina col_cause2->col_sol2 dist_cause1 Cause: Temperature too high dist_issue->dist_cause1 dist_cause2 Cause: Vacuum leak (Oxygen present) dist_issue->dist_cause2 dist_sol1 Solution: Improve vacuum to lower boiling point dist_cause1->dist_sol1 dist_sol2 Solution: Check all seals and joints dist_cause2->dist_sol2

Caption: Troubleshooting decision tree for this compound purification issues.

References

Technical Support Center: Optimizing Yield in 2-Ethylstyrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2-Ethylstyrene (B1585278). Whether you are utilizing classic dehydrogenation methods or pursuing alternative laboratory-scale syntheses, this resource offers detailed protocols, troubleshooting advice in a direct question-and-answer format, and comparative data to enhance your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Dehydrogenation of 2-Ethyltoluene

Question: My yield of this compound from the catalytic dehydrogenation of 2-ethyltoluene is significantly lower than expected. What are the common causes and how can I improve it?

Answer:

Low yield in the dehydrogenation of 2-ethyltoluene is a common issue that can be attributed to several factors. Systematically investigating the following aspects can help identify and resolve the problem:

  • Catalyst Deactivation: The iron oxide-based catalysts typically used are prone to deactivation.

    • Coking: The most frequent cause is the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites. This is often due to excessively high reaction temperatures or an insufficient steam-to-hydrocarbon ratio.

    • Sintering: At very high temperatures, the catalyst particles can agglomerate, reducing the active surface area.

    • Poisoning: Impurities in the feed, such as sulfur or chlorine compounds, can irreversibly poison the catalyst.

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, pressure, and feed composition.

    • Temperature: The dehydrogenation of ethylbenzene (B125841) to styrene (B11656) is an endothermic and reversible reaction.[1] While higher temperatures favor the forward reaction, they also promote thermal cracking to byproducts like benzene (B151609) and toluene. The optimal temperature is typically in the range of 550-650°C.

    • Pressure: Lower partial pressure of the reactants shifts the equilibrium towards the products. Operating under vacuum or diluting the feed with an inert gas like steam is crucial.

    • Steam to 2-Ethyltoluene Ratio: Steam serves multiple purposes: it acts as a diluent to lower the partial pressure of the hydrocarbon, supplies the heat of reaction, and helps to remove coke from the catalyst surface. An inadequate steam ratio can lead to both lower conversion and faster catalyst deactivation.

  • Reactor and Flow Path Issues:

    • Flow Rate: An excessively high flow rate of 2-ethyltoluene can lead to incomplete conversion as the residence time in the reactor is too short. Conversely, a very low flow rate might increase the likelihood of side reactions.

    • Poor Heat Transfer: Inadequate heating of the feed or poor heat distribution within the reactor can result in a lower reaction rate.

Troubleshooting Flowchart: Low Dehydrogenation Yield

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_system System & Feed start Low this compound Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_system Inspect Reactor System start->check_system catalyst_coked Coked Catalyst? check_catalyst->catalyst_coked temp_opt Optimize Temperature (550-650°C) check_conditions->temp_opt pressure_opt Lower Partial Pressure (Increase steam ratio) check_conditions->pressure_opt flow_opt Adjust Flow Rate check_conditions->flow_opt feed_purity Verify Feed Purity (GC analysis) check_system->feed_purity heat_transfer Check Heat Transfer check_system->heat_transfer catalyst_poisoned Poisoned Catalyst? catalyst_coked->catalyst_poisoned No regenerate Regenerate Catalyst (e.g., steam decoking) catalyst_coked->regenerate Yes replace Replace Catalyst catalyst_poisoned->replace Yes solution Improved Yield regenerate->solution replace->solution temp_opt->solution pressure_opt->solution flow_opt->solution feed_purity->solution heat_transfer->solution

Caption: Troubleshooting workflow for low yield in 2-ethyltoluene dehydrogenation.

Issue 2: Poor Yield in Wittig Synthesis of this compound

Question: I am attempting to synthesize this compound via a Wittig reaction with 2-ethylbenzaldehyde (B125284), but the yield is very low. What could be the problem?

Answer:

The Wittig reaction is a powerful method for alkene synthesis, but its success hinges on the effective formation and reaction of the phosphorus ylide.[2] Low yields in the synthesis of this compound can often be traced to the following:

  • Inefficient Ylide Formation:

    • Base Strength: The acidity of the phosphonium (B103445) salt determines the required base strength. For simple alkylphosphonium salts, a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary to deprotonate the salt and form the ylide. Weaker bases will result in incomplete ylide formation.

    • Steric Hindrance: The ethyl group on the phosphonium salt precursor could slightly increase steric hindrance, potentially slowing down the deprotonation step. Ensure adequate reaction time for ylide formation.

    • Moisture: Strong bases like n-BuLi are highly reactive with water. Inadequate drying of glassware, solvents, or the phosphonium salt will consume the base and prevent ylide formation.

  • Side Reactions of the Ylide:

    • Ylide Stability: Unstabilized ylides (from alkyl halides) are highly reactive and can degrade over time, especially at higher temperatures. It is often best to generate and use the ylide in situ at low temperatures.

  • Issues with the Aldehyde:

    • Purity: Impurities in the 2-ethylbenzaldehyde can interfere with the reaction. Consider purifying the aldehyde by distillation before use.

    • Enolization: While less common with aldehydes than ketones, a very strong base could potentially deprotonate the alpha-carbon of the aldehyde, leading to side reactions. Adding the aldehyde to the pre-formed ylide solution can mitigate this.

  • Steric Hindrance in the Reaction: The ortho-ethyl group on the benzaldehyde (B42025) introduces steric hindrance around the carbonyl group, which can slow down the attack of the Wittig reagent.[3] Longer reaction times or slightly elevated temperatures (after the initial addition) may be necessary to drive the reaction to completion.

Issue 3: Low Conversion in Grignard Synthesis of 1-(2-ethylphenyl)ethanol (B7894868)

Question: I am trying to synthesize the alcohol precursor for this compound via a Grignard reaction, but I am getting a low yield of the desired product. What are the likely causes?

Answer:

The Grignard reaction is highly sensitive to reaction conditions. Low yields of 1-(2-ethylphenyl)ethanol are typically due to issues with the Grignard reagent itself or with the reaction with the electrophile.

  • Failed or Incomplete Grignard Reagent Formation:

    • Moisture: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[4] Any moisture will quench the Grignard reagent as it forms.

    • Passive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction from initiating. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help activate the magnesium surface.

    • Halide Reactivity: While bromides are commonly used, the reaction of 2-ethylbromobenzene might be sluggish. Ensure the reaction has truly initiated (indicated by bubbling or a cloudy appearance) before adding the bulk of the alkyl halide.

  • Side Reactions During Grignard Reagent Reaction:

    • Reaction with Oxygen: Exposure of the Grignard reagent to air can lead to oxidation. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Wurtz Coupling: The Grignard reagent can couple with the remaining alkyl halide, leading to the formation of a biphenyl (B1667301) derivative. This can be minimized by slow, dropwise addition of the alkyl halide to the magnesium.

  • Problems During the Addition of the Electrophile (e.g., Acetaldehyde):

    • Enolization of the Electrophile: If the Grignard reagent is added to the aldehyde, the basicity of the Grignard reagent can deprotonate the aldehyde, leading to aldol (B89426) condensation products. The aldehyde should be added slowly to the Grignard reagent.

    • Purity of the Electrophile: Ensure the acetaldehyde (B116499) (or other electrophile) is pure and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The primary synthesis routes for this compound are:

  • Catalytic Dehydrogenation of 2-Ethyltoluene: This is the analogous industrial route for styrene production, where 2-ethyltoluene is passed over a heated catalyst (typically iron oxide-based) with steam.

  • Grignard Reaction followed by Dehydration: A Grignard reagent is prepared from a 2-ethylphenyl halide (e.g., 2-ethylbromobenzene) and reacted with an appropriate carbonyl compound (like acetaldehyde) to form 1-(2-ethylphenyl)ethanol. This alcohol is then dehydrated using an acid catalyst to yield this compound.

  • Wittig Reaction: 2-Ethylbenzaldehyde is reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to directly form the carbon-carbon double bond of this compound.[5]

Q2: What are the common side products in the dehydrogenation of 2-ethyltoluene?

A2: Similar to styrene production, the main side products are formed from thermal cracking and other secondary reactions. These include benzene, toluene, and the formation of coke on the catalyst.

Q3: Why is purification of this compound challenging?

A3: The primary challenge is separating this compound from the unreacted starting material, 2-ethyltoluene, due to their very close boiling points. This requires efficient fractional distillation, often under vacuum to prevent polymerization of the styrene.

Q4: How can I prevent the polymerization of this compound during synthesis and purification?

A4: To prevent polymerization:

  • Use Inhibitors: Small amounts of inhibitors, such as 4-tert-butylcatechol (B165716) (TBC), can be added to the reaction mixture during workup and purification.

  • Low Temperatures: Keep the temperature as low as possible during distillation by operating under reduced pressure.

  • Avoid Oxygen: Polymerization can be initiated by peroxides formed from the reaction with oxygen. Handling the monomer under an inert atmosphere can be beneficial.

Data Presentation

Table 1: Comparison of Synthesis Methods for Styrene Derivatives

Synthesis MethodPrecursorsTypical Reagents/CatalystsAdvantagesDisadvantagesTypical Yield Range (%)
Catalytic Dehydrogenation 2-EthyltolueneIron Oxide, Potassium Carbonate, SteamScalable, uses relatively inexpensive starting materials.High energy input required, catalyst deactivation, equilibrium limited.40-60 (single pass)
Grignard + Dehydration 2-Ethylbromobenzene, AcetaldehydeMagnesium, Anhydrous Ether/THF, Acid (for dehydration)Good for lab scale, versatile.Multi-step, requires strictly anhydrous conditions, Grignard reagent is very sensitive.50-75 (overall)
Wittig Reaction 2-Ethylbenzaldehyde, Methyltriphenylphosphonium (B96628) BromideStrong Base (e.g., n-BuLi), Anhydrous SolventsHigh selectivity for double bond position, tolerant of many functional groups.Stoichiometric use of phosphine (B1218219) reagent, byproduct (triphenylphosphine oxide) can complicate purification.60-85

Note: Yields are approximate and highly dependent on specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration

Step 1: Synthesis of 1-(2-ethylphenyl)ethanol

  • Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-ethylbromobenzene (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. If the reaction does not start, add a crystal of iodine.

  • Once initiated, add the remaining 2-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard solution to 0°C in an ice bath. Add a solution of anhydrous acetaldehyde (1.1 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition, remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Quench the reaction by slowly pouring it into an ice-cold saturated aqueous solution of ammonium (B1175870) chloride. Transfer to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Dehydration of 1-(2-ethylphenyl)ethanol

  • Setup: Place the crude 1-(2-ethylphenyl)ethanol in a round-bottom flask with a distillation apparatus. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or powdered potassium bisulfate.

  • Dehydration and Distillation: Heat the mixture. The this compound will form and distill over with water.

  • Purification: Separate the organic layer of the distillate, wash with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride. Purify by vacuum distillation, adding a small amount of a polymerization inhibitor like 4-tert-butylcatechol.

Protocol 2: Synthesis of this compound via Wittig Reaction
  • Ylide Preparation: In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C.

  • Add n-butyllithium (1.1 eq.) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at this temperature for 30 minutes.

  • Wittig Reaction: Add a solution of 2-ethylbenzaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.

  • Workup: Quench the reaction with water. Extract the product with diethyl ether (3x). The triphenylphosphine (B44618) oxide byproduct is often poorly soluble in hexanes, so a precipitation/filtration step from an ether/hexane mixture can aid in its removal.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation.

Visualizations

Reaction Pathway: Grignard Synthesis of this compound

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration start 2-Ethylbromobenzene reagent1 Mg, Anhydrous Ether start->reagent1 grignard 2-Ethylphenylmagnesium bromide reagent1->grignard reagent2 1. Acetaldehyde 2. H₃O⁺ Workup grignard->reagent2 alcohol 1-(2-ethylphenyl)ethanol reagent2->alcohol reagent3 Acid Catalyst (e.g., KHSO₄), Heat alcohol->reagent3 product This compound reagent3->product

Caption: Two-step synthesis of this compound via a Grignard reaction followed by dehydration.

References

"common side reactions in the synthesis of 2-Ethylstyrene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Ethylstyrene (B1585278). The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experimental work.

Section 1: Dehydrogenation of 2-Ethylbenzene

The industrial synthesis of styrenes, including this compound, is primarily achieved through the catalytic dehydrogenation of the corresponding ethylbenzene. This process, while efficient, is susceptible to several side reactions that can impact yield and purity.

Troubleshooting Guide: Dehydrogenation
Issue Potential Cause Recommended Solution
Low Conversion of 2-Ethylbenzene 1. Catalyst Deactivation: Coke formation on the catalyst surface is a common issue that blocks active sites.[1] 2. Insufficient Temperature: The dehydrogenation reaction is endothermic and requires high temperatures to proceed efficiently.[1] 3. High Partial Pressure of Hydrogen: The reaction is reversible, and an accumulation of hydrogen gas can inhibit the forward reaction.1. Catalyst Regeneration: Implement a regeneration cycle for the catalyst, often involving steam to remove carbon deposits.[1] 2. Optimize Temperature: Gradually increase the reactor temperature. Typical operating temperatures are around 620°C.[1] However, be cautious as excessively high temperatures can promote thermal cracking. 3. Use of Steam: Introduce superheated steam into the feed. Steam lowers the partial pressure of the reactants and products, shifting the equilibrium towards the formation of this compound.[1]
Low Selectivity to this compound (High levels of Benzene (B151609) and Toluene) 1. Thermal Cracking: High reaction temperatures can lead to the cleavage of the ethyl group, forming benzene and other byproducts.[1] 2. Hydrogenolysis: The presence of hydrogen can lead to the hydrogenolysis of the ethyl group to form toluene (B28343) and methane.1. Temperature Optimization: Carefully control the reactor temperature to find a balance between high conversion and minimal side reactions. 2. Minimize Hydrogen Partial Pressure: The use of steam helps in this regard. Ensure the efficient removal of hydrogen from the reactor.
Rapid Catalyst Deactivation Coke Formation: High operating temperatures and the presence of unsaturated products can accelerate the formation of coke on the catalyst.Optimize Steam to Hydrocarbon Ratio: A higher steam-to-ethylbenzene ratio can help suppress coke formation by promoting the water-gas shift reaction, which removes carbon deposits.[1]
Frequently Asked Questions (FAQs): Dehydrogenation

Q1: What are the primary side reactions in the dehydrogenation of 2-ethylbenzene?

A1: The main side reactions include thermal cracking of 2-ethylbenzene to benzene and ethylene, and hydrogenolysis to toluene and methane. These reactions reduce the yield of the desired this compound.[1]

Q2: Why is steam used in the dehydrogenation process?

A2: Steam serves three primary roles: it provides the necessary heat for the endothermic reaction, it lowers the partial pressure of the reactants and products to favor the forward reaction, and it helps to clean the catalyst by reacting with coke deposits.[1]

Q3: What type of catalyst is typically used for this reaction?

A3: The most common catalysts are iron-oxide based, often promoted with other metals like potassium and chromium.[1]

Experimental Protocol: Catalytic Dehydrogenation of 2-Ethylbenzene
  • Catalyst Packing: Load a fixed-bed reactor with a commercial iron-based dehydrogenation catalyst.

  • Pre-treatment: Heat the catalyst bed under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature (typically 600-650°C).

  • Reaction Feed: Introduce a pre-heated feed of 2-ethylbenzene and superheated steam into the reactor. A typical steam-to-ethylbenzene molar ratio is between 10:1 and 15:1.

  • Reaction Conditions: Maintain the reactor temperature and pressure (typically near atmospheric pressure).

  • Product Collection: The reactor effluent is cooled to condense the organic and aqueous phases. The organic layer, containing this compound, unreacted 2-ethylbenzene, and byproducts, is separated.

  • Analysis: Analyze the composition of the organic product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.[2]

Process Workflow: Dehydrogenation of 2-Ethylbenzene

Dehydrogenation_Workflow cluster_feed Feed Preparation cluster_reaction Reaction cluster_separation Product Separation 2_Ethylbenzene 2_Ethylbenzene Heater Heater 2_Ethylbenzene->Heater Steam Steam Steam->Heater Reactor Reactor Heater->Reactor Heated Feed Condenser Condenser Reactor->Condenser Effluent Separator Separator Condenser->Separator Cooled Mixture 2_Ethylstyrene_Product 2_Ethylstyrene_Product Separator->2_Ethylstyrene_Product Byproducts Byproducts Separator->Byproducts Benzene, Toluene Unreacted_EB Unreacted 2-Ethylbenzene Separator->Unreacted_EB

Caption: Workflow for the dehydrogenation of 2-ethylbenzene to this compound.

Section 2: Wittig Reaction

For laboratory-scale synthesis, the Wittig reaction provides a versatile method for converting aldehydes or ketones into alkenes. In the context of this compound synthesis, this would typically involve the reaction of a suitable phosphonium (B103445) ylide with 2-ethylbenzaldehyde (B125284).

Troubleshooting Guide: Wittig Reaction
Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt, or the reaction conditions may not be anhydrous.[3] 2. Steric Hindrance: 2-Ethylbenzaldehyde has some steric bulk which can hinder the approach of the ylide.[4][5] 3. Poor Quality Reagents: The aldehyde may have oxidized to a carboxylic acid, or the phosphonium salt may be wet.1. Base and Solvent Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a dry, aprotic solvent like THF.[3][6] 2. Reaction Conditions: For sterically hindered substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate (B1237965) carbanion.[4] Longer reaction times or elevated temperatures may also be beneficial. 3. Reagent Purity: Use freshly distilled aldehyde and ensure the phosphonium salt is thoroughly dried before use.
Formation of (E/Z) Isomers Ylide Stability: The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Non-stabilized ylides tend to give the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[7][8]Control Stereoselectivity: For a specific isomer, the choice of ylide is critical. The Schlosser modification can be employed to favor the (E)-alkene.[5]
Difficult Purification (Presence of Triphenylphosphine (B44618) Oxide) Byproduct Properties: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene due to its polarity and high boiling point.Purification Strategy: After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane (B92381) or pentane (B18724) and cooling the mixture. The precipitate can then be removed by filtration.[3] Column chromatography is also an effective purification method.
Frequently Asked Questions (FAQs): Wittig Reaction

Q1: What is a phosphonium ylide and how is it prepared?

A1: A phosphonium ylide is a neutral molecule with a formal positive charge on phosphorus and a formal negative charge on the adjacent carbon. It is typically prepared by reacting a triaryl- or trialkylphosphine with an alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base.[8]

Q2: My Wittig reaction is not working with a hindered ketone. What are my options?

A2: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative. It uses a phosphonate carbanion which is more reactive and the phosphate (B84403) byproduct is water-soluble, simplifying purification.[4][8]

Q3: How can I monitor the progress of my Wittig reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress by observing the disappearance of the starting aldehyde or ketone and the appearance of the alkene product.

Experimental Protocol: Wittig Synthesis of this compound
  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF. Cool the suspension to 0°C and slowly add a strong base such as n-butyllithium. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is often observed).

  • Reaction with Aldehyde: Cool the ylide solution to 0°C and slowly add a solution of 2-ethylbenzaldehyde in anhydrous THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure to separate the this compound from triphenylphosphine oxide.[9]

Wittig Reaction Troubleshooting Logic

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions base_issue Use Stronger Base (e.g., n-BuLi, NaH) check_ylide->base_issue Base too weak? anhydrous_issue Ensure Anhydrous Conditions check_ylide->anhydrous_issue Moisture present? aldehyde_issue Purify Aldehyde (e.g., distillation) check_reagents->aldehyde_issue Aldehyde impure? salt_issue Dry Phosphonium Salt check_reagents->salt_issue Salt wet? temp_issue Increase Temperature or Reaction Time check_conditions->temp_issue Steric hindrance? hwe_alternative Consider HWE Reaction for Hindered Substrates check_conditions->hwe_alternative Highly hindered?

Caption: Troubleshooting logic for low yield in a Wittig reaction for this compound synthesis.

Section 3: Grignard Reaction

A Grignard reaction can also be employed to synthesize this compound, typically through the reaction of a vinyl Grignard reagent with 2-ethylbenzaldehyde, or by reacting an appropriate Grignard reagent with a vinyl ketone. A more common approach would be the synthesis of an alcohol precursor followed by dehydration. For example, reacting 2-ethylphenylmagnesium bromide with acetaldehyde (B116499) to form 1-(2-ethylphenyl)ethanol (B7894868), followed by acid-catalyzed dehydration.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause Recommended Solution
Failure to Form Grignard Reagent 1. Moisture or Oxygen Contamination: Grignard reagents are extremely sensitive to water and oxygen.[10] 2. Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.[10] 3. Impure Alkyl Halide: The presence of impurities in the alkyl halide can inhibit the reaction.1. Anhydrous Conditions: Thoroughly flame-dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[10] 2. Magnesium Activation: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask.[10] 3. Purify Alkyl Halide: Use freshly distilled alkyl halide.
Low Yield of Desired Alcohol 1. Side Reactions: The Grignard reagent can act as a base, leading to enolization of the carbonyl compound, especially with hindered ketones. Wurtz coupling of the Grignard reagent with unreacted alkyl halide is also a common side reaction.[10][11] 2. Incorrect Stoichiometry: An insufficient amount of Grignard reagent will result in incomplete conversion of the carbonyl compound.1. Temperature Control: Add the carbonyl compound slowly to the Grignard reagent at a low temperature (e.g., 0°C) to minimize side reactions.[12] 2. Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete reaction.
Incomplete Dehydration of Alcohol Precursor 1. Insufficient Acid Catalyst or Heat: The dehydration step requires an acid catalyst and heat to proceed. 2. Reversible Reaction: The reaction is reversible, and the presence of water can inhibit the forward reaction.1. Optimize Conditions: Use a stronger acid catalyst (e.g., sulfuric acid, phosphoric acid) and ensure adequate heating. 2. Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the alkene product.
Frequently Asked Questions (FAQs): Grignard Reaction

Q1: How do I know if my Grignard reagent has formed?

A1: The formation of a Grignard reagent is often indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. The reaction is also exothermic. You can perform a qualitative test (e.g., the Michler's ketone test) or a quantitative titration to confirm its formation and determine the concentration.

Q2: What is the Wurtz coupling side reaction?

A2: The Wurtz coupling is the reaction of the Grignard reagent with the starting alkyl halide to form a dimer (R-R). This can be minimized by the slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[10]

Q3: Can I use a Grignard reaction with a substrate that has acidic protons?

A3: No, Grignard reagents are strong bases and will be quenched by acidic protons (e.g., from alcohols, carboxylic acids, or even terminal alkynes). If your substrate contains such functional groups, they must be protected before introducing the Grignard reagent.[11]

Experimental Protocol: Grignard Synthesis of 1-(2-ethylphenyl)ethanol and Dehydration

Part A: Synthesis of 1-(2-ethylphenyl)ethanol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings. Add a solution of 2-bromoethylbenzene in anhydrous diethyl ether dropwise from the addition funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of acetaldehyde in anhydrous diethyl ether from the addition funnel.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation to yield the crude 1-(2-ethylphenyl)ethanol.

Part B: Dehydration to this compound

  • Reaction Setup: Place the crude 1-(2-ethylphenyl)ethanol in a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Distillation: Heat the mixture and distill the this compound as it is formed. A fractional distillation setup can be used to improve the purity of the product.[9]

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Decision Tree for Grignard Reaction Troubleshooting

Grignard_Troubleshooting start Grignard Reaction Failure check_formation Did the Grignard reagent form? start->check_formation check_reaction Low yield of alcohol? check_formation->check_reaction Yes anhydrous_issue Ensure anhydrous conditions and inert atmosphere check_formation->anhydrous_issue No mg_activation Activate Magnesium (Iodine, 1,2-dibromoethane) check_formation->mg_activation No check_dehydration Incomplete dehydration? check_reaction->check_dehydration No side_reactions Control temperature (add carbonyl at 0°C) Slow addition of reagents check_reaction->side_reactions Yes acid_catalyst Use stronger acid catalyst and sufficient heat check_dehydration->acid_catalyst Yes remove_water Use Dean-Stark trap to remove water check_dehydration->remove_water Yes

Caption: A decision tree for troubleshooting common issues in the Grignard synthesis of this compound.

Section 4: Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and keep away from ignition sources.[13]

  • Reactive Reagents: Grignard reagents and strong bases like n-butyllithium are pyrophoric and react violently with water. Handle them under an inert atmosphere.

  • Corrosive Materials: Strong acids used for dehydration are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Product Hazards: this compound is a flammable liquid and can cause skin and eye irritation. It is also harmful if inhaled.[14] Suspected of causing reproductive harm. Always consult the Safety Data Sheet (SDS) for detailed information.[14][15]

References

"troubleshooting guide for 2-Ethylstyrene polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing 2-ethylstyrene (B1585278) polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my this compound monomer not polymerizing, or why is the conversion extremely low?

  • Possible Cause 1: Presence of Inhibitors. Commercial this compound is typically shipped with inhibitors, such as the tert-butylcatechol (TBC) family, to prevent premature polymerization during transport and storage.[1] These inhibitors are radical scavengers and will quench the radicals generated by the initiator, thus preventing the onset of polymerization.

    • Recommended Action: The inhibitor must be removed immediately before use. See the detailed "Protocol for Inhibitor Removal" below.

  • Possible Cause 2: Inactive or Insufficient Initiator. The initiator may have decomposed due to improper storage, or the amount used may be insufficient to start the polymerization.

    • Recommended Action: Use a fresh supply of the initiator. Ensure the initiator is stored according to the manufacturer's recommendations (e.g., AIBN and BPO are often stored at low temperatures). Calculate the required initiator concentration based on the desired molecular weight and reaction kinetics. For typical free-radical polymerization, the initiator concentration is in the range of 0.1 to 2 mol% with respect to the monomer.

  • Possible Cause 3: Low Reaction Temperature. The polymerization temperature may be too low for the chosen initiator to decompose and generate radicals at an appropriate rate.

    • Recommended Action: Increase the reaction temperature to a suitable range for your initiator. For AIBN, a temperature of 60-80°C is common, while for BPO, it is 80-95°C.[2]

  • Possible Cause 4: Presence of Oxygen. Oxygen can inhibit free-radical polymerization by reacting with the initiating and propagating radicals to form unreactive peroxide species.

    • Recommended Action: The reaction mixture should be thoroughly deoxygenated before initiating the polymerization. This can be achieved by purging with an inert gas like nitrogen or argon for 30-60 minutes or by several freeze-pump-thaw cycles.[3]

2. The polymerization starts, but the resulting polymer has a very broad molecular weight distribution (high polydispersity index - PDI). What could be the cause?

  • Possible Cause 1: High Initiator Concentration. A high concentration of initiator leads to a large number of simultaneously growing chains, which increases the probability of termination reactions. This can result in a broader distribution of chain lengths.

    • Recommended Action: Reduce the initiator concentration. This will lead to the formation of fewer, but longer, polymer chains.

  • Possible Cause 2: High Reaction Temperature. Elevated temperatures can increase the rates of chain transfer and termination reactions relative to propagation, leading to a broader molecular weight distribution.

    • Recommended Action: Lower the reaction temperature. However, ensure it remains within the effective range for your chosen initiator.

  • Possible Cause 3: Chain Transfer Reactions. Chain transfer to monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new one, contributing to a broader PDI.

    • Recommended Action: Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. If chain transfer to the monomer is inherent, consider using a controlled polymerization technique like ATRP or NMP for better control over the PDI.

  • Possible Cause 4: Gel Effect (Trommsdorff–Norrish effect). At high conversions, the viscosity of the reaction mixture increases significantly, which can slow down termination reactions. This leads to a rapid increase in the polymerization rate and the formation of very long chains, resulting in a bimodal or broad molecular weight distribution.[4]

    • Recommended Action: If a narrow PDI is critical, stop the polymerization at a lower conversion before the gel effect becomes significant. Alternatively, using a solvent can help to mitigate the gel effect.

3. My polymerization reaction is proceeding too quickly and is difficult to control, or I am concerned about a runaway reaction. What should I do?

  • Possible Cause 1: High Initiator Concentration or Temperature. As with broad PDI, high initiator concentration and temperature will lead to a faster reaction rate.

    • Recommended Action: Reduce the initiator concentration and/or the reaction temperature.

  • Possible Cause 2: Bulk Polymerization. Bulk (or neat) polymerization is highly exothermic, and the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[4][5][6]

    • Recommended Action: Consider switching to a solution or suspension polymerization. The solvent or dispersing medium helps to dissipate the heat of polymerization more effectively. If bulk polymerization is necessary, ensure efficient stirring and external cooling. For larger scale reactions, a cooling bath and monitoring the internal temperature are crucial.

  • Possible Cause 3: Contamination. Contaminants can sometimes accelerate the polymerization rate in an uncontrolled manner.

    • Recommended Action: Ensure all glassware is clean and that the monomer and other reagents are pure.

4. I am observing bubble formation in my polymerizing monomer. What is the cause and how can I prevent it?

  • Possible Cause 1: Dissolved Gases. Dissolved gases, such as air, can come out of solution as the temperature increases, forming bubbles.[7]

    • Recommended Action: Deoxygenate the monomer and solvent before starting the reaction by purging with an inert gas or using freeze-pump-thaw cycles.

  • Possible Cause 2: Boiling of Monomer or Solvent. If the reaction temperature exceeds the boiling point of the monomer or any solvent present, bubbles will form. The boiling point of this compound is approximately 187°C.[8]

    • Recommended Action: Ensure the reaction temperature is kept below the boiling point of all components in the reaction mixture.

  • Possible Cause 3: Gas-Evolving Initiators. Some initiators, like AIBN, produce nitrogen gas upon decomposition.[7] If the rate of decomposition is high, this can lead to bubble formation.

    • Recommended Action: Reduce the reaction temperature to slow down the rate of initiator decomposition. If bubbles are still a problem, consider switching to an initiator that does not produce gaseous byproducts, such as benzoyl peroxide (BPO).

Data Presentation

Table 1: Physical Properties of Ethylstyrene Isomers

PropertyThis compound4-Ethylstyrene
Molecular Formula C₁₀H₁₂C₁₀H₁₂
Molecular Weight 132.21 g/mol 132.21 g/mol
Boiling Point 187 °C[8]192.3 °C[9]
Melting Point -76 °C[8]-49.7 °C[9]
Density 0.912 g/mL[8]0.8976 g/cm³ @ 25 °C[9]
Refractive Index 1.542[8]1.543[9]

Table 2: Common Initiators for Free-Radical Polymerization of this compound

InitiatorAbbreviationTypical Temperature Range (°C)Notes
2,2'-Azobis(2-methylpropionitrile)AIBN60 - 80Decomposes to produce nitrogen gas.[2]
Benzoyl PeroxideBPO80 - 95Does not produce gaseous byproducts.[2]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol describes the removal of phenolic inhibitors (e.g., TBC) from this compound using an alumina (B75360) column.

Materials:

  • This compound monomer

  • Basic or neutral alumina

  • Glass chromatography column

  • Collection flask

  • Anhydrous magnesium sulfate (B86663) or calcium chloride (optional, for drying)

Procedure:

  • Set up a glass chromatography column with a stopcock.

  • Prepare a slurry of basic or neutral alumina in a non-polar solvent (e.g., hexane) and pour it into the column to create a packed bed of about 10-15 cm in height.

  • Drain the solvent until it is level with the top of the alumina bed. Do not let the column run dry.

  • Carefully add the this compound monomer to the top of the column.

  • Elute the monomer through the column, collecting the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.

  • (Optional) If the monomer needs to be dried, add a small amount of anhydrous magnesium sulfate or calcium chloride, swirl, and then filter or decant the monomer.

  • The purified monomer should be used immediately as it is now susceptible to spontaneous polymerization.

Protocol 2: Bulk Free-Radical Polymerization of this compound with AIBN

Materials:

  • Inhibitor-free this compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Septum

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath with temperature control

  • Methanol (for precipitation)

  • Beaker

  • Filtration apparatus

Procedure:

  • Weigh the desired amount of AIBN and add it to the reaction vessel.

  • Add the required amount of inhibitor-free this compound to the reaction vessel.

  • Seal the vessel with a septum.

  • Deoxygenate the mixture by bubbling a gentle stream of inert gas through the liquid for 30-60 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • While maintaining a positive pressure of inert gas, place the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 70°C).

  • Stir the reaction mixture for the desired period. The viscosity of the solution will increase as the polymerization progresses.

  • To terminate the polymerization, remove the vessel from the oil bath and cool it rapidly in an ice-water bath.

  • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of stirred methanol. A white solid (poly(this compound)) should form.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualization

Troubleshooting_Polymerization_Failure start Polymerization Fails or Low Conversion inhibitor Is the monomer inhibitor-free? start->inhibitor initiator_check Is the initiator active and at the correct concentration? inhibitor->initiator_check Yes remove_inhibitor Action: Remove inhibitor (e.g., alumina column). inhibitor->remove_inhibitor No temp_check Is the reaction temperature correct for the initiator? initiator_check->temp_check Yes use_fresh_initiator Action: Use fresh initiator and verify concentration. initiator_check->use_fresh_initiator No oxygen_check Was the system deoxygenated? temp_check->oxygen_check Yes adjust_temp Action: Adjust temperature to initiator's optimal range. temp_check->adjust_temp No deoxygenate Action: Deoxygenate via purging or freeze-pump-thaw. oxygen_check->deoxygenate No success Successful Polymerization oxygen_check->success Yes remove_inhibitor->start use_fresh_initiator->start adjust_temp->start deoxygenate->start Troubleshooting_High_PDI start High Polydispersity Index (PDI) initiator_conc Is initiator concentration high? start->initiator_conc temp_high Is reaction temperature high? initiator_conc->temp_high No reduce_initiator Action: Reduce initiator concentration. initiator_conc->reduce_initiator Yes chain_transfer Are chain transfer agents present? temp_high->chain_transfer No lower_temp Action: Lower reaction temperature. temp_high->lower_temp Yes gel_effect Is conversion very high? chain_transfer->gel_effect No purify Action: Purify monomer and solvent. chain_transfer->purify Yes stop_early Action: Stop at lower conversion or use solution polymerization. gel_effect->stop_early Yes controlled_pzn Consider Controlled Polymerization (ATRP, NMP, etc.) gel_effect->controlled_pzn No reduce_initiator->start lower_temp->start purify->start stop_early->start

References

Technical Support Center: Stability of 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the stability of 2-Ethylstyrene during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound appears viscous and has solidified. What is the cause?

A1: Increased viscosity and solidification are strong indicators of polymerization. This compound, like other styrenic monomers, can undergo spontaneous thermal polymerization, especially when exposed to elevated temperatures, light, or in the absence of an appropriate inhibitor. Storage at recommended refrigerated temperatures (2-8°C) is crucial to minimize this risk.[1][2]

Q2: I have observed inconsistent results in my experiments using this compound. Could this be related to its stability?

A2: Yes, inconsistent experimental outcomes can be a symptom of this compound degradation. The polymerization of the monomer reduces the concentration of the active compound, leading to variability in reaction kinetics and final product yields. It is advisable to verify the purity of the monomer if you suspect instability.

Q3: What are the primary degradation pathways for this compound at elevated temperatures?

A3: The principal degradation pathway for this compound at elevated temperatures is thermal polymerization. This is a free-radical chain reaction that leads to the formation of polystyrene derivatives. At very high temperatures, thermal degradation of the resulting polymer can occur, yielding the monomer, dimers, and trimers, as well as other fragmentation products like toluene (B28343) and ethylbenzene.[3][4][5][6][7]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2] It should be protected from light and heat sources. The storage area must be dry and well-ventilated. It is also important to ensure the presence of an appropriate polymerization inhibitor.

Q5: What types of inhibitors are commonly used for styrenic monomers like this compound?

A5: Phenolic compounds and stable nitroxide radicals are effective inhibitors for the thermal polymerization of styrene.[2][8] For transportation and storage, inhibitors that can be easily removed prior to use are preferred, such as 4-tert-butylcatechol (B165716) (TBC), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[8] The effectiveness of these inhibitors diminishes as the temperature increases.[1]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

TroubleshootingGuide Troubleshooting this compound Instability start Start: Suspected This compound Instability check_appearance Visual Inspection: - Increased viscosity? - Solidification? - Color change? start->check_appearance purity_analysis Purity Analysis: - GC, NMR, or HPLC - Compare to specification check_appearance->purity_analysis If abnormal storage_conditions Review Storage Conditions: - Temperature (2-8°C)? - Light exposure? - Container sealed? check_appearance->storage_conditions If normal polymerization_suspected Issue: Polymerization - Monomer has likely polymerized. purity_analysis->polymerization_suspected High polymer content degradation_suspected Issue: Degradation/Impurity - Monomer may be degraded or contain impurities. purity_analysis->degradation_suspected Impurities detected inhibitor_check Check Inhibitor Level: - Is an inhibitor present? - Is the concentration adequate? storage_conditions->inhibitor_check improper_storage Cause: Improper Storage - Sub-optimal conditions led to degradation. storage_conditions->improper_storage If conditions are poor experiment_parameters Review Experimental Parameters: - Reaction temperature? - Exposure to initiators? inhibitor_check->experiment_parameters inhibitor_depleted Cause: Inhibitor Depletion - Insufficient inhibitor to prevent polymerization. inhibitor_check->inhibitor_depleted If inhibitor is low/absent harsh_conditions Cause: Harsh Experimental Conditions - High temperature or initiators induced polymerization. experiment_parameters->harsh_conditions If conditions are harsh solution_discard Solution: Discard Material - Do not use polymerized monomer. polymerization_suspected->solution_discard solution_purify Solution: Purify if Possible - Distillation (with inhibitor) - Column chromatography degradation_suspected->solution_purify solution_optimize_storage Solution: Optimize Storage - Store at 2-8°C, protected from light, in a sealed container. improper_storage->solution_optimize_storage solution_add_inhibitor Solution: Add Inhibitor - Add appropriate inhibitor (e.g., TBC) to fresh material. inhibitor_depleted->solution_add_inhibitor solution_modify_protocol Solution: Modify Protocol - Lower reaction temperature - Use a suitable inhibitor during the reaction. harsh_conditions->solution_modify_protocol StabilityProtocol This compound Stability Testing Workflow start Start: Receive This compound Batch initial_analysis Initial Analysis (T=0): - Purity (GC/HPLC) - Appearance - Inhibitor concentration start->initial_analysis sample_prep Sample Preparation: - Aliquot into vials - Headspace with inert gas - Seal tightly initial_analysis->sample_prep storage_conditions Place samples in Stability Chambers sample_prep->storage_conditions long_term Long-Term Storage: - 5°C ± 3°C storage_conditions->long_term Condition 1 accelerated Accelerated Storage: - 25°C ± 2°C / 60% RH ± 5% RH storage_conditions->accelerated Condition 2 stress_temp Stress Temperature: - 40°C ± 2°C / 75% RH ± 5% RH storage_conditions->stress_temp Condition 3 photostability Photostability Testing storage_conditions->photostability Condition 4 sampling Sampling at Time Points: - e.g., 1, 3, 6, 9, 12 months long_term->sampling accelerated->sampling stress_temp->sampling photostability->sampling analysis Analysis of Samples: - Purity (GC/HPLC) - Appearance - Polymer content sampling->analysis data_evaluation Data Evaluation: - Assess degradation rate - Determine shelf-life analysis->data_evaluation

References

Technical Support Center: Purification of 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-ethylstyrene (B1585278). The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on its synthesis and storage history. Common impurities include:

  • Isomers: 3-ethylstyrene (B1682637) and 4-ethylstyrene (B166490) are common isomers with very similar boiling points, making them challenging to separate by standard distillation.

  • Related Aromatic Compounds: Divinylbenzene (B73037) (DVB) isomers and 2-vinyltoluene can also be present.

  • Polymerization Inhibitors: To prevent premature polymerization during storage and transport, inhibitors such as 4-tert-butylcatechol (B165716) (TBC) are added.

  • Polymers: Oligomers and polymers of this compound can form, especially if the monomer has been exposed to heat, light, or has been stored for an extended period after the inhibitor has been consumed.

  • Water and Dissolved Gases: These can interfere with certain reactions and should be removed for high-purity applications.

Q2: My this compound is polymerizing in the distillation flask. How can I prevent this?

A2: Polymerization during distillation is a common problem due to the high temperatures. Here are several steps to prevent it:

  • Use a Polymerization Inhibitor: While the goal is to purify the monomer, a high-boiling polymerization inhibitor can be added to the distillation pot to prevent polymerization at elevated temperatures. Dinitrophenol-based inhibitors are sometimes used for this purpose.

  • Lower the Distillation Temperature with Vacuum: this compound has a high boiling point at atmospheric pressure. Performing the distillation under reduced pressure significantly lowers the boiling point, thereby reducing the rate of thermal polymerization.[1]

  • Ensure Oxygen is Present when using TBC: Phenolic inhibitors like 4-tert-butylcatechol (TBC) require the presence of a small amount of oxygen to function effectively as radical scavengers.

  • Minimize Distillation Time: The longer the monomer is exposed to high temperatures, the greater the risk of polymerization. Efficiently run the distillation to minimize the residence time in the hot flask.

Q3: How do I remove the polymerization inhibitor (e.g., TBC) before my reaction?

A3: There are two primary methods for removing phenolic inhibitors like TBC:

  • Aqueous Base Wash: TBC is acidic and can be removed by washing the crude this compound with an aqueous solution of sodium hydroxide (B78521) (NaOH). This is followed by washing with water to remove residual NaOH and then drying the monomer over an anhydrous salt like magnesium sulfate (B86663) or calcium chloride.

  • Column Chromatography: Passing the crude this compound through a column packed with activated alumina (B75360) is a very effective way to remove TBC. The polar TBC adsorbs onto the alumina, while the less polar this compound passes through.[2][3][4]

Q4: I'm having trouble separating this compound from its isomers by distillation. What can I do?

A4: The boiling points of 2-, 3-, and 4-ethylstyrene are very close, making separation by simple distillation difficult.

  • Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates. A longer column or one with a more efficient packing material (like Vigreux indentations or Raschig rings) can improve separation.[5]

  • Azeotropic Distillation: This technique involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. This is an advanced technique that requires careful selection of the entrainer.[6][7][8]

Q5: What is the best way to store purified, inhibitor-free this compound?

A5: Purified, inhibitor-free this compound is highly prone to polymerization.

  • Refrigeration: Store the purified monomer at low temperatures (2-8 °C) to significantly slow down the rate of polymerization.[9][10]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and potential polymerization initiation by peroxides.

  • Light Protection: Store in a dark or amber container to protect it from light, which can initiate polymerization.[10]

  • Add a Fresh Inhibitor: If the monomer is to be stored for an extended period, it is advisable to add a small amount of a fresh polymerization inhibitor, such as TBC.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL at 20°C)
This compound 132.211870.912
3-Ethylstyrene132.21190-191.5[3][7][10]0.892
4-Ethylstyrene132.21192.3[11][12]0.8976 (at 25°C)[11]
Divinylbenzene (mixed isomers)130.19195-200[4][6][13][14]0.919-0.93
2-Vinyltoluene118.18169-171[15][16][17]0.914
4-tert-Butylcatechol (TBC)166.22285[5][9][18][19][20]1.049

Experimental Protocols

Protocol 1: Removal of TBC Inhibitor by Aqueous Base Wash
  • Extraction:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the sodium salt of TBC.

    • Drain and discard the aqueous layer.

    • Repeat the wash with a fresh portion of 10% NaOH solution.

  • Neutralization:

    • Wash the this compound with an equal volume of deionized water to remove any residual NaOH.

    • Check the pH of the aqueous layer with litmus (B1172312) paper or a pH meter to ensure it is neutral.

    • Continue washing with water until the aqueous layer is neutral.

  • Drying:

    • Drain the washed this compound into a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

    • Swirl the flask and let it stand for at least 30 minutes to allow for complete drying.

  • Filtration:

    • Filter the dried this compound through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

Protocol 2: Removal of TBC Inhibitor by Alumina Column Chromatography
  • Column Preparation:

    • Select a glass chromatography column appropriate for the volume of this compound to be purified.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.

    • Add a small layer of sand on top of the plug.

    • In a beaker, create a slurry of activated alumina in a non-polar solvent like hexane.

    • Pour the slurry into the column and allow the alumina to pack, gently tapping the column to ensure even packing. .

  • Sample Loading and Elution:

    • Once the alumina is packed, drain the solvent until it is level with the top of the alumina bed.

    • Carefully add the crude this compound to the top of the column.

    • Allow the this compound to flow through the column under gravity. The TBC will be adsorbed by the alumina.

    • Collect the purified, inhibitor-free this compound as it elutes from the column.

Protocol 3: Purification by Vacuum Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.[21]

    • Use a stir bar in the distillation flask for even heating and to prevent bumping.[21]

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[1]

    • Connect the vacuum adapter to a vacuum trap and then to a vacuum source (e.g., a vacuum pump).[21]

  • Distillation Procedure:

    • Place the inhibitor-free, dry this compound into the distillation flask.

    • Turn on the cooling water to the condenser and begin stirring.

    • Start the vacuum and allow the pressure in the system to stabilize.[21]

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. Insulate the column with glass wool or aluminum foil if needed to maintain a steady temperature gradient.[14]

    • Collect any low-boiling impurities as the first fraction and discard.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the purified product.

    • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • To stop the distillation, remove the heat source and allow the apparatus to cool before slowly reintroducing air into the system.[22]

Protocol 4: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent, such as dichloromethane (B109758) or hexane. A typical concentration is around 1 mg/mL.

  • GC-MS Conditions (Example):

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow_inhibitor_removal cluster_wash Aqueous Base Wash cluster_column Alumina Column Chromatography crude_es Crude this compound wash_naoh Wash with 10% NaOH crude_es->wash_naoh wash_water Wash with Water wash_naoh->wash_water dry Dry with Anhydrous Salt wash_water->dry filter Filter dry->filter pure_es1 Purified this compound filter->pure_es1 crude_es2 Crude this compound load_column Load on Alumina Column crude_es2->load_column elute Elute load_column->elute pure_es2 Purified this compound elute->pure_es2

Caption: Workflow for removing TBC inhibitor from this compound.

experimental_workflow_distillation inhibitor_free_es Inhibitor-Free this compound setup Assemble Vacuum Fractional Distillation Apparatus inhibitor_free_es->setup reduce_pressure Reduce Pressure setup->reduce_pressure heat Gently Heat reduce_pressure->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_product Collect Pure Fraction collect_forerun->collect_product stop Cool and Vent collect_product->stop purified_product Purified this compound stop->purified_product

Caption: Workflow for vacuum fractional distillation of this compound.

troubleshooting_logic start Problem Encountered polymerization Polymerization during Distillation? start->polymerization poor_separation Poor Isomer Separation? polymerization->poor_separation No solution_polymerization Use Vacuum Add High-Boiling Inhibitor Minimize Time polymerization->solution_polymerization Yes solution_separation Use Fractional Column (More Plates) Consider Azeotropic Distillation poor_separation->solution_separation Yes end Successful Purification poor_separation->end No solution_polymerization->end solution_separation->end

Caption: Troubleshooting logic for this compound purification.

References

"improving the molecular weight control of poly(2-Ethylstyrene)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in controlling the molecular weight of poly(2-Ethylstyrene) during synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of This compound (B1585278), providing potential causes and recommended solutions.

Issue 1: Obtained molecular weight is significantly different from the theoretical value.
Potential Cause Recommended Solution Expected Outcome
Impure Monomer: Inhibitors or other impurities in this compound can terminate growing polymer chains.Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor, followed by distillation under reduced pressure.Removal of terminating impurities, leading to a molecular weight that aligns with the theoretical value.
Impure Solvent: Protic impurities (e.g., water) in the solvent will terminate living polymerizations.Dry the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for non-polar solvents) and distill directly into the reaction flask under an inert atmosphere.Elimination of protic impurities that can prematurely terminate polymer chains.
Inefficient Initiator: Degradation or inaccurate concentration of the initiator (e.g., organolithium initiators in anionic polymerization).Titrate the initiator solution immediately before use to determine its precise concentration. Ensure proper storage and handling to prevent degradation.Accurate stoichiometry and efficient initiation, resulting in the target molecular weight.
Atmospheric Leaks: Oxygen and moisture from the atmosphere can terminate active polymer chains.Ensure all glassware is oven-dried and assembled while hot under a high-purity inert atmosphere (e.g., argon or nitrogen). Check all connections for leaks.Prevention of termination by atmospheric contaminants.
Slow Initiation (in controlled radical polymerization): If the initiation rate is significantly slower than the propagation rate, it can lead to a deviation from the theoretical molecular weight.Select an initiator with a structure similar to the propagating chain end. For ATRP, consider using an initiator like 1-phenylethyl bromide. Adjust the catalyst/ligand system to ensure rapid initiation.A more controlled polymerization with molecular weights closer to the predicted values.
Issue 2: The Polydispersity Index (PDI) is broad (> 1.2).
Potential Cause Recommended Solution Expected Outcome
Slow Initiation: If initiation is slow compared to propagation, polymer chains will start growing at different times.In anionic polymerization, ensure rapid mixing of the initiator with the monomer at a low temperature (e.g., -78°C for THF). In ATRP, choose a more active catalyst system or a more efficient initiator.All polymer chains begin to grow at approximately the same time, leading to a narrower molecular weight distribution.
Chain Transfer Reactions: Unwanted side reactions can terminate one chain and initiate another, broadening the PDI.The ethyl group in this compound can be susceptible to chain transfer, especially at higher temperatures. Conduct the polymerization at the lowest practical temperature.Suppression of side reactions that lead to a broader distribution of chain lengths.
Temperature Fluctuations: Exothermic polymerization can lead to temperature gradients within the reactor, affecting propagation rates.Use a constant temperature bath and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.Consistent propagation rate for all polymer chains, resulting in a lower PDI.
Insufficient Deactivator (in ATRP): An imbalance in the activator/deactivator equilibrium can lead to an excess of growing radicals, increasing the likelihood of termination reactions.Ensure the correct ratio of Cu(I) to Cu(II) is used. Sometimes, adding a small amount of Cu(II) at the beginning of the reaction can improve control.A well-controlled equilibrium between active and dormant species, leading to a narrow PDI.

Frequently Asked Questions (FAQs)

Q1: How does the ethyl group in this compound affect its polymerization compared to styrene (B11656)?

A1: The ethyl group at the ortho position is electron-donating, which can influence the reactivity of the vinyl group. In radical polymerizations like ATRP, electron-donating groups can decrease the polymerization rate compared to unsubstituted styrene.[1] The steric hindrance from the ethyl group may also play a role in the propagation kinetics.

Q2: What is the ideal temperature range for the controlled polymerization of this compound?

A2: The optimal temperature depends on the polymerization method. For living anionic polymerization in THF, temperatures as low as -78°C are common to ensure good control. For ATRP, temperatures typically range from 90°C to 130°C. For RAFT, temperatures are often between 60°C and 120°C, depending on the initiator and RAFT agent used.[2][3] It is often beneficial to start with conditions reported for styrene and optimize from there.

Q3: Which controlled polymerization technique is best for achieving a very low PDI for poly(this compound)?

A3: Living anionic polymerization, when performed under stringent high-purity conditions, is generally the best method for achieving PDIs very close to 1.0.[4] However, ATRP and RAFT can also yield polymers with narrow molecular weight distributions (PDI < 1.2) and are often more tolerant of functional groups and less demanding in terms of experimental setup.

Q4: How can I accurately determine the molecular weight and PDI of my poly(this compound)?

A4: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and PDI of polymers. It is crucial to use polystyrene standards for calibration to obtain accurate values for poly(this compound) due to their similar chemical structures.

Q5: My polymerization of this compound failed completely (zero conversion). What are the likely causes?

A5: Complete failure is often due to a "fatal" impurity or incorrect reaction setup. Common causes include:

  • Presence of a large amount of inhibitor in the monomer.

  • Significant atmospheric leak introducing oxygen and moisture.

  • Degraded or inactive initiator/catalyst.

  • Incorrect temperature (e.g., too low for thermal initiation in RAFT).

  • Use of an inappropriate solvent that reacts with the initiator or propagating species.

Experimental Protocols

Protocol 1: Living Anionic Polymerization of Poly(this compound)

This protocol is for the synthesis of poly(this compound) with a target molecular weight of 10,000 g/mol .

Materials:

  • This compound (purified)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (titrated)

  • Methanol (B129727) (for termination)

Procedure:

  • Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is oven-dried overnight at 120°C. The flask is then flame-dried under vacuum and backfilled with high-purity argon.

  • Reaction Setup: Inject 100 mL of freshly distilled, anhydrous THF into the reaction flask via a cannula. Cool the flask to -78°C using a dry ice/acetone bath.

  • Monomer Addition: Inject 10.4 g (0.078 mol) of purified this compound into the cooled THF with stirring.

  • Initiation: Slowly inject the calculated amount of s-BuLi initiator (based on the target molecular weight and initiator concentration) dropwise into the monomer solution. The solution should develop a characteristic color, indicating the formation of the living poly(2-ethylstyryl) anions.

  • Propagation: Allow the polymerization to proceed at -78°C for 1 hour.

  • Termination: Add a small amount of degassed methanol to the reaction mixture to quench the living anions. The color of the solution will disappear.

  • Polymer Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of methanol with vigorous stirring. Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

Protocol 2: ATRP of Poly(this compound)

This protocol targets a poly(this compound) with a degree of polymerization of 100.

Materials:

  • This compound (purified)

  • 1-Phenylethyl bromide (1-PEBr, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (B1667542) (solvent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and cycle between vacuum and argon three times.

  • Component Addition: Under an argon atmosphere, add anisole (10 mL), purified this compound (1.32 g, 10 mmol), and PMDETA (21 µL, 0.1 mmol).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: After the final thaw and backfilling with argon, inject 1-PEBr (13.7 µL, 0.1 mmol) to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 110°C and stir for the desired time (e.g., 4-8 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • Termination and Isolation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in methanol. Filter and dry the polymer as described above.

Visualizations

Troubleshooting Workflow

G start Polymerization Issue (Incorrect Mn or High PDI) q1 Check Purity of Reagents (Monomer, Solvent, Initiator) start->q1 s1 Purify/Titrate Reagents q1->s1 Impure q2 Review Reaction Setup (Inert Atmosphere, Temperature Control) q1->q2 Pure s1->q2 s2 Improve Inert Technique & Stabilize Temperature q2->s2 Inadequate q3 Evaluate Kinetic Parameters (Initiation vs. Propagation) q2->q3 Adequate s2->q3 s3 Adjust Initiator/Catalyst System q3->s3 Unfavorable end Successful Polymerization q3->end Favorable s3->end G prep 1. Reagent Purification & Glassware Preparation setup 2. Reaction Setup under Inert Atmosphere prep->setup degas 3. Degassing of Monomer/Solvent setup->degas init 4. Initiation (Add Initiator/Catalyst) degas->init poly 5. Polymerization (Controlled Time & Temp.) init->poly term 6. Termination/Quenching poly->term iso 7. Polymer Isolation & Purification term->iso char 8. Characterization (SEC/GPC) iso->char

References

Technical Support Center: Industrial Production of Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial production of ethylstyrene, primarily through the dehydrogenation of ethylbenzene (B125841).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of ethylstyrene. Each problem is presented with potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Ethylbenzene Conversion Rate

  • Question: Our ethylbenzene conversion rate is significantly lower than the expected equilibrium conversion of around 80%. What are the potential causes and how can we troubleshoot this?

  • Answer: A low conversion rate can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

    Potential Causes:

    • Catalyst Deactivation: The potassium-promoted iron oxide catalyst is susceptible to deactivation.[1][2][3]

      • Coke Formation: Carbonaceous deposits (coke) can block active sites on the catalyst surface.[1][4] This is often a rapid initial deactivation process.[1]

      • Potassium Promoter Loss: Migration, redistribution, or volatilization of the potassium promoter can severely reduce catalyst activity over the long term.[1][2][3] In fact, potassium loss has been identified as a dominant degradation mechanism.[1]

      • Changes in Iron Oxidation State: Reduction of the active Fe³⁺ sites to less active Fe²⁺ can decrease catalytic performance.[2]

      • Physical Degradation: The catalyst structure can physically degrade over time.[1][3]

    • Suboptimal Reaction Temperature: The dehydrogenation of ethylbenzene is highly endothermic, requiring temperatures around 620°C.[5][6] Insufficient temperature will lead to lower conversion.

    • Inadequate Steam to Ethylbenzene Ratio: Steam plays a crucial role in the process.[5][6] It supplies heat for the endothermic reaction, lowers the partial pressure of ethylbenzene to shift the equilibrium towards styrene (B11656), and helps clean the catalyst by reacting with coke.[5] An incorrect ratio can hinder these functions.

    • Reactor Feed Impurities: Contaminants in the ethylbenzene feed can poison the catalyst.

    Troubleshooting Steps:

    • Verify Operating Temperatures: Ensure that the reactor inlet and bed temperatures are within the optimal range (typically around 620°C).[5] To compensate for catalyst deactivation over time, a gradual increase in reactor inlet temperatures is a common practice.[1]

    • Analyze Catalyst Activity:

      • Take a sample of the catalyst and perform characterization analyses (e.g., X-ray fluorescence (XRF), X-ray diffraction (XRD), scanning electron microscopy (SEM)) to check for coke deposition, potassium levels, and changes in the iron oxide phase.[2]

      • Compare the performance of the current catalyst to a fresh catalyst under identical conditions.

    • Check Steam to Ethylbenzene Ratio: Verify that the molar ratio of steam to ethylbenzene in the feed meets the process specifications.

    • Analyze Feed Purity: Test the ethylbenzene feed for any potential catalyst poisons.

    • Catalyst Regeneration/Replacement: If catalyst deactivation is confirmed to be the primary issue, consider regeneration or replacement. While coke deposition can be reversible, potassium loss is a key factor in irreversible deactivation.[2] A typical catalyst life is about two years.[5]

Issue 2: Poor Styrene Selectivity and High By-product Formation

  • Question: We are observing a decrease in styrene selectivity and an increase in by-products like benzene (B151609) and toluene. What could be causing this and what are the solutions?

  • Answer: Poor selectivity indicates that side reactions are becoming more prominent.

    Potential Causes:

    • High Reaction Temperatures: While high temperatures favor the endothermic dehydrogenation of ethylbenzene, excessively high temperatures can promote thermal cracking, leading to the formation of benzene, toluene, and other by-products.[5][7]

    • Catalyst Deactivation: A deactivated catalyst can lose its selectivity for the desired reaction.[4] For instance, changes in the catalyst's active sites can enhance coking activity.[2]

    • Incorrect Residence Time: If the reactants spend too much time in the reactor, the probability of side reactions increases.

    • Low Steam to Ethylbenzene Ratio: Insufficient steam can lead to higher partial pressures of hydrocarbons, favoring side reactions.[5]

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Carefully control the reactor temperature to balance conversion and selectivity. Avoid temperature excursions above the recommended operating window.

    • Evaluate Catalyst Performance: As with low conversion, assess the health of your catalyst. A fresh or regenerated catalyst will generally offer better selectivity.

    • Adjust Feed Flow Rate: Ensure the space velocity is appropriate for the desired conversion and selectivity.

    • Verify Steam to Ethylbenzene Ratio: Maintain the correct steam to ethylbenzene ratio to suppress side reactions.[5]

Issue 3: Difficulties in Styrene Purification

  • Question: We are struggling to achieve high-purity styrene due to the presence of unreacted ethylbenzene. What are the challenges and recommended purification methods?

  • Answer: The separation of styrene from ethylbenzene is a significant challenge due to their very close boiling points (145.2°C for styrene and 136.2°C for ethylbenzene).[8]

    Challenges:

    • Close Boiling Points: Conventional distillation is difficult and energy-intensive.[8]

    • Styrene Polymerization: Styrene can polymerize at the high temperatures required for distillation, leading to product loss and equipment fouling.[9]

    Recommended Purification Methods:

    • Vacuum Distillation: Operating the distillation columns under vacuum lowers the boiling points of the components, reducing the risk of styrene polymerization.[5][9]

    • Extractive Distillation: This is a common industrial technique where a solvent is added to the mixture to alter the relative volatilities of styrene and ethylbenzene, making separation easier.[8]

    • Use of Polymerization Inhibitors: During distillation, inhibitors such as dinitrophenols or phenylenediamines are added to prevent the polymerization of styrene.[8]

    • Alternative Separation Technologies: For very high purity requirements, advanced techniques like stripping crystallization are being explored.[10][11]

Frequently Asked Questions (FAQs)

1. What is the typical catalyst used for ethylbenzene dehydrogenation?

The most common catalyst is potassium-promoted iron oxide, often with other promoters like chromium oxide.[1][5] The active sites are believed to be KFeO₂.[1]

2. Why is steam used in the process?

Steam serves three main purposes[5][6] :

  • It provides the necessary heat for the endothermic reaction.

  • It lowers the partial pressure of ethylbenzene, which shifts the reaction equilibrium to favor the formation of styrene.

  • It helps to remove coke deposits from the catalyst surface through the water-gas shift reaction.

3. What are the main by-products of ethylstyrene production?

The primary by-products from the dehydrogenation of ethylbenzene are benzene and toluene.[7][12] These are formed through side reactions like thermal cracking.[5]

4. What are the typical operating conditions for the dehydrogenation reactor?

Industrial reactors typically operate at temperatures around 620°C and at the lowest practicable pressure to favor the forward reaction.[5]

5. How is the catalyst regenerated?

While coke deposition is a reversible deactivation mechanism that can be addressed by gasification with steam, the loss of the potassium promoter is largely irreversible and is a key factor limiting the catalyst's lifetime.[1][2] Therefore, the catalyst is typically replaced after its operational life, which is approximately two years.[5]

6. What are the safety concerns associated with ethylstyrene (styrene) production?

Styrene is a flammable liquid and its vapors can form explosive mixtures with air. Acute exposure can cause irritation to the mucous membranes and eyes, as well as gastrointestinal effects.[13] Chronic exposure can affect the central nervous system.[13] It is also important to prevent unwanted polymerization, which can be exothermic and lead to a runaway reaction. Proper handling procedures, ventilation, and the use of personal protective equipment are essential.[14]

Quantitative Data

Table 1: Typical Operating Conditions and Performance

ParameterValueReference
Reactor Temperature~ 620 °C[5]
PressureAs low as practicable[5]
Steam to Ethylbenzene Molar Ratio~ 11[15]
Ethylbenzene Conversion (at equilibrium)~ 80%[5]
Styrene Yield88% - 93%[12]
Catalyst Lifespan~ 2 years[5]

Table 2: Catalyst Deactivation Factors

Deactivation MechanismImpact on Catalyst ActivityReference
Coke Formation (1st month)Activity reduced to 50% of fresh catalyst[1]
Coke Formation (30th month)Activity reduced to 40% of fresh catalyst[1]
Potassium Loss (end of 30-month operation)Activity reduced to less than 10% of initial value[1]

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of Ethylbenzene (Laboratory Scale)

This protocol outlines a general procedure for the dehydrogenation of ethylbenzene in a laboratory setting.

Materials and Equipment:

  • Fixed-bed tubular reactor

  • Furnace with temperature controller

  • Mass flow controllers for gases and liquids

  • Syringe pump for liquid feed

  • Potassium-promoted iron oxide catalyst

  • Ethylbenzene (high purity)

  • Deionized water

  • Nitrogen or other inert gas for purging

  • Condenser and collection vessel

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Pack a known amount of the catalyst into the tubular reactor, securing it with quartz wool plugs.

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any air.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 620°C) under a continuous flow of inert gas.

  • Feed Introduction:

    • Once the temperature is stable, stop the inert gas flow.

    • Introduce the water feed using a syringe pump and vaporize it before it enters the reactor to generate steam.

    • Introduce the ethylbenzene feed using a separate syringe pump and vaporize it.

    • Mix the vaporized ethylbenzene and steam before they enter the reactor. The molar ratio should be carefully controlled (e.g., 11:1 steam to ethylbenzene).[15]

  • Reaction: Allow the reaction to proceed for a set period.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the organic and aqueous phases. The non-condensable gases (mainly hydrogen) can be vented or collected for analysis.

  • Product Analysis: Analyze the collected liquid sample using a gas chromatograph (GC) to determine the conversion of ethylbenzene and the selectivity to styrene and by-products.

  • Shutdown: After the experiment, stop the ethylbenzene and water feeds and cool the reactor down to room temperature under a flow of inert gas.

Visualizations

Ethylstyrene_Production_Workflow cluster_feed Feed Preparation cluster_reaction Reaction Section cluster_separation Separation & Purification cluster_products Products & By-products EB Ethylbenzene Reactor Dehydrogenation Reactor (Fe-K Catalyst, ~620°C) EB->Reactor Steam Steam Generation Steam->Reactor Separator Gas-Liquid Separator Reactor->Separator Crude Product Distillation1 Benzene-Toluene Distillation Separator->Distillation1 Liquid Product H2 Hydrogen Separator->H2 Vent Gas Distillation2 Ethylbenzene Recycle Distillation Distillation1->Distillation2 Byproducts Benzene & Toluene Distillation1->Byproducts Distillation3 Styrene Purification (Vacuum) Distillation2->Distillation3 Recycle Recycled Ethylbenzene Distillation2->Recycle Styrene High-Purity Styrene Distillation3->Styrene Recycle->EB

Caption: Workflow for the industrial production of ethylstyrene.

Signaling_Pathway cluster_reactants Reactants cluster_products Main Products cluster_byproducts By-products EB Ethylbenzene (C₈H₁₀) Catalyst Fe-K Catalyst ~620°C, Steam EB->Catalyst Styrene Styrene (C₈H₈) H2 Hydrogen (H₂) Benzene Benzene (C₆H₆) Toluene Toluene (C₇H₈) Catalyst->Styrene Dehydrogenation (Main Reaction) Catalyst->H2 Catalyst->Benzene Thermal Cracking (Side Reaction) Catalyst->Toluene Thermal Cracking (Side Reaction)

Caption: Chemical reaction pathways in ethylstyrene synthesis.

Troubleshooting_Tree Start Low Ethylbenzene Conversion CheckTemp Is Reactor Temperature Optimal (~620°C)? Start->CheckTemp AdjustTemp Adjust Temperature Control System CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Activity Low? CheckTemp->CheckCatalyst Yes AnalyzeCatalyst Analyze Catalyst Sample (Coke, K Loss, etc.) CheckCatalyst->AnalyzeCatalyst Yes CheckSteam Is Steam/EB Ratio Correct? CheckCatalyst->CheckSteam No RegenReplace Regenerate or Replace Catalyst AnalyzeCatalyst->RegenReplace AdjustSteam Adjust Feed Ratios CheckSteam->AdjustSteam No CheckFeed Check Feed Purity CheckSteam->CheckFeed Yes

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Mitigation of Styrene and Ethylbenzene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for mitigating exposure to styrene (B11656) and ethylbenzene (B125841) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with styrene and ethylbenzene exposure?

A: Both styrene and ethylbenzene are classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, as well as neurological symptoms like dizziness and headaches.[2][3][4] Chronic occupational exposure to styrene has been linked to effects on the central nervous system, including changes in color vision and hearing impairment.[1]

Q2: What are the main routes of exposure in a laboratory setting?

A: Inhalation is the primary route of occupational exposure to both styrene and ethylbenzene.[1][5] Dermal contact is another potential route, although absorption through the skin is generally less significant than inhalation due to the high evaporation rate of these chemicals.[5][6] Ingestion is considered a minor route in laboratory settings.[1]

Q3: What are the regulated occupational exposure limits?

A: Various regulatory bodies have established occupational exposure limits (OELs) for styrene. These limits are designed to protect workers from the adverse health effects of these chemicals. It is crucial to consult your local regulations, but common limits are summarized in the table below.

Q4: How are styrene and ethylbenzene metabolized by the body?

A: Once absorbed, styrene is primarily metabolized by cytochrome P450 enzymes into styrene-7,8-oxide.[1][6] This intermediate is then converted to styrene glycol, which is further oxidized to mandelic acid (MA) and phenylglyoxylic acid (PGA).[1][7] Ethylbenzene follows a similar pathway, also producing MA and PGA as its major urinary metabolites.[1] These metabolites are excreted in the urine and can be measured for biomonitoring purposes.[1][8]

Troubleshooting Guides

Q1: I can smell styrene even when working within the chemical fume hood. What should I do?

A: The characteristic sweet smell of styrene can be detected at very low concentrations (0.1 ppm), often below the established occupational exposure limits.[9] However, detecting an odor could indicate a potential issue with your exposure controls.

  • Immediate Action: Stop your work and move away from the area.

  • Check Fume Hood Function: Verify that the fume hood is operating correctly. The sash should be at the recommended height to ensure proper airflow.[2] Check the fume hood's certification sticker to ensure it has been inspected within the last year.[10] A fume hood should have an average face velocity between 80 and 120 feet per minute.[10]

  • Review Your Procedure: Ensure your experimental setup is well within the fume hood, at least 6 inches from the sash opening. Avoid movements that could disrupt the airflow.

  • Inspect for Spills: Carefully check your work area for any spills, even small ones.

  • Notify Supervisor/Safety Officer: Report the issue to your laboratory supervisor or Environmental Health & Safety (EH&S) department for further investigation and potential air monitoring.[2]

Q2: My personal air monitor shows a reading that exceeds the Short-Term Exposure Limit (STEL). What steps should I take?

A: Exceeding the STEL indicates a high-level, short-duration exposure that requires immediate attention.

  • Evacuate: Immediately leave the affected area. Alert others in the vicinity to evacuate as well.[2]

  • Report: Notify your supervisor and EH&S department immediately. Provide them with the air monitoring data.

  • Assess the Cause: Do not re-enter the area until it has been cleared by safety personnel. An investigation should be launched to determine the cause of the high reading, which could be a significant spill, a ventilation failure, or an issue with the experimental procedure.

  • Medical Consultation: Seek medical attention if you experience any symptoms of exposure, such as dizziness, headache, or irritation.[2]

Q3: One of my team members had a skin splash with styrene. What is the correct first aid procedure?

A: Immediate and thorough decontamination is critical.

  • Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.[11][12]

  • Flush with Water: Escort the individual to the nearest emergency shower. Flush the affected skin area thoroughly with water for at least 15 minutes.[2][12]

  • Wash with Soap: After flushing, gently wash the area with soap and plenty of water.[2]

  • Seek Medical Attention: All chemical exposures should be evaluated by a medical professional. Notify your supervisor and EH&S.[2]

  • Do Not Use Solvents: Never attempt to use solvents to clean the skin, as this can increase absorption.

Q4: I found solids forming in my container of styrene monomer. Is it safe to use?

A: No, do not use, move, or open the container. The formation of solids (polymers) indicates that the inhibitor is depleted. This can lead to an uncontrolled polymerization reaction, which is exothermic and can cause a dangerous pressure buildup, potentially leading to an explosion of a closed container.[2][9] Contact your institution's hazardous waste disposal team or EH&S immediately for guidance on safe disposal.[2]

Data & Reference Tables

Table 1: Occupational Exposure Limits for Styrene
OrganizationLimit TypeValue
OSHA 8-hour PEL100 ppm
15-minute Ceiling200 ppm
5-min Peak in 3-hr600 ppm
NIOSH 10-hour REL50 ppm
15-minute STEL100 ppm
ACGIH 8-hour TLV20 ppm
15-minute STEL40 ppm

Source: NJ Department of Health Hazardous Substance Fact Sheet[13] (PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit)

Table 2: Biological Exposure Indices (BEIs)
AnalyteSpecimenSampling TimeBEI Value
Mandelic acid plus Phenylglyoxylic acidUrineEnd of shift400 mg/g creatinine (B1669602)
StyreneVenous BloodEnd of shift0.2 mg/L

Source: ACGIH, cited in Gherardi et al., 2017[14] (BEIs are guidance values for assessing biological monitoring results.)

Table 3: Recommended Personal Protective Equipment (PPE)
Protection TypeRecommended EquipmentNotes
Hand Protection Polyvinyl alcohol (PVA), Viton/butyl, or laminate film gloves.[2][15]Consult glove manufacturer compatibility charts. Inspect gloves before use and change immediately if contaminated or torn.[2][10]
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][10]Goggles are required when there is a splash hazard.[10]
Body Protection A lab coat should be worn.[10] For large-scale work, chemically resistant aprons or suits (e.g., Tychem®) may be necessary.[13]Lab coats should not be worn outside the laboratory.[10]
Respiratory Protection Use is a last line of defense and requires a formal risk assessment.[2]If exposure limits are exceeded, use a NIOSH-approved respirator with organic vapor cartridges.[13] Use requires training and fit-testing.[10][12]

Experimental Protocols

Protocol 1: Air Sampling for Styrene and Ethylbenzene

This protocol describes a general method for collecting airborne styrene and ethylbenzene for subsequent analysis.

Objective: To quantify the time-weighted average (TWA) concentration of styrene and ethylbenzene in the breathing zone of a researcher.

Methodology:

  • Sampler Preparation: Use a personal air sampling pump connected with flexible tubing to a solid sorbent tube (e.g., charcoal tube) or a fritted-glass bubbler containing a suitable solvent like isooctane.[16]

  • Calibration: Calibrate the sampling pump to a known flow rate (e.g., 0.1-0.2 L/min) using a calibrated flowmeter. Record the pre-sampling flow rate.

  • Sample Collection:

    • Clip the sampling pump to the worker's belt and the collection medium (sorbent tube or bubbler) to their lapel, within the breathing zone.

    • Turn on the pump and record the start time.

    • Collect the sample for a representative period of the task, or for a full shift (up to 8 hours).

  • Sample Completion:

    • At the end of the sampling period, turn off the pump and record the stop time.

    • Recalibrate the pump and record the post-sampling flow rate. Average the pre- and post-sampling flow rates to determine the actual flow rate.

    • Securely cap the sorbent tube or transfer the solvent from the bubbler to a sealed vial.

  • Analysis:

    • Submit the sample to an accredited analytical laboratory. The analytes are typically desorbed from the charcoal with a solvent (e.g., carbon disulfide) and analyzed by Gas Chromatography (GC).[17] Alternatively, solvent samples from a bubbler can be analyzed by UV Spectrophotometry.[16]

    • The lab will report the mass of the chemical found. Calculate the air concentration using the total volume of air sampled (flow rate × time).

Protocol 2: Biological Monitoring for Exposure

This protocol outlines the collection of urine for the assessment of styrene and ethylbenzene exposure.

Objective: To assess a worker's absorbed dose of styrene and/or ethylbenzene by measuring urinary metabolites.

Methodology:

  • Obtain Consent: Ensure all participants have read the instructions and signed a consent form for sample analysis.[18]

  • Timing of Collection: Collect the urine sample at the end of the work shift, preferably at the end of the work week, as this is when the excretion of metabolites is maximal.[8][18][19]

  • Sample Collection:

    • Provide the individual with a sterile collection container.

    • Instruct them to collect a mid-stream urine sample.

    • Ensure the container is properly labeled with a unique identifier that can be linked to the individual and the exposure period.[18]

  • Sample Handling and Shipping:

    • Store the sample according to the analytical laboratory's instructions (often refrigerated or frozen).

    • Package the sample securely and ship it to a laboratory specializing in occupational biological monitoring.

  • Analysis:

    • The laboratory will analyze the urine for mandelic acid (MA) and phenylglyoxylic acid (PGA) concentrations, typically using High-Performance Liquid Chromatography (HPLC) or a similar method.[14][20]

    • Results are usually reported in mg per gram of creatinine to adjust for urine dilution.[14]

  • Interpretation: Compare the results to established Biological Exposure Indices (BEIs) (see Table 2).[14] Results above the BEI suggest that exposure may be inadequately controlled.

Protocol 3: Emergency Procedure for a Chemical Spill

This protocol provides steps for responding to a styrene or ethylbenzene spill.

Objective: To safely contain and clean up a chemical spill while minimizing exposure and environmental contamination.

Methodology:

  • IMMEDIATE ACTIONS (All Spills):

    • Alert personnel in the immediate area and your supervisor.[12]

    • If the spill is large, flammable, or in a poorly ventilated area, evacuate the area and activate the fire alarm.[2]

    • If there is a fire or medical emergency, call emergency services.[12]

    • Control all sources of ignition.[21]

  • SPILL RESPONSE (Small Spill < 1 Liter):

    • Only if you are trained and have the proper PPE.

    • Don PPE: Put on appropriate PPE, including chemical-resistant gloves, goggles, a lab coat, and a respirator if necessary.[2][12]

    • Containment: Confine the spill to a small area using a spill kit or absorbent material (e.g., sand, vermiculite).[2][3] Prevent the spill from entering drains.[12][21]

    • Absorption: Cover the spill with an absorbent material. Work from the outside in to minimize the spread.

    • Cleanup: Once absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.[21]

    • Disposal: Place the contaminated absorbent material and any used PPE into a clearly labeled, sealed waste container (e.g., double-bagged in clear plastic bags).[2] Label it as hazardous waste ("Spill Debris with Styrene/Ethylbenzene").[12]

    • Decontaminate: Clean the spill surface with soap and water.[12]

  • SPILL RESPONSE (Large Spill > 1 Liter):

    • Evacuate immediately. [2]

    • Call for Help: From a safe location, contact your institution's emergency response team (e.g., EH&S, Public Safety).[2]

    • Secure the Area: Keep others from entering the contaminated area.[2]

    • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Signaling Pathways and Workflows

Metabolic Pathway Styrene Styrene CYP450 Cytochrome P450 Enzymes Styrene->CYP450 Ethylbenzene Ethylbenzene Ethylbenzene->CYP450 StyreneOxide Styrene-7,8-Oxide (Reactive Intermediate) CYP450->StyreneOxide EpoxideHydrolase Epoxide Hydrolase StyreneOxide->EpoxideHydrolase StyreneGlycol Styrene Glycol EpoxideHydrolase->StyreneGlycol Oxidation Further Oxidation StyreneGlycol->Oxidation MA Mandelic Acid (MA) Oxidation->MA PGA Phenylglyoxylic Acid (PGA) Oxidation->PGA Urine Excreted in Urine MA->Urine PGA->Urine

Caption: Metabolic activation of styrene and ethylbenzene to urinary biomarkers.

Hierarchy of Controls cluster_engineering Examples cluster_admin Examples cluster_ppe Examples Elimination Elimination / Substitution (Use a safer chemical) Engineering Engineering Controls Elimination->Engineering Most Effective Admin Administrative Controls Engineering->Admin FumeHood Chemical Fume Hoods PPE Personal Protective Equipment (PPE) Admin->PPE Least Effective SOPs Standard Operating Procedures (SOPs) Gloves Gloves & Goggles Ventilation General Ventilation Training Training & Signage Respirator Respirator

Caption: Hierarchy of controls for mitigating chemical exposure in the lab.

Spill Response Workflow start Chemical Spill Occurs alert Alert Area Occupants & Supervisor start->alert assess Assess Situation (Size, Location, Hazard) evacuate EVACUATE AREA Call Emergency Response assess->evacuate Large Spill OR High Hazard cleanup Proceed with Cleanup assess->cleanup Small Spill AND Trained Personnel alert->assess end End evacuate->end ppe Don Appropriate PPE cleanup->ppe contain Contain Spill (Absorbents, Dikes) ppe->contain collect Collect Waste (Use non-sparking tools) contain->collect dispose Dispose as Hazardous Waste collect->dispose decon Decontaminate Area & Report Incident dispose->decon decon->end

Caption: Decision workflow for responding to a styrene or ethylbenzene spill.

References

Validation & Comparative

"characterization of poly(2-Ethylstyrene) by GPC and DSC"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Characterization of Poly(2-Ethylstyrene) and a Comparison with its Isomers by Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC)

This guide provides a comparative analysis of the thermal and molecular weight properties of poly(this compound) and its structural isomers, poly(4-methylstyrene) and poly(α-methylstyrene). The characterization of these polymers using Gel Permeation Chromatography (GPC) for molecular weight determination and Differential Scanning Calorimetry (DSC) for thermal analysis is detailed. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties and analysis of polystyrene derivatives.

Comparative Analysis of Polystyrene Derivatives

The molecular weight and thermal properties of polymers are crucial for determining their physical characteristics and suitability for various applications. GPC and DSC are standard techniques to measure the number average molecular weight (Mn), weight average molecular weight (Mw), polydispersity index (PDI), and glass transition temperature (Tg).

PolymerNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
Poly(this compound) Data not availableData not availableData not availableData not available
Poly(4-methylstyrene) Not specified~72,000[1]Not specified106[1]
Poly(α-methylstyrene) (Example 1) 1,300[2]1,530[2]1.18[2]96[2]
Poly(α-methylstyrene) (Example 2) 420,000[3]453,000[3]1.08[3]177[3]

Experimental Protocols

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer.[4] The separation is based on the hydrodynamic volume of the polymer chains in solution.

Methodology:

  • Sample Preparation: Polymer samples are dissolved in a suitable solvent, typically tetrahydrofuran (B95107) (THF) for polystyrenes, to a concentration of about 1-2 mg/mL. The solution is filtered through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • Instrumentation: A standard GPC system consists of a solvent reservoir, a pump, an injector, a set of columns, and a detector (typically a refractive index detector).

  • Calibration: The instrument is calibrated using a series of narrow polystyrene standards of known molecular weights. A calibration curve of log(Molecular Weight) versus elution volume is generated.[4]

  • Analysis: The prepared polymer solution is injected into the GPC system. The polymer molecules are separated based on their size as they pass through the porous packing material of the columns. Larger molecules elute first, followed by smaller molecules.

  • Data Processing: The elution profile is used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.[4]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg) of a polymer.[5]

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A DSC instrument consists of a sample and a reference furnace, temperature sensors, and a control unit.

  • Thermal Program: The sample is subjected to a controlled temperature program. A common method involves a heat-cool-heat cycle to erase the thermal history of the polymer. For example, the sample is heated from room temperature to a temperature above its expected Tg, then cooled, and finally reheated at a controlled rate (e.g., 10 °C/min).[5]

  • Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a polymer sample using GPC and DSC.

G Polymer Characterization Workflow cluster_GPC GPC Analysis cluster_DSC DSC Analysis GPC_Prep Sample Preparation (Dissolution & Filtration) GPC_Run GPC Measurement GPC_Prep->GPC_Run GPC_Cal Instrument Calibration (Polystyrene Standards) GPC_Cal->GPC_Run GPC_Data Data Analysis (Mn, Mw, PDI) GPC_Run->GPC_Data Report Characterization Report GPC_Data->Report DSC_Prep Sample Preparation (Weighing & Sealing) DSC_Run DSC Measurement (Heat-Cool-Heat Cycle) DSC_Prep->DSC_Run DSC_Data Data Analysis (Glass Transition, Tg) DSC_Run->DSC_Data DSC_Data->Report Polymer Polymer Sample (e.g., Poly(this compound)) Polymer->GPC_Prep Polymer->DSC_Prep

Caption: Workflow for GPC and DSC characterization of polymers.

References

Differentiating Ethylstyrene Isomers: A Comparative Guide Using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. In the case of constitutional isomers like 2-, 3-, and 4-ethylstyrene (B166490), which share the same molecular formula but differ in the substitution pattern on the benzene (B151609) ring, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for unambiguous identification. This guide provides a detailed comparison of the NMR and IR spectral data of these isomers, supported by experimental protocols, to aid in their structural determination.

The ortho (2-), meta (3-), and para (4-) isomers of ethylstyrene are structurally similar, yet their distinct substitution patterns give rise to unique spectroscopic fingerprints. These differences are most apparent in their ¹H and ¹³C NMR spectra, where the chemical environments of the protons and carbon atoms are highly sensitive to the position of the ethyl group relative to the vinyl group. IR spectroscopy further aids in confirming the presence of key functional groups and substitution patterns on the aromatic ring.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-, 3-, and 4-ethylstyrene, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectral Data of Ethylstyrene Isomers (in CDCl₃)

Proton Assignment 2-Ethylstyrene Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) 3-Ethylstyrene Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) 4-Ethylstyrene Chemical Shift (δ, ppm) and Coupling Constant (J, Hz)
Ethyl (-CH₃) 1.25 (t, J = 7.6)1.24 (t, J = 7.6)1.24 (t, J = 7.6)
Ethyl (-CH₂-) 2.73 (q, J = 7.6)2.67 (q, J = 7.6)2.66 (q, J = 7.6)
Vinyl (=CH₂) 5.30 (dd, J = 10.9, 1.2), 5.67 (dd, J = 17.5, 1.2)5.23 (dd, J = 10.9, 0.9), 5.74 (dd, J = 17.6, 0.9)5.21 (dd, J = 10.9, 0.9), 5.72 (dd, J = 17.6, 0.9)
Vinyl (=CH-) 7.03 (dd, J = 17.5, 10.9)6.70 (dd, J = 17.6, 10.9)6.70 (dd, J = 17.6, 10.9)
Aromatic Protons 7.15-7.45 (m)7.05-7.30 (m)7.15 (d, J = 8.1), 7.35 (d, J = 8.1)

Table 2: ¹³C NMR Spectral Data of Ethylstyrene Isomers (in CDCl₃)

Carbon Assignment This compound Chemical Shift (δ, ppm) 3-Ethylstyrene Chemical Shift (δ, ppm) 4-Ethylstyrene Chemical Shift (δ, ppm)
Ethyl (-CH₃) 15.715.615.6
Ethyl (-CH₂-) 26.528.928.8
Vinyl (=CH₂) 115.6113.1112.7
Vinyl (=CH-) 134.7137.1136.6
Aromatic C (Substituted) 136.3, 142.1137.9, 144.4135.1, 144.1
Aromatic C (Unsubstituted) 125.8, 126.5, 127.8, 128.0124.1, 126.2, 128.3, 128.5126.3 (2C), 128.0 (2C)

Table 3: Key IR Absorption Bands of Ethylstyrene Isomers (Liquid Film)

Vibrational Mode This compound Frequency (cm⁻¹) 3-Ethylstyrene Frequency (cm⁻¹) 4-Ethylstyrene Frequency (cm⁻¹)
=C-H Stretch (Vinyl) ~3080~3080~3080
C-H Stretch (Aromatic) ~3060, ~3020~3060, ~3020~3050, ~3020
C-H Stretch (Aliphatic) ~2965, ~2930, ~2870~2965, ~2930, ~2870~2965, ~2930, ~2870
C=C Stretch (Aromatic) ~1600, ~1490, ~1460~1600, ~1485, ~1460~1610, ~1510, ~1460
C=C Stretch (Vinyl) ~1630~1630~1630
C-H Out-of-Plane Bend (Vinyl) ~990, ~910~990, ~905~990, ~905
C-H Out-of-Plane Bend (Aromatic) ~740 (ortho)~780 (meta), ~695 (meta)~820 (para)

Structure Elucidation Workflow

The process of distinguishing between the ethylstyrene isomers using NMR and IR spectroscopy follows a logical progression. The following diagram illustrates this workflow.

structure_elucidation Workflow for Ethylstyrene Isomer Elucidation cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_elucidation Structure Elucidation Unknown Unknown Ethylstyrene Isomer IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy Unknown->NMR IR_Analysis Analyze Functional Groups & Aromatic Substitution Pattern IR->IR_Analysis H_NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, & Integration NMR->H_NMR_Analysis C_NMR_Analysis Analyze Number of Signals & Chemical Shifts NMR->C_NMR_Analysis Isomer_2 This compound IR_Analysis->Isomer_2 Ortho Pattern (~740 cm⁻¹) Isomer_3 3-Ethylstyrene IR_Analysis->Isomer_3 Meta Pattern (~780, ~695 cm⁻¹) Isomer_4 4-Ethylstyrene IR_Analysis->Isomer_4 Para Pattern (~820 cm⁻¹) H_NMR_Analysis->Isomer_2 Complex Aromatic Multiplet H_NMR_Analysis->Isomer_3 Complex Aromatic Multiplet H_NMR_Analysis->Isomer_4 Symmetrical Aromatic Splitting (2 Doublets) C_NMR_Analysis->Isomer_2 6 Distinct Aromatic Signals C_NMR_Analysis->Isomer_3 6 Distinct Aromatic Signals C_NMR_Analysis->Isomer_4 Fewer Aromatic Signals

Caption: Logical workflow for the spectroscopic identification of ethylstyrene isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the ethylstyrene isomer was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, proton-decoupled spectra were obtained.

Infrared (IR) Spectroscopy

Sample Preparation:

  • A drop of the neat liquid sample of the ethylstyrene isomer was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

Data Acquisition:

  • IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectra were typically recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample holder was recorded and subtracted from the sample spectrum.

Discussion and Isomer Differentiation

The key to distinguishing the three ethylstyrene isomers lies in the analysis of the aromatic region of both the ¹H and ¹³C NMR spectra, as well as the C-H out-of-plane bending region of the IR spectrum.

  • 4-Ethylstyrene: Due to the para-substitution, this isomer exhibits the highest degree of symmetry. In the ¹H NMR spectrum , this results in a simplified aromatic region, typically showing two distinct doublets, characteristic of an AA'BB' spin system. The ¹³C NMR spectrum also reflects this symmetry, displaying fewer signals in the aromatic region compared to the other two isomers (four signals in total for the aromatic carbons). The IR spectrum provides a definitive confirmation with a strong absorption band around 820 cm⁻¹, which is characteristic of para-disubstituted benzene rings.

  • This compound and 3-Ethylstyrene: These isomers have lower symmetry compared to the para isomer, leading to more complex NMR spectra. Both will show a complex multiplet in the aromatic region of the ¹H NMR spectrum , making them difficult to distinguish from each other based on this feature alone. Similarly, their ¹³C NMR spectra will each display six distinct signals for the aromatic carbons. However, the IR spectra provide the crucial information for differentiation. This compound (ortho-substituted) will show a strong C-H out-of-plane bending absorption band around 740 cm⁻¹. In contrast, 3-Ethylstyrene (meta-substituted) will typically exhibit two characteristic bands in this region, one around 780 cm⁻¹ and another around 695 cm⁻¹.

Purity Validation of 2-Ethylstyrene: A Comparative Guide to GC-MS, HPLC, and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in the chemical and pharmaceutical industries, directly impacting the quality, safety, and efficacy of the final products. 2-Ethylstyrene, a valuable monomer in polymer synthesis and a precursor in various organic transformations, requires rigorous purity assessment to control product properties and prevent adverse effects from impurities. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity.

GC-MS: The Gold Standard for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it the primary choice for identifying and quantifying impurities in this compound.

The following table summarizes the expected quantitative performance of a validated GC-MS method for the analysis of this compound and its potential impurities.

AnalyteRetention Time (min)Key Mass Fragments (m/z)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
This compound10.5132, 117, 91>0.9990.050.1598-102
4-Ethylstyrene10.8132, 117, 91>0.9990.050.1597-103
Ethylbenzene8.2106, 91>0.9990.100.3095-105

Table 1. Projected quantitative data for the GC-MS analysis of this compound and common impurities.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is the preferred method, HPLC and NMR spectroscopy offer complementary information and can be valuable tools in a comprehensive purity assessment strategy.

ParameterGC-MSHPLCNMR
Principle Separation by boiling point and polarity, detection by massSeparation by polarity, detection by UV absorbanceDetection of nuclear spin transitions in a magnetic field
Applicability Volatile and thermally stable compoundsNon-volatile or thermally labile compoundsSoluble compounds
Selectivity Excellent for isomers with different retention timesGood for isomers with different polaritiesExcellent for structural isomers
Sensitivity Very high (ng/mL to pg/mL)High (µg/mL to ng/mL)Moderate (mg/mL to µg/mL)
Impurity ID Definitive identification through mass spectraTentative identification by retention time and UV spectrumDefinitive structural elucidation
Quantitation ExcellentGood to ExcellentGood, requires internal standard

Table 2. Objective comparison of GC-MS, HPLC, and NMR for this compound purity validation.

Experimental Protocols

GC-MS Method for this compound Purity

This protocol outlines a typical GC-MS method for the purity validation of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Further dilute to a final concentration of approximately 100 µg/mL.

2. GC-MS Parameters:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak relative to the total area of all observed peaks.

  • Impurities are identified by comparing their mass spectra with reference spectra from libraries (e.g., NIST).

HPLC Method for Aromatic Hydrocarbons

This protocol provides a general HPLC method suitable for the analysis of aromatic hydrocarbons like this compound.

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of the this compound sample in the mobile phase.

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

NMR Spectroscopy for Structural Verification

NMR provides detailed structural information, confirming the identity of the main component and any structurally different impurities.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

2. NMR Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single pulse.

  • Number of Scans: 16.

  • Relaxation Delay: 1 s.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Detection->Mass_Spectra Quantification Quantification Chromatogram->Quantification Library_Search Library Search Mass_Spectra->Library_Search Purity_Report Purity Report Library_Search->Purity_Report Quantification->Purity_Report

Caption: Workflow for GC-MS Purity Validation of this compound.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR GCMS_Node High Sensitivity & Definitive ID HPLC_Node Good for Non-Volatiles & Quantitative NMR_Node Structural Elucidation Purity_Validation This compound Purity Validation Purity_Validation->GCMS_Node Purity_Validation->HPLC_Node Purity_Validation->NMR_Node

Caption: Comparative relationship of analytical methods for purity validation.

A Comparative Analysis of the Mechanical Properties of Styrene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the mechanical properties of polymers derived from styrene (B11656) and its substituted analogues reveals significant variations in their performance, directly attributable to their distinct chemical structures. This guide provides a comparative analysis of General Purpose Polystyrene (GPPS), Styrene-Acrylonitrile (SAN), Poly(α-methylstyrene) (PαMS), and Poly(p-chlorostyrene) (PClS), offering valuable insights for researchers, scientists, and professionals in drug development and material science. The data presented herein, summarized for clarity, is supported by detailed experimental protocols to ensure reproducibility and accurate comparison.

Comparative Mechanical Properties

The mechanical integrity of these polymers, crucial for their application in various fields, is quantified through key metrics such as tensile strength, Young's modulus, and elongation at break. A summary of these properties is presented in the table below.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
General Purpose Polystyrene (GPPS)30 - 553.0 - 3.61 - 4
Styrene-Acrylonitrile (SAN)60 - 852.8 - 3.82 - 5
Poly(α-methylstyrene) (PαMS)45 - 603.0 - 3.51 - 2
Poly(p-chlorostyrene) (PClS)40 - 553.2 - 3.81 - 3

General Purpose Polystyrene (GPPS) serves as the baseline for this comparison. It is a rigid and brittle polymer, characterized by moderate tensile strength and low elongation at break.[1][2][3][4]

Styrene-Acrylonitrile (SAN) exhibits superior mechanical properties compared to GPPS.[5][6][7] The incorporation of acrylonitrile (B1666552) into the polymer chain enhances its tensile strength and chemical resistance.[5][6][7]

Poly(α-methylstyrene) (PαMS) , with a methyl group attached to the α-carbon of the styrene monomer, displays increased rigidity, which is reflected in its mechanical properties. This structural feature, however, also contributes to its brittleness.

Poly(p-chlorostyrene) (PClS) features a chlorine atom at the para position of the phenyl ring. This substitution leads to an increase in intermolecular forces, resulting in a polymer with notable heat resistance and mechanical strength.

Experimental Protocols

The mechanical properties cited in this guide are determined using standardized testing methods to ensure consistency and comparability of the data. The primary methods employed are ASTM D638 for tensile properties and ASTM D790 for flexural properties.

Tensile Properties (ASTM D638)

This test method is used to determine the ultimate tensile strength, Young's modulus, and elongation at break of the polymer samples.

Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque. The dimensions of the specimens conform to the specifications outlined in ASTM D638.

Test Procedure:

  • The thickness and width of the gauge section of the specimen are measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • An extensometer is attached to the specimen to measure strain.

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

  • The load and extension data are recorded throughout the test.

Calculations:

  • Tensile Strength: The maximum stress applied to the specimen before it fractures.

  • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Flexural Properties (ASTM D790)

This test method is used to determine the flexural strength and flexural modulus of the polymers.

Specimen Preparation: Rectangular specimens of a specified size are prepared by injection molding or machining.

Test Procedure:

  • The dimensions of the specimen are measured.

  • The specimen is placed on two supports in a three-point bending fixture.

  • A load is applied to the center of the specimen at a constant rate of crosshead displacement.

  • The load and deflection are recorded until the specimen fractures or reaches a specified strain.

Calculations:

  • Flexural Strength: The maximum stress experienced by the material at its outermost fiber on the tension side.

  • Flexural Modulus: A measure of the stiffness of the material, calculated from the slope of the stress-strain curve in the elastic region.

Logical Relationships of Styrene Derivatives

The following diagram illustrates the structural relationship between styrene and its derivatives discussed in this guide.

StyreneDerivatives Styrene Styrene (C8H8) Polystyrene General Purpose Polystyrene (GPPS) Styrene->Polystyrene Polymerization StyreneAcrylonitrile Styrene-Acrylonitrile (SAN) Styrene->StyreneAcrylonitrile Copolymerization with Acrylonitrile AlphaMethylstyrene Poly(α-methylstyrene) (PαMS) Styrene->AlphaMethylstyrene Substitution on Vinyl Group PChlorostyrene Poly(p-chlorostyrene) (PClS) Styrene->PChlorostyrene Substitution on Phenyl Ring

Caption: Relationship between Styrene and its derivative polymers.

References

Reactivity Ratios of 2-Ethylstyrene with Other Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of monomers is crucial for designing polymers with tailored properties. This guide provides a comprehensive overview of the principles of reactivity ratios, the experimental methodologies for their determination, and a comparative analysis of the expected copolymerization behavior of 2-Ethylstyrene with other monomers. Due to a lack of readily available experimental data for this compound in the searched literature, this guide will utilize the closely related monomer, styrene (B11656), to illustrate these concepts and provide comparative data.

Understanding Reactivity Ratios

In copolymerization, the reactivity ratios, denoted as r₁ and r₂, are critical parameters that describe the relative reactivity of a growing polymer chain ending in one monomer unit (M₁) towards adding the same monomer (M₁) versus the other monomer (M₂).

The reactivity ratio r₁ is defined as the ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂). Similarly, r₂ is the ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).

The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:

  • r₁r₂ ≈ 1: An ideal or random copolymer is formed, where the monomer units are arranged randomly along the polymer chain.

  • r₁r₂ < 1: The copolymer has a tendency towards alternation, with monomer units alternating along the chain.

  • r₁r₂ > 1: Block copolymers are favored, where long sequences of the same monomer are present.

  • r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1.

  • r₁ < 1 and r₂ > 1: The copolymer will be enriched in monomer 2.

Comparative Reactivity Ratios of Styrene (as a proxy for this compound)

Comonomer (M₂)r₁ (Styrene)r₂ (Comonomer)r₁r₂Copolymer Type
Methyl Methacrylate0.520.460.24Alternating Tendency
Acrylonitrile0.410.040.016Strongly Alternating
Vinyl Acetate550.010.55Blocky (Styrene) / Random
Butadiene0.781.391.08Ideal / Random
2-Ethylhexyl Acrylate (B77674)0.9790.2920.286Alternating Tendency[1]

Experimental Protocols for Determining Reactivity Ratios

The determination of reactivity ratios involves synthesizing a series of copolymers with varying initial monomer feed compositions. The composition of the resulting copolymers is then determined at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.

Key Experimental Steps:
  • Monomer Purification: Monomers are purified to remove inhibitors and other impurities that could affect the polymerization kinetics.

  • Polymerization: A series of copolymerizations are carried out with different initial molar ratios of the two monomers. Common polymerization techniques include bulk, solution, or emulsion polymerization. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is typically used.

  • Copolymer Isolation and Purification: The reaction is quenched at low conversion, and the copolymer is isolated from the unreacted monomers. This is often achieved by precipitation in a non-solvent.

  • Copolymer Composition Analysis: The composition of the purified copolymer is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): By integrating the signals corresponding to specific protons of each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be calculated.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.

    • Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen in acrylonitrile), elemental analysis can provide the copolymer composition.

  • Calculation of Reactivity Ratios: Several methods can be used to calculate r₁ and r₂ from the monomer feed and copolymer composition data. The most common are the Fineman-Ross and Kelen-Tüdös linearization methods, as well as non-linear methods like the Error-in-Variables-Model (EVM).[1][2][3]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining and interpreting reactivity ratios.

experimental_workflow cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis cluster_calculation Calculation MonomerPurification Monomer Purification Polymerization Polymerization at Varying Feed Ratios MonomerPurification->Polymerization InitiatorPrep Initiator Preparation InitiatorPrep->Polymerization Isolation Copolymer Isolation (<10% Conversion) Polymerization->Isolation CompositionAnalysis Composition Analysis (e.g., NMR, FTIR) Isolation->CompositionAnalysis ReactivityRatioCalc Reactivity Ratio Calculation (r1, r2) CompositionAnalysis->ReactivityRatioCalc

Diagram 1: Experimental workflow for determining reactivity ratios.

logical_relationship cluster_input Inputs cluster_model Model cluster_output Outputs cluster_interpretation Interpretation FeedRatio Monomer Feed Ratio [M1]/[M2] CopolymerEq Copolymerization Equation (e.g., Mayo-Lewis) FeedRatio->CopolymerEq CopolymerComp Copolymer Composition d[M1]/d[M2] CopolymerComp->CopolymerEq ReactivityRatios Reactivity Ratios (r1, r2) CopolymerEq->ReactivityRatios CopolymerType Copolymer Structure (Random, Alternating, Block) ReactivityRatios->CopolymerType

Diagram 2: Logical relationship for reactivity ratio determination and interpretation.

References

Performance Showdown: 2-Ethylstyrene-Based Polymers vs. Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced materials with tailored properties, understanding the performance of substituted polystyrenes is crucial. While data on poly(2-ethylstyrene) is limited in publicly available literature, this guide provides a comprehensive comparison of a closely related analog, poly(4-ethylstyrene), with the widely used polystyrene. The presence of an ethyl group on the styrene (B11656) monomer's phenyl ring, regardless of its position, is expected to influence the polymer's properties due to steric hindrance and changes in intermolecular forces. This guide offers an objective analysis supported by experimental data to inform material selection for various applications.

At a Glance: Key Performance Metrics

The following tables summarize the critical performance characteristics of these polymers, offering a clear and concise comparison of their thermal and mechanical properties.

Table 1: Thermal Properties

The thermal properties of polymers are critical for determining their processing conditions and service temperature limits. The glass transition temperature (Tg) marks the transition from a rigid, glassy state to a more flexible, rubbery state, while the decomposition temperature indicates the onset of thermal degradation.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Onset (Td, onset) (°C)Peak Decomposition Temperature (°C)
Poly(4-ethylstyrene)~108[1]>300[1]Not Specified
Polystyrene~100[1]>300[1]~400[1]

Note: Values are approximate and can vary based on molecular weight and specific experimental conditions. Decomposition temperatures are typically determined under an inert nitrogen atmosphere.[1]

Table 2: Mechanical Properties

Mechanical properties define a polymer's ability to withstand physical stress. Tensile strength indicates the maximum stress a material can endure before breaking, while the flexural modulus is a measure of its stiffness.

PropertyPoly(this compound) / Poly(4-ethylstyrene)Polystyrene
Tensile Strength Data not readily available in searched sources35 - 59 MPa
Flexural Modulus Data not readily available in searched sources~3.25 GPa

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymers.[1]

Instrumentation: A standard thermogravimetric analyzer.[1]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (typically aluminum or platinum).[1]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Maintain an inert nitrogen atmosphere with a constant flow rate.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C.[1] A typical heating rate is 10°C/min.

Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of the polymers.[1]

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean DSC pan and seal it.

  • Instrument Setup: Place the sample and a reference pan into the DSC cell.[1]

  • Experimental Conditions:

    • Atmosphere: Maintain an inert nitrogen atmosphere.[1]

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg but at least 10°C below its decomposition onset temperature (as determined by TGA).[1] A heating rate of 10°C/min is typical.[1] This initial scan is to erase the thermal history of the sample.[1]

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.[1]

      • Second Heating Scan: Heat the sample again at the same heating rate (e.g., 10°C/min).[1] The Tg is determined from this second heating scan.

Visualizing the Synthesis: Free Radical Polymerization

The synthesis of both polystyrene and poly(this compound) can be achieved through free radical polymerization. This process involves three key stages: initiation, propagation, and termination. The following diagram illustrates the general workflow for the synthesis of a substituted polystyrene.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical_Formation Free Radicals Initiator->Radical_Formation Heat Monomer_Activation Activated Monomer Radical_Formation->Monomer_Activation Radical Attack Activated_Monomer Activated Monomer Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Monomer Addition Growing_Chain->Growing_Chain Chain Growth Growing_Chain1 Growing Chain 1 Final_Polymer Final Polymer Growing_Chain1->Final_Polymer Combination or Disproportionation Growing_Chain2 Growing Chain 2 Growing_Chain2->Final_Polymer Combination or Disproportionation

Caption: Free radical polymerization workflow.

References

A Comparative Guide to Analytical Standards for 2-Ethylstyrene and its Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards and methodologies for the characterization of 2-Ethylstyrene and its corresponding polymer, poly(this compound). The availability and specifications of certified reference materials are crucial for ensuring the accuracy and reliability of experimental results in research and development. This document outlines the typical data for commercially available standards, details relevant analytical protocols, and provides a framework for the analytical workflow.

This compound: Monomer Characterization

The quality of the this compound monomer is critical for the synthesis of well-defined polymers. Analytical standards for this compound are typically characterized by high purity, with specified levels of impurities.

Comparison of this compound Analytical Standards

While a specific certified reference material for this compound from metrological institutes was not readily identified in public literature, high-purity grades are commercially available. The following table summarizes the typical specifications for a research-grade this compound standard compared to a standard grade of styrene (B11656), its structural analog, for which certified reference materials are more common.

ParameterResearch-Grade this compoundStyrene Analytical Standard
Purity (by GC) ≥99%[1]≥99.5%
Key Impurities Isomers (e.g., 3- and 4-ethylstyrene), EthylbenzeneEthylbenzene, Cumene, Phenylacetylene
Appearance Colorless liquidColorless liquid
CAS Number 7564-63-8[1][2][3]100-42-5
Experimental Protocol: Purity Determination of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from validated procedures for styrene and related compounds and is suitable for determining the purity of this compound and quantifying its impurities.[4][5][6]

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents:

  • This compound sample.

  • High-purity helium or nitrogen as carrier gas.

  • High-purity hydrogen and air for the FID.

  • Internal standard (e.g., Toluene, analytical grade).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into a vial.

  • Dilute with a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and impurities based on their retention times.

  • Calculate the purity of this compound by the internal standard method, using the peak areas.

analytical_workflow_2_ethylstyrene cluster_sample_prep Sample Preparation cluster_gc_fid_analysis GC-FID Analysis cluster_data_analysis Data Analysis Sample This compound Sample PreparedSample Prepared Sample for GC Sample->PreparedSample InternalStandard Internal Standard (e.g., Toluene) InternalStandard->PreparedSample Solvent Solvent (e.g., Dichloromethane) Solvent->PreparedSample GC_FID Gas Chromatograph with FID PreparedSample->GC_FID Chromatogram Chromatogram GC_FID->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration PurityCalculation Purity Calculation PeakIntegration->PurityCalculation ImpurityQuantification Impurity Quantification PeakIntegration->ImpurityQuantification

Analytical workflow for purity determination of this compound by GC-FID.

Poly(this compound): Polymer Characterization

Characterizing the molecular weight and molecular weight distribution of poly(this compound) is essential for predicting its physical and mechanical properties. Currently, there is a lack of commercially available, certified analytical standards specifically for poly(this compound). Therefore, polystyrene standards are commonly used for the calibration of analytical instrumentation.

Comparison of Poly(this compound) with Polystyrene Standards

The following table presents typical characterization data for a synthesized poly(this compound) as found in the scientific literature, compared with commercially available polystyrene standards.

ParameterPoly(this compound) (Literature)Polystyrene Analytical Standard
Weight-Average Molecular Weight (Mw) Varies with synthesis conditionsTypically ranges from <1,000 to >1,000,000 g/mol
Number-Average Molecular Weight (Mn) Varies with synthesis conditionsSpecified for each standard
Polydispersity Index (PDI = Mw/Mn) Typically between 1.1 and 1.5 for controlled polymerizationsNarrow, typically <1.1
Analytical Technique Gel Permeation Chromatography (GPC)Gel Permeation Chromatography (GPC)
Experimental Protocol: Molecular Weight Determination of Poly(this compound) by Gel Permeation Chromatography (GPC)

This protocol outlines a general procedure for determining the molecular weight distribution of poly(this compound) using GPC, calibrated with polystyrene standards.[7][8]

1. Instrumentation:

  • Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

  • GPC columns suitable for organic solvents (e.g., series of Styragel columns).

2. Reagents:

  • Poly(this compound) sample.

  • Polystyrene standards with narrow molecular weight distributions.

  • HPLC-grade tetrahydrofuran (B95107) (THF) as the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 100 µL.

4. Sample and Standard Preparation:

  • Dissolve the poly(this compound) sample in THF to a concentration of approximately 1-2 mg/mL.

  • Prepare a series of solutions of polystyrene standards with known molecular weights in THF.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the logarithm of the molecular weight of the polystyrene standards against their elution volume.

  • Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the poly(this compound) sample using the calibration curve.

polymer_characterization_workflow cluster_preparation Sample & Standard Preparation cluster_gpc_analysis GPC Analysis cluster_data_processing Data Processing & Analysis PolymerSample Poly(this compound) Sample PreparedPolymer Polymer Solution PolymerSample->PreparedPolymer PS_Standards Polystyrene Standards PreparedStandards Standard Solutions PS_Standards->PreparedStandards Solvent THF Solvent->PreparedPolymer Solvent->PreparedStandards GPC_System GPC System with RI Detector PreparedPolymer->GPC_System PreparedStandards->GPC_System ElutionData Elution Data GPC_System->ElutionData CalibrationCurve Generate Calibration Curve ElutionData->CalibrationCurve from Standards MW_Calculation Calculate Mw, Mn, PDI ElutionData->MW_Calculation from Sample CalibrationCurve->MW_Calculation

Workflow for the characterization of poly(this compound) by GPC.

Alternative and Complementary Analytical Techniques

Beyond the primary methods detailed above, other techniques can provide valuable information for the characterization of this compound and its polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of this compound and to determine the tacticity of poly(this compound).

  • Mass Spectrometry (MS): Coupled with GC, MS can be used for the definitive identification of impurities in this compound.

  • Light Scattering (LS): Static Light Scattering (SLS) can be used in conjunction with GPC to determine the absolute molecular weight of poly(this compound) without the need for column calibration with standards.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be an alternative method for the purity assessment of this compound, particularly for the analysis of non-volatile impurities.

The selection of the most appropriate analytical standard and method will depend on the specific requirements of the research, including the desired level of accuracy, the nature of the sample matrix, and the available instrumentation. For rigorous quantitative analysis, the use of certified reference materials is always recommended whenever available.

References

A Comparative Analysis of 2-Ethylstyrene Properties: Experimental Data vs. Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physical and chemical properties of 2-Ethylstyrene (B1585278), presenting a comparison between experimentally determined values and computationally predicted data. This guide aims to provide a clear, objective overview to support research and development activities.

Executive Summary

This compound, an aromatic hydrocarbon, is a valuable monomer in the synthesis of various polymers and specialty chemicals. A thorough understanding of its physicochemical properties is crucial for its application in material science and drug development. This guide provides a side-by-side comparison of experimentally measured and computationally derived properties of this compound, including its boiling point, density, and refractive index. While experimental data provides a direct measure of the compound's characteristics, computational models offer a predictive approach that can be particularly useful in the early stages of research. This document summarizes the available data, outlines the methodologies for obtaining this information, and presents a logical workflow for the comparative analysis of these two data sources.

Data Presentation: A Comparative Table

The following table summarizes the available quantitative data for the key physical properties of this compound, drawing from both experimental measurements and computational predictions where available.

PropertyExperimental ValueComputational Value
Boiling Point 187 °C[1]Not available in searched literature
Density 0.912 g/mL[1]Not available in searched literature
Refractive Index 1.542[1]Not available in searched literature

Experimental Protocols

The experimental values presented in this guide are based on standard laboratory techniques for the characterization of chemical compounds. While the specific details of the original experiments for the cited data are not available, the following are general descriptions of the methodologies typically employed.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation .

Methodology:

  • A sample of this compound is placed in a distillation flask.

  • The flask is heated, and a thermometer is positioned to measure the temperature of the vapor that distills.

  • The temperature at which the liquid boils and its vapor condenses at a steady rate is recorded as the boiling point. For high-boiling-point liquids, vacuum distillation may be employed to lower the boiling point and prevent decomposition[2].

Density Measurement

Density is the mass of a substance per unit volume. The density of a liquid can be determined using a pycnometer or a hydrometer .

Methodology (using a pycnometer):

  • A pycnometer, a flask with a specific, known volume, is weighed when empty.

  • It is then filled with the liquid (this compound) and weighed again.

  • The mass of the liquid is determined by subtracting the empty weight from the filled weight.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment. The Abbe refractometer is a common instrument used for this measurement.

Methodology:

  • A few drops of the liquid sample (this compound) are placed on the prism of the Abbe refractometer.

  • Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

  • The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken must be recorded as the refractive index is temperature-dependent.

Computational Approaches

Computational chemistry provides powerful tools for predicting the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to calculate various electronic and structural properties from which other physical characteristics can be derived.

DFT calculations solve the Schrödinger equation for a many-electron system by approximating the complex electron-electron interactions. These calculations can provide insights into molecular geometry, electronic structure (including HOMO and LUMO energies), and spectroscopic properties. While direct prediction of macroscopic properties like boiling point and density from a single DFT calculation is complex and often requires further modeling (e.g., through Quantitative Structure-Property Relationship (QSPR) models or molecular dynamics simulations), the underlying electronic and structural data are fundamental.

For instance, properties like polarizability, which is related to the refractive index, can be calculated using DFT. However, specific computational studies reporting the boiling point, density, and refractive index of this compound using these methods were not identified in the conducted search.

Visualization of the Comparative Workflow

The following diagrams illustrate the logical workflow for comparing experimental and computational data for a given chemical compound like this compound.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_synthesis Synthesis & Purification of this compound exp_bp Boiling Point Determination (e.g., Distillation) exp_synthesis->exp_bp exp_density Density Measurement (e.g., Pycnometer) exp_synthesis->exp_density exp_ri Refractive Index Measurement (e.g., Refractometer) exp_synthesis->exp_ri exp_data Experimental Data exp_bp->exp_data exp_density->exp_data exp_ri->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_model Molecular Modeling of this compound comp_dft DFT Calculations (Geometry Optimization, Electronic Structure) comp_model->comp_dft comp_property Property Prediction (e.g., QSPR, MD) comp_dft->comp_property comp_data Computational Data comp_property->comp_data comp_data->comparison

Caption: Workflow for comparing experimental and computational data.

Conclusion

This guide provides a foundational comparison of the known experimental properties of this compound with the potential for computational prediction. While direct experimental measurements offer definitive values, the advancement of computational chemistry holds the promise of providing accurate predictions, which can accelerate research and reduce experimental costs. The current lack of readily available, specific computational data for the boiling point, density, and refractive index of this compound underscores an opportunity for further investigation in the field of molecular modeling. Such studies would enable a more direct and comprehensive comparison, ultimately leading to a deeper understanding of this important chemical compound.

References

A Comparative Guide to Mechanistic Pathways in Styrene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary mechanistic approaches for the synthesis of styrene (B11656): the industrial-standard dehydrogenation of ethylbenzene (B125841) and a promising single-step rhodium-catalyzed synthesis from benzene (B151609) and ethylene (B1197577). This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to offer a comprehensive resource for researchers in catalysis and chemical synthesis.

At a Glance: Performance Comparison

The following tables summarize the key performance indicators for the two primary methods of styrene production.

Table 1: Performance of Catalysts in the Dehydrogenation of Ethylbenzene

Catalyst CompositionTemperature (°C)Steam/Ethylbenzene Molar RatioEthylbenzene Conversion (%)Styrene Selectivity (%)Styrene Yield (%)Reference
Commercial K-promoted Iron Oxide62011:1~50-70~88-95~44-67[1][2]
Fe2O3-Cr2O3-K2CO3 (unpromoted)600Not Specified~40~90~36
Fe2O3-Cr2O3-K2CO3 / 3% V2O5600Not Specified~45~95~43
Fe2O3-Cr2O3-K2CO3 / 6% TiO2/CeO2600Not Specified~55~94~52

Table 2: Performance of Rhodium-Catalyzed Single-Step Styrene Synthesis

CatalystOxidantTemperature (°C)Ethylene PressureStyrene Selectivity (%)Styrene Yield (%)Reference
((Fl)DAB)Rh(TFA)(η2-C2H4)Cu(II) Acetate (B1210297)150Not Specified100≥95[3][4]
Rh(ppy)2(OAc)None (aerobic)Not SpecifiedNot Specified77Not Specified[5]

Mechanistic Pathways and Experimental Workflows

Dehydrogenation of Ethylbenzene

The dehydrogenation of ethylbenzene is the dominant industrial route for styrene production.[1] This process is a vapor-phase, endothermic reaction typically carried out over a potassium-promoted iron oxide catalyst at high temperatures.[1] The presence of steam is crucial as it provides heat for the reaction, lowers the partial pressure of ethylbenzene to favor the forward reaction, and helps to remove coke deposits from the catalyst surface.[1]

Reaction Mechanism: The reaction is believed to follow a Langmuir-Hinshelwood mechanism where both ethylbenzene and styrene competitively adsorb to the active sites on the catalyst surface.

G cluster_catalyst Catalyst Surface Active Site Active Site EB_gas Ethylbenzene (gas) EB_ads Ethylbenzene (adsorbed) EB_gas->EB_ads Adsorption Styrene_ads Styrene (adsorbed) EB_ads->Styrene_ads Surface Reaction (Dehydrogenation) H2_ads H₂ (adsorbed) EB_ads->H2_ads Styrene_gas Styrene (gas) Styrene_ads->Styrene_gas Desorption H2_gas H₂ (gas) H2_ads->H2_gas Desorption

Figure 1: Langmuir-Hinshelwood mechanism for ethylbenzene dehydrogenation.

Experimental Workflow:

G Feed Prepare Feed (Ethylbenzene + Water) Vaporize Vaporize and Mix Feed Feed->Vaporize Preheat Preheat Mixture (~600-650°C) Vaporize->Preheat Reactor Pass over Catalyst Bed (Fixed-Bed Reactor) Preheat->Reactor Cool Cool Product Stream Reactor->Cool Separate Separate Products (Condensation & Distillation) Cool->Separate Styrene Purified Styrene Separate->Styrene Byproducts Byproducts (Benzene, Toluene) Separate->Byproducts Recycle Recycle Unreacted Ethylbenzene Separate->Recycle

Figure 2: Experimental workflow for ethylbenzene dehydrogenation.

Single-Step Rhodium-Catalyzed Synthesis

A more recent and highly efficient alternative to the traditional method is the direct, single-step conversion of benzene and ethylene to styrene.[3] This process utilizes a specific rhodium catalyst and a copper(II) salt as an oxidant to achieve high selectivity and yield under milder conditions than the dehydrogenation process.[3][4]

Catalytic Cycle: The proposed mechanism involves the C-H activation of benzene by the rhodium catalyst, followed by the insertion of ethylene into the rhodium-phenyl bond. Subsequent β-hydride elimination releases styrene, and the rhodium hydride intermediate is re-oxidized by the copper(II) salt to regenerate the active catalyst.

G Rh_cat [(Fl)DAB]Rh(TFA)(C₂H₄) Rh_benzene [(Fl)DAB]Rh(TFA)(C₆H₆) Rh_cat->Rh_benzene -C₂H₄ +C₆H₆ Rh_phenyl [(Fl)DAB]Rh(Ph)(TFAH) Rh_benzene->Rh_phenyl C-H Activation Rh_ethylene [(Fl)DAB]Rh(Ph)(C₂H₄) Rh_phenyl->Rh_ethylene -TFAH +C₂H₄ Rh_ethylphenyl [(Fl)DAB]Rh(CH₂CH₂Ph) Rh_ethylene->Rh_ethylphenyl Ethylene Insertion Rh_hydride [(Fl)DAB]Rh(H)(Styrene) Rh_ethylphenyl->Rh_hydride β-Hydride Elimination Rh_hydride->Rh_cat -Styrene +Cu(TFA)₂

Figure 3: Catalytic cycle for rhodium-catalyzed styrene synthesis.

Experimental Workflow:

G Reactants Charge Reactor (Benzene, Rh Catalyst, Cu(II) Acetate) Pressurize Pressurize with Ethylene Reactants->Pressurize Heat Heat to 150°C Pressurize->Heat React Maintain Reaction (up to 96 hours) Heat->React Cool Cool to Room Temperature React->Cool Analyze Analyze Products (GC-MS) Cool->Analyze Styrene Styrene Product Analyze->Styrene

Figure 4: Experimental workflow for Rh-catalyzed styrene synthesis.

Detailed Experimental Protocols

Protocol 1: Dehydrogenation of Ethylbenzene in a Fixed-Bed Reactor

This protocol is a generalized procedure based on common laboratory practices for catalytic dehydrogenation.

1. Catalyst Preparation and Loading:

  • Prepare or procure a commercial potassium-promoted iron oxide catalyst.

  • Load a known quantity of the catalyst into a quartz tube reactor, securing it with quartz wool plugs.

2. Reactor Setup:

  • Place the reactor tube inside a tube furnace equipped with a temperature controller.

  • Connect a feed delivery system, typically a syringe pump for the ethylbenzene/water mixture, to the reactor inlet.

  • Connect the reactor outlet to a condenser and a collection flask to trap the liquid products. Gaseous products can be analyzed by an online gas chromatograph (GC).

3. Reaction Execution:

  • Heat the reactor to the desired temperature (e.g., 620°C) under a flow of inert gas (e.g., nitrogen).

  • Prepare a feed mixture with the desired steam-to-ethylbenzene molar ratio (e.g., 11:1).

  • Start the feed flow at a controlled rate.

  • Allow the reaction to reach a steady state, typically monitored by the stability of the product composition from the GC analysis.

4. Product Analysis:

  • Collect liquid products over a set period.

  • Analyze the composition of the liquid and gaseous products using GC to determine the conversion of ethylbenzene and the selectivity to styrene and byproducts.

Protocol 2: Single-Step Rhodium-Catalyzed Synthesis of Styrene

This protocol is based on the procedure reported by Vaughan et al.[3][4]

1. Materials and Reagents:

  • Benzene (solvent and reactant)

  • ((Fl)DAB)Rh(TFA)(η2-C2H4) catalyst

  • Copper(II) acetate (oxidant)

  • Ethylene gas

2. Reactor Preparation:

  • In a glovebox, charge a high-pressure reactor vessel with the rhodium catalyst and copper(II) acetate.

  • Add benzene to the reactor.

3. Reaction Execution:

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Place the reactor in a heating mantle and heat to 150°C with stirring.

  • Maintain the reaction for the desired duration (e.g., up to 96 hours).

4. Product Analysis:

  • After the reaction time, cool the reactor to room temperature and carefully vent the excess ethylene.

  • Take an aliquot of the reaction mixture and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and selectivity of styrene.

Conclusion

The traditional dehydrogenation of ethylbenzene remains the industrial backbone for styrene production due to its well-established technology and the relatively low cost of the iron-based catalyst. However, this method is energy-intensive and limited by thermodynamic equilibrium. The single-step rhodium-catalyzed synthesis presents a highly attractive alternative, offering exceptional selectivity and yield under significantly milder conditions. While the cost and stability of the rhodium catalyst are important considerations for industrial scalability, this method provides a promising avenue for more efficient and sustainable styrene production. Further research into catalyst longevity and regeneration for the rhodium-based system will be critical for its potential commercialization.

References

Safety Operating Guide

Proper Disposal of 2-Ethylstyrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Ethylstyrene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring adherence to regulatory requirements and minimizing environmental impact.

Immediate Safety and Logistical Information

This compound is classified as a flammable liquid and is harmful if inhaled.[1] Proper handling and storage are paramount to prevent accidents and exposure. Always consult the Safety Data Sheet (SDS) for complete safety information before handling this chemical.

Key Physical and Regulatory Data

The following table summarizes key quantitative data for this compound, crucial for its proper handling and waste classification.

PropertyValueSource
Flash Point 129°F (54°C)CAMEO Chemicals
Lower Explosive Limit (LEL) 1.9%CAMEO Chemicals
Upper Explosive Limit (UEL) 6.1%CAMEO Chemicals
Vapor Pressure 1.9 mmHg at 68°F (20°C)CAMEO Chemicals
Specific Gravity 0.91 at 68°F (20°C)CAMEO Chemicals
EPA Hazardous Waste Code Likely D001 (Ignitable)40 CFR 261.21

Disposal Protocol for this compound

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste. The following protocol outlines the step-by-step procedure for its disposal from a laboratory setting.

I. Waste Determination and Classification
  • Hazardous Waste Identification : Due to its flash point of 129°F (54°C), which is below the 140°F (60°C) threshold, this compound is classified as an ignitable hazardous waste.[2] The corresponding EPA hazardous waste code is D001 .[3][4][5]

  • Record Keeping : Document the waste determination process, including the date and method of determination (in this case, based on its known characteristics).

II. Waste Collection and Containerization
  • Container Selection : Use a chemically compatible container for collecting waste this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof cap.

  • Labeling : Immediately label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and the EPA waste code D001 . The accumulation start date (the date the first drop of waste is added) must also be clearly marked.

  • Segregation : Do not mix this compound waste with other incompatible waste streams.

III. On-site Accumulation and Storage
  • Accumulation Area : Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Storage Conditions : Keep the container tightly closed except when adding waste. Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[6]

  • Quantity Limits : Adhere to the quantity limits for SAAs as defined by the EPA and your institution's policies (typically no more than 55 gallons of non-acute hazardous waste).

IV. Arranging for Disposal
  • Contact Environmental Health & Safety (EHS) : Once the container is full or the project is complete, contact your institution's EHS department or equivalent to arrange for a hazardous waste pickup.

  • Licensed Disposal Contractor : All disposal of this compound must be carried out by a licensed hazardous waste disposal contractor.[7] Your EHS department will coordinate with such a contractor for proper transportation and final disposal, which is typically incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Waste this compound Generated waste_determination Waste Determination (Is it Hazardous?) start->waste_determination yes_hazardous Yes (Ignitable - D001) waste_determination->yes_hazardous Flash Point < 140°F no_not_hazardous No waste_determination->no_not_hazardous collect_waste Collect in a Labeled, Compatible Container yes_hazardous->collect_waste improper_disposal Improper Disposal (Consult SDS/EHS) no_not_hazardous->improper_disposal store_waste Store in Satellite Accumulation Area collect_waste->store_waste full_or_done Container Full or Project Complete? store_waste->full_or_done yes_full Yes full_or_done->yes_full no_continue No full_or_done->no_continue Continue Collection contact_ehs Contact EHS for Waste Pickup yes_full->contact_ehs no_continue->store_waste disposal Disposal by Licensed Contractor (Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides critical, step-by-step procedures for the safe handling, storage, and disposal of 2-Ethylstyrene (B1585278) in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1] The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[1]This compound is harmful if inhaled and may cause respiratory irritation.[2]
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Viton®, Silver Shield®/4H®). Consult manufacturer's data for compatibility.Prevents skin irritation and absorption.
Body Protection Lab coat, chemical-resistant apron, and closed-toe shoes.Provides a barrier against accidental spills and splashes.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to use is crucial for minimizing risks.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1]

  • Keep the container tightly closed.[1]

  • Store separately from oxidizing agents.[1]

  • The recommended storage temperature is 2-8°C.

3. Handling and Use:

  • All work with this compound must be conducted in a certified chemical fume hood.

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid breathing vapors and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be compatible with this compound.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the specific contents ("this compound waste").

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

3. Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Quantitative Data Summary

The following table provides key quantitative data for this compound for quick reference.

Property Value Source
Molecular Formula C₁₀H₁₂[3]
Molecular Weight 132.20 g/mol [3]
Boiling Point 187 °C[4]
Melting Point -76 °C[4]
Flash Point 57.1°C[5]
Density 0.912 g/mL[4]
OSHA PEL (Styrene) 100 ppm (8-hour TWA)[6]
NIOSH REL (Styrene) 50 ppm (10-hour TWA)[6]
ACGIH TLV (Styrene) 20 ppm (8-hour TWA)[6]

Emergency Workflow: this compound Spill

The following diagram outlines the immediate steps to take in the event of a this compound spill.

Spill_Response Workflow for this compound Spill Response cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Response Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Ignition Remove All Ignition Sources Evacuate->Ignition Assess Assess Spill Size & Risk (Minor vs. Major) Ignition->Assess MinorSpill Minor Spill: Trained Personnel Only Assess->MinorSpill Minor MajorSpill Major Spill: Contact EHS & Evacuate Lab Assess->MajorSpill Major PPE Don Appropriate PPE MinorSpill->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up Spill & Decontaminate Area Contain->Cleanup Dispose Dispose of Waste as Hazardous Cleanup->Dispose

Workflow for this compound Spill Response

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.